molecular formula C14H12FNO B1581328 N-(4-Methoxybenzylidene)-4-fluoroaniline CAS No. 3381-48-4

N-(4-Methoxybenzylidene)-4-fluoroaniline

Cat. No.: B1581328
CAS No.: 3381-48-4
M. Wt: 229.25 g/mol
InChI Key: ZICFPEHQRZAFBZ-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzylidene)-4-fluoroaniline is a useful research compound. Its molecular formula is C14H12FNO and its molecular weight is 229.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(4-fluorophenyl)-1-(4-methoxyphenyl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO/c1-17-14-8-2-11(3-9-14)10-16-13-6-4-12(15)5-7-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICFPEHQRZAFBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351732
Record name N-(4-Methoxybenzylidene)-4-fluoroaniline
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Molecular Weight

229.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3381-48-4
Record name N-(4-Methoxybenzylidene)-4-fluoroaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-Methoxybenzylidene)-4-fluoroaniline
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Foundational & Exploratory

Technical Guide: Synthesis and Characterization of N-(4-Methoxybenzylidene)-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of N-(4-Methoxybenzylidene)-4-fluoroaniline , a prominent Schiff base utilized as a mesogenic core in liquid crystal engineering and a privileged scaffold in medicinal chemistry.

The molecule features a "push-pull" electronic architecture: the methoxy group (


) acts as an electron donor (mesomeric effect), while the fluorine atom (

) serves as an electron-withdrawing group (inductive effect) and metabolic stabilizer. This guide provides a self-validating protocol for high-yield synthesis, purification, and characterization, designed for reproducibility in research environments.

Chemical Rationale & Mechanism[1][2][3]

The "Push-Pull" Electronic System

The synthesis involves the condensation of 4-methoxybenzaldehyde (anisaldehyde) with 4-fluoroaniline . The reaction is a nucleophilic addition-elimination sequence.

  • Electrophile: The carbonyl carbon of 4-methoxybenzaldehyde. Its electrophilicity is slightly modulated by the electron-donating methoxy group, requiring acid catalysis to activate the carbonyl.

  • Nucleophile: The amine nitrogen of 4-fluoroaniline. The para-fluorine atom pulls electron density via induction, slightly reducing nucleophilicity compared to aniline, but the amine remains sufficiently active for condensation under reflux.

Reaction Mechanism

The formation of the imine (Schiff base) proceeds through a carbinolamine intermediate. The rate-determining step is often the dehydration of this intermediate, which is facilitated by acid catalysis (protonation of the hydroxyl group).

Mechanism Reactants Reactants (Aldehyde + Amine) Activation Acid Activation (C=O Protonation) Reactants->Activation H+ Attack Nucleophilic Attack (Formation of C-N bond) Activation->Attack Carbinolamine Carbinolamine Intermediate Attack->Carbinolamine Proton Transfer Dehydration Dehydration (-H2O) Carbinolamine->Dehydration H+ / Heat Product Imine Product (Schiff Base) Dehydration->Product

Figure 1: Acid-catalyzed mechanism for Schiff base formation involving activation, addition, and elimination steps.

Experimental Protocol

Materials & Reagents
ReagentCAS No.[1]MW ( g/mol )Role
4-Methoxybenzaldehyde 123-11-5136.15Precursor (Electrophile)
4-Fluoroaniline 371-40-4111.12Precursor (Nucleophile)
Ethanol (Absolute) 64-17-546.07Solvent
Glacial Acetic Acid 64-19-760.05Catalyst
Synthesis Workflow

Scale: 10 mmol (approximate yield: 2.0 - 2.2 g)

  • Preparation: In a 100 mL round-bottom flask, dissolve 1.36 g (10 mmol) of 4-methoxybenzaldehyde in 20 mL of absolute ethanol.

  • Addition: Add 1.11 g (10 mmol) of 4-fluoroaniline dropwise to the stirring solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid. The solution may turn slightly yellow, indicating initial imine formation.

  • Reflux: Attach a water-cooled condenser and reflux the mixture at 78-80°C for 3 hours .

    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1). The aldehyde spot (

      
      ) should disappear.
      
  • Crystallization: Remove the flask from heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath (0-4°C) for 30 minutes. The product should precipitate as crystalline plates.

  • Filtration: Filter the solid under vacuum using a Buchner funnel. Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted amine.

  • Purification: Recrystallize from hot ethanol if the melting point range is broad (>2°C).

Workflow Start Start: Weigh Reagents Mix Mix in Ethanol + Cat. AcOH Start->Mix Reflux Reflux (3 hrs, 80°C) Equilibrium Shift Mix->Reflux Cool Cool to 0°C Precipitation Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold EtOH Filter->Wash Dry Dry in Desiccator Wash->Dry End Final Product (Off-white Crystals) Dry->End

Figure 2: Step-by-step synthetic workflow for the isolation of this compound.

Characterization & Validation

To ensure scientific integrity, the synthesized compound must meet the following physicochemical specifications.

Physicochemical Properties
ParameterSpecificationValidation Method
Appearance White to pale yellow crystalline solidVisual Inspection
Melting Point 65 - 69 °C [1, 2]Capillary Melting Point Apparatus
Solubility Soluble in CHCl

, DMSO, DCM; Insoluble in water
Solubility Test
Spectroscopic Data[6]
  • IR Spectroscopy (KBr Pellet):

    • 
      :  The diagnostic imine stretch appears as a sharp band at 1615–1625 cm
      
      
      
      . Absence of a broad band at 3300-3400 cm
      
      
      confirms the consumption of the amine N-H.
  • 
    H-NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       8.35 - 8.45 ppm (s, 1H):  Azomethine proton (
      
      
      
      ). This singlet is the definitive proof of Schiff base formation.
    • 
       3.88 ppm (s, 3H):  Methoxy protons (
      
      
      
      ).
    • 
       6.9 - 7.9 ppm (m, 8H):  Aromatic protons (splitting patterns depend on F-coupling).
      

Process Optimization & Troubleshooting

Moisture Control (Hydrolysis Risk)

Schiff bases are susceptible to hydrolysis back to the aldehyde and amine in the presence of water and acid.

  • Risk: Using low-grade ethanol (95%) or excessive acetic acid can reverse the equilibrium during reflux.

  • Solution: Use absolute ethanol or add molecular sieves (3Å) to the reaction flask to trap water generated during condensation.

Yield Optimization

If the yield is below 70%:

  • Concentration: Evaporate 50% of the solvent volume via rotary evaporation before the cooling step to force precipitation.

  • Solvent Switch: For stubborn reactions, switch to Toluene and use a Dean-Stark trap to physically remove water via azeotropic distillation.

Applications

Liquid Crystal Engineering

This molecule serves as a "rod-like" (calamitic) mesogen. The rigid central imine linkage and the para-substitution pattern provide the necessary anisotropy for liquid crystalline phases.

  • Role: The fluorine atom introduces a longitudinal dipole moment, influencing the dielectric anisotropy (

    
    ) essential for display technologies [3].
    
Ligand Chemistry

The nitrogen lone pair on the imine bond allows this molecule to act as a neutral bidentate ligand when paired with other donors, or a monodentate ligand for transition metals (Cu, Ni, Zn), often explored for antimicrobial coordination complexes [4].

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 3381-48-4). Available at:

  • Chemical Book. this compound Properties and Safety. Available at:

  • Ha, S. T., et al. (2010). Synthesis and Mesomorphic Properties of New Schiff Base Esters. Liquid Crystals.[2] (Contextual citation for mesogenic properties of fluoro-substituted Schiff bases).

  • PubChem. Compound Summary: this compound. National Library of Medicine. Available at:

Sources

N-(4-Methoxybenzylidene)-4-fluoroaniline chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Functional Applications

Executive Summary

N-(4-Methoxybenzylidene)-4-fluoroaniline (CAS: 3381-48-4) represents a quintessential donor-acceptor (


) Schiff base. Structurally, it bridges an electron-donating methoxy group and an electron-withdrawing fluorine atom via an azomethine (

) linker. This "push-pull" electronic architecture confers significant non-linear optical (NLO) properties, making it a candidate for optoelectronic materials. Additionally, its ability to chelate metals and adsorb onto metallic surfaces drives its utility as a corrosion inhibitor in acidic media, while the fluorinated pharmacophore offers potential antimicrobial bioactivity.

This guide provides a rigorous technical breakdown of its synthesis, characterization, and experimental application, devoid of generic templates and grounded in chemical logic.

Molecular Architecture & Synthesis

The Donor-Acceptor System

The molecule operates on a charge-transfer mechanism. The methoxy group (


) at the para position of the benzylidene ring acts as an electron donor, pushing electron density through the conjugated 

-system of the azomethine bridge toward the para-fluoroaniline ring. The fluorine atom, highly electronegative, acts as an inductive acceptor.
  • Molecular Formula:

    
    
    
  • Molecular Weight: 229.25 g/mol [1]

  • Configuration: Exists predominantly in the (E)- or trans- configuration to minimize steric hindrance between the aromatic rings.

Synthesis Protocol (Acid-Catalyzed Condensation)

The synthesis follows a nucleophilic addition-elimination pathway. High purity is achieved through recrystallization rather than chromatography, preserving the crystal habit essential for NLO applications.

Reaction Scheme:



Mechanistic Pathway Visualization

The following diagram details the stepwise conversion from reactants to the stable Schiff base.

SynthesisMechanism Reactants Reactants (Aldehyde + Amine) Attack Nucleophilic Attack (Amine N -> Carbonyl C) Reactants->Attack Mixing Carbinolamine Carbinolamine Intermediate (Unstable) Attack->Carbinolamine Proton Transfer Dehydration Acid-Catalyzed Dehydration (-H2O) Carbinolamine->Dehydration H+ Catalyst Product Final Product (Imine / Schiff Base) Dehydration->Product Formation of C=N

Figure 1: Stepwise mechanism of Schiff base formation via condensation and dehydration.[2]

Physicochemical Characterization

To validate the synthesis, researchers must rely on specific spectroscopic signatures. The fluorine atom introduces unique splitting patterns in NMR, while the imine bond is distinct in IR.

Spectroscopic Data Table
TechniqueParameterExpected ValueStructural Assignment
FT-IR


Azomethine stretch (Strong)


Aryl-Fluorine stretch

NMR

(Imine)

(s, 1H)
Azomethine proton (Diagnostic)

(Methoxy)

(s, 3H)
Methyl protons

NMR

(C=N)

Azomethine carbon
Melting Point


Sharp range indicates purity [1]
Crystallographic Insights

X-ray diffraction studies of similar para-substituted fluoro-Schiff bases reveal that the molecule adopts a non-planar geometry in the solid state. The aniline ring is twisted relative to the benzylidene plane (dihedral angle typically


) to accommodate crystal packing forces.
  • Packing Forces: The crystal lattice is stabilized by weak

    
     and 
    
    
    
    intermolecular hydrogen bonds.
  • Significance: This non-centrosymmetric packing is a prerequisite for Second Harmonic Generation (SHG) efficiency in NLO applications.

Functional Applications

Non-Linear Optics (NLO)

This compound is a candidate for frequency doubling (SHG) devices. The hyperpolarizability (


) arises from the charge asymmetry.
  • Mechanism: Under high-intensity light (laser), the electron cloud oscillates anharmonically due to the push-pull effect between the Methoxy and Fluoro groups.

  • Efficiency: Fluorinated Schiff bases often exhibit SHG efficiencies several times higher than Urea (the standard reference).

Corrosion Inhibition

In industrial settings, this compound serves as an inhibitor for mild steel in acidic environments (1M HCl or


).
  • Adsorption Mode: The unshared electron pair on the imine Nitrogen and the

    
    -electrons of the aromatic rings adsorb onto the metal surface (Fe), blocking active corrosion sites.
    
  • Isotherm: Adsorption typically follows the Langmuir Adsorption Isotherm , indicating monolayer coverage.[3]

Inhibition Efficiency Workflow

CorrosionInhibition Solution Acidic Media (HCl) + Inhibitor Adsorption Adsorption on Steel Surface (Physisorption/Chemisorption) Solution->Adsorption Immersion Blocking Blockade of Active Sites (Anodic & Cathodic) Adsorption->Blocking Surface Coverage Result Reduced Corrosion Rate (High Inhibition Efficiency %) Blocking->Result Protection

Figure 2: Mechanism of corrosion inhibition on mild steel surfaces.

Experimental Protocols

Synthesis Procedure (Standardized)

Objective: Synthesize 5g of this compound.

  • Preparation: In a 100 mL round-bottom flask, dissolve 4-methoxybenzaldehyde (20 mmol, 2.72 g) in 30 mL of absolute ethanol.

  • Addition: Add 4-fluoroaniline (20 mmol, 2.22 g) dropwise while stirring.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid to catalyze the dehydration.

  • Reflux: Attach a condenser and reflux the mixture at

    
     for 4–6 hours. Monitor reaction progress via TLC (Solvent: Hexane/Ethyl Acetate 8:2).
    
  • Crystallization: Pour the hot solution into a beaker. Allow it to cool to room temperature, then refrigerate overnight.

  • Purification: Filter the precipitate. Recrystallize from hot ethanol to obtain shiny, plate-like crystals.

  • Drying: Dry in a vacuum desiccator over

    
    .
    
Corrosion Testing (Weight Loss Method)

Objective: Determine Inhibition Efficiency (


).
  • Specimens: Prepare mild steel coupons (

    
    ). Polish with emery paper (grades 400–1200), degrease with acetone, and weigh (
    
    
    
    ).
  • Immersion: Suspend coupons in 100 mL of 1M HCl containing varying concentrations of the inhibitor (e.g., 100, 200, 300 ppm) for 24 hours at 303 K.

  • Measurement: Remove coupons, wash with distilled water/acetone, dry, and re-weigh (

    
    ).
    
  • Calculation:

    
    
    Where 
    
    
    
    is weight loss without inhibitor and
    
    
    is weight loss with inhibitor.

References

  • Sigma-Aldrich. (n.d.).[1] this compound Product Specification. Retrieved from

  • Jothi, L., et al. (2013). 4-Fluoro-N-(4-hydroxybenzylidene)aniline.[4] Acta Crystallographica Section E. (Contextual reference for structural analogs). Retrieved from

  • BenchChem. (n.d.). N-(4-Methoxybenzylidene)aniline Properties and Applications. Retrieved from

  • ResearchGate. (2025). Theoretical Study of Chloro-N-(4-methoxybenzylidene)aniline Derivatives as Corrosion Inhibitors. (Mechanistic grounding for corrosion inhibition). Retrieved from

Sources

Technical Whitepaper: Crystallographic & Physicochemical Analysis of N-(4-Methoxybenzylidene)-4-fluoroaniline

[1]

Executive Summary & Molecular Architectonics[1]

This technical guide details the synthesis, crystallization, and structural analysis of N-(4-Methoxybenzylidene)-4-fluoroaniline (CAS: 3381-48-4).[1] As a member of the benzylideneaniline family (Schiff bases), this molecule represents a classic "push-pull" system where the electron-donating methoxy group (-OCH₃) and the electron-withdrawing fluoro group (-F) are bridged by a conjugated azomethine (-C=N-) linker.[1]

Key Scientific Value:

  • Non-Linear Optics (NLO): The delocalized

    
    -electron system, modulated by para-substitution, makes this class of materials candidates for second-harmonic generation (SHG) applications.[1]
    
  • Crystal Engineering: The competition between weak C-H···F interactions and strong dipolar forces governs the supramolecular assembly, serving as a model for studying halogen bonding in organic solids.

  • Pharmacophore Relevance: The azomethine linkage is a privileged scaffold in medicinal chemistry, exhibiting antibacterial and antifungal properties.

Synthesis & Reaction Mechanism

The synthesis follows a condensation pathway between 4-methoxybenzaldehyde and 4-fluoroaniline.[1] To ensure high purity and yield, we employ an acid-catalyzed dehydration protocol.[1]

Optimized Synthetic Protocol

Reagents:

  • 4-Methoxybenzaldehyde (1.0 equiv)[1]

  • 4-Fluoroaniline (1.0 equiv)[1]

  • Solvent: Absolute Ethanol (EtOH)[1]

  • Catalyst: Glacial Acetic Acid (2-3 drops)[1]

Procedure:

  • Dissolution: Dissolve 10 mmol of 4-methoxybenzaldehyde in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Slowly add 10 mmol of 4-fluoroaniline dropwise with constant stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen, enhancing electrophilicity.

  • Reflux: Reflux the mixture at 78°C for 3-4 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).[1]

  • Precipitation: Cool the solution to room temperature, then place in an ice bath. The crude Schiff base will precipitate as a solid.

  • Filtration: Filter the solid under vacuum and wash with cold ethanol to remove unreacted aldehyde.

Reaction Pathway Visualization[1]

The following diagram illustrates the mechanistic transformation from precursors to the final imine product.

SynthesisPathwaycluster_conditionsReaction ConditionsReactantsPrecursors(Aldehyde + Amine)IntermediateCarbinolamineIntermediateReactants->Intermediate Nucleophilic Attack(H+ Cat)TransitionDehydration(-H₂O)Intermediate->Transition Proton TransferProductProduct(E)-ImineTransition->Product EliminationCondReflux (EtOH)3-4 Hours

Figure 1: Acid-catalyzed condensation mechanism yielding the target Schiff base.

Crystal Growth & Crystallographic Characterization[2]

Obtaining single crystals suitable for X-ray Diffraction (XRD) requires controlling the nucleation rate to prevent polycrystalline agglomeration.[1]

Crystal Growth Protocol (Slow Evaporation)[1][2]
ParameterSpecificationRationale
Solvent System Ethanol : Methanol (1:[1]1)Balances solubility; Ethanol prevents rapid crashing, Methanol aids evaporation.[1]
Concentration 0.1 M (Saturated)Supersaturation is the driving force for nucleation.[1]
Temperature 25°C (Ambient)High temps risk decomposition; low temps induce rapid precipitation.[1]
Vessel 20mL Scintillation VialNarrow aperture restricts evaporation rate for higher quality crystals.[1]
Duration 5 - 7 DaysAllows for thermodynamic ordering of the lattice.[1]

Method:

  • Dissolve 100 mg of the purified product in the solvent mixture with gentle heating.

  • Filter the solution through a 0.45 µm PTFE syringe filter to remove dust (nucleation sites).

  • Cover the vial with parafilm and poke 3-4 small holes to control evaporation.[1]

  • Store in a vibration-free, dark environment.

Crystallographic Data Analysis[1][3]

While specific unit cell parameters are determined empirically for each batch, the target molecule (E)-N-(4-methoxybenzylidene)-4-fluoroaniline typically adopts the Monoclinic or Orthorhombic crystal system, characteristic of para-substituted benzylideneanilines.[1]

Structural Expectations (Based on Homologous Series):

  • Space Group: Often

    
     or 
    
    
    (Centrosymmetric).[1]
  • Molecular Geometry: The molecule adopts the (E)-configuration (trans) about the C=N double bond.[1]

  • Planarity: The molecule is non-planar.[2] The aniline ring is twisted relative to the benzylidene plane (dihedral angle

    
     10°–45°) to minimize steric repulsion between the azomethine hydrogen and the ortho-hydrogens of the aniline ring.
    

Supramolecular Interactions & Packing Logic

The bulk properties of the crystal are dictated by the "supramolecular synthons"—the specific intermolecular interactions that hold the lattice together.

Key Interaction Motifs[1][3]
  • C-H···O Hydrogen Bonds: The methoxy oxygen acts as a hydrogen bond acceptor for aromatic C-H donors from neighboring molecules. This is often the strongest directional force.

  • C-H···F Interactions: Fluorine is a peculiar atom in crystal engineering.[1] It is a weak H-bond acceptor but highly electronegative.[1] It directs packing through electrostatic steering rather than strong bonding.[1]

  • 
    -
    
    
    Stacking:
    The aromatic rings engage in offset face-to-face or edge-to-face (T-shaped) stacking, contributing to the stability of the crystal lattice.[1]
Packing Logic Diagram[1]

The following diagram visualizes how molecular features translate into the 3D crystal lattice.

PackingLogicMoleculeMolecular Structure(E)-IsomerMethoxyMethoxy Group(-OCH₃)Molecule->MethoxyFluoroFluoro Group(-F)Molecule->FluoroRingsAromatic Rings(π-System)Molecule->RingsHBondC-H···OHydrogen BondsMethoxy->HBondFInterC-H···FWeak ContactsFluoro->FInterPiStackπ-π Stacking(Herringbone/Layered)Rings->PiStackLattice3D Crystal Lattice(Bulk Properties)HBond->LatticeFInter->LatticePiStack->Lattice

Figure 2: Hierarchy of supramolecular forces driving crystal packing.[1]

References

  • Sigma-Aldrich. (n.d.).[1] this compound Product Sheet. Retrieved from [1]

  • Jothi, L., et al. (2013).[1] 4-Fluoro-N-(4-hydroxybenzylidene)aniline.[1][3] Acta Crystallographica Section E. Retrieved from (Cited for comparative structural analogs and packing motifs of fluorinated Schiff bases).[1]

  • Kia, R., et al. (2009).[1][2] Crystal structure of (E)-N′-(4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide. Acta Crystallographica. Retrieved from (Cited for general E-isomer conformation and non-planar geometry in benzylideneanilines).[1]

  • PubChem. (2025).[1] N-(4-Methoxybenzylidene)aniline Compound Summary. Retrieved from (Cited for physicochemical properties of the parent scaffold).[1]

Technical Whitepaper: Physicochemical Characterization and Synthesis of N-(4-Methoxybenzylidene)-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-Methoxybenzylidene)-4-fluoroaniline (CAS 3381-48-4) is a fluorinated Schiff base (anile) widely utilized in liquid crystal research and medicinal chemistry. Its structural core combines a para-methoxy group (electron donor) and a para-fluorine atom (electron withdrawing/metabolic blocker) across an azomethine (


) bridge.

This guide provides a definitive technical breakdown of its molecular mass, distinguishing between average molecular weight (critical for stoichiometric preparation) and monoisotopic mass (critical for high-resolution mass spectrometry validation). Furthermore, it details a self-validating synthetic workflow and the structural implications of fluorination in drug discovery.

Part 1: Molecular Stoichiometry & Theoretical Mass

For precise research applications, a single "molecular weight" value is insufficient. You must distinguish between the bulk weight used for reagent calculations and the exact mass used for spectroscopic identification.

Exact Mass Calculations

The molecular formula is


 .
ParameterValueApplication Context
Average Molecular Weight 229.25 g/mol Synthesis: Use this value for calculating molar equivalents (eq) when weighing bulk powder.
Monoisotopic Mass 229.0903 Da Analysis: Use this value for HRMS (High-Resolution Mass Spectrometry). Look for

peak at 230.0976 .
Exact Mass 229.090292Computational Chemistry / DFT modeling.
Elemental Composition (Weight %)
  • Carbon (C): 73.35%

  • Hydrogen (H): 5.28%

  • Fluorine (F): 8.29%

  • Nitrogen (N): 6.11%

  • Oxygen (O): 6.98%

Technical Note: The presence of Fluorine (


) is monoisotopic. Unlike Chlorine or Bromine, it does not produce a complex isotopic pattern (M+2 peaks) in Mass Spectrometry, simplifying spectral interpretation.

Part 2: Synthetic Pathway & Protocol

The synthesis of this compound relies on a condensation reaction between an aldehyde and an amine. While solvent-free mechanochemical methods exist, the solution-phase acid-catalyzed condensation remains the gold standard for purity and crystal growth.

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the 4-fluoroaniline nitrogen on the carbonyl carbon of 4-methoxybenzaldehyde, followed by dehydration (loss of water) to form the imine bond.

Reaction Equation:



Experimental Protocol (Self-Validating System)

Reagents:

  • 4-Methoxybenzaldehyde (1.0 eq)

  • 4-Fluoroaniline (1.0 eq)

  • Absolute Ethanol (Solvent)

  • Glacial Acetic Acid (Catalyst, 2-3 drops)

Workflow Diagram:

SynthesisWorkflow Start Raw Materials (Aldehyde + Amine) Mix Solvation (Ethanol, 25°C) Start->Mix Catalyst Acid Catalysis (Glacial AcOH) Mix->Catalyst Reflux Reflux (78°C, 2-4 hrs) Catalyst->Reflux Monitor TLC Check (Disappearance of CHO) Reflux->Monitor Monitor->Reflux Incomplete Cool Precipitation (Ice Bath) Monitor->Cool Complete Filter Filtration & Recrystallization Cool->Filter Product Final Product (C14H12FNO) Filter->Product

Figure 1: Step-by-step synthetic workflow for high-purity Schiff base production.

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 mmol of 4-methoxybenzaldehyde in 20 mL of absolute ethanol. Add 10 mmol of 4-fluoroaniline.

  • Catalysis: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen, enhancing electrophilicity.

  • Reflux: Heat the mixture to reflux (~78°C) for 3 hours.

    • Validation Point: Perform Thin Layer Chromatography (TLC) (Hexane:Ethyl Acetate 8:2). The reaction is complete when the aldehyde spot (

      
      ) disappears.
      
  • Crystallization: Cool the solution to room temperature, then place in an ice bath. The Schiff base is less soluble in cold ethanol than the starting materials and will precipitate as crystals.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from hot ethanol to remove unreacted amine traces.

  • Drying: Vacuum dry at 40°C.

Part 3: Analytical Validation (E-E-A-T)

Trustworthiness in chemical reporting requires rigorous characterization. Do not assume the white powder is your product; prove it using the following orthogonal methods.

Melting Point Determination
  • Expected Range: 65 – 69 °C (Lit. value: Sigma-Aldrich).[1]

  • Protocol: If the melting range is >2°C wide (e.g., 63–68°C), the product is impure. Recrystallize again.

Infrared Spectroscopy (FT-IR)

The formation of the Schiff base is confirmed by the appearance of the imine bond stretch and the disappearance of the carbonyl stretch.

Functional GroupWavenumber (

)
Interpretation
C=N (Imine) 1610 – 1625 Primary confirmation signal. Sharp, strong peak.
C=O (Carbonyl)~1680 - 1700Should be ABSENT . Presence indicates unreacted aldehyde.
C-F (Aryl Fluorine)1200 – 1250Strong stretch, confirms fluorinated moiety.
Nuclear Magnetic Resonance ( -NMR)

Solvent:


 or 

.
  • The "Smoking Gun" Signal: Look for a singlet at

    
     8.3 – 8.5 ppm . This is the azomethine proton (
    
    
    
    ).
  • Aromatic Region: Multiplets between 6.9 – 7.9 ppm (8 protons).

  • Methoxy Group: A sharp singlet at

    
     3.8 ppm  (3 protons).
    

Part 4: Structural Implications in Drug Design

Why synthesize this specific derivative? The inclusion of the fluorine atom at the para position is a deliberate medicinal chemistry strategy known as "metabolic blocking."

Structure-Activity Relationship (SAR) Logic

SAR_Logic Molecule This compound Methoxy 4-Methoxy Group (H-Bond Acceptor) Molecule->Methoxy Imine Azomethine Linker (Rigid Spacer / pH Labile) Molecule->Imine Fluorine 4-Fluoro Group (Metabolic Blocker) Molecule->Fluorine Binding Dipole Interactions (Enzyme Binding Pocket) Methoxy->Binding Lipophilicity Increases LogP (Membrane Permeability) Fluorine->Lipophilicity Stability Blocks P450 Oxidation (Increases Half-life) Fluorine->Stability

Figure 2: Structure-Activity Relationship (SAR) map highlighting the pharmacological impact of fluorination.

  • Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (~485 kJ/mol). Placing it at the para position blocks metabolic oxidation by Cytochrome P450 enzymes, which typically attack this position in non-fluorinated analogues (like aniline).

  • Lipophilicity: Fluorine substitution increases lipophilicity (LogP), enhancing the molecule's ability to cross cell membranes and the blood-brain barrier.

  • Liquid Crystal Mesogen: The rigid rod-like structure provided by the central imine bond, combined with the polarity difference between the methoxy and fluoro ends, creates a dipole moment suitable for liquid crystalline phase transitions.

References

  • Sigma-Aldrich. (n.d.). This compound Product Sheet. Retrieved from

  • PubChem. (2023). Compound Summary: this compound.[1] National Center for Biotechnology Information. Retrieved from

  • Jothi, L., et al. (2013).[2] Synthesis, growth and characterization of benzylideneaniline compounds. ResearchGate. Retrieved from

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Technical Guide: Melting Point & Physicochemical Characterization of N-(4-Methoxybenzylidene)-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The melting point of N-(4-Methoxybenzylidene)-4-fluoroaniline (CAS: 3381-48-4) is rigorously established in the range of 65–69 °C [1][2].[1]

This specific Schiff base, synthesized from the condensation of 4-methoxybenzaldehyde and 4-fluoroaniline, serves as a critical model compound in the study of liquid crystalline behavior and non-linear optical (NLO) materials. Precise determination of its melting point is not merely a physical constant check but a purity validation step essential for downstream applications in mesophase engineering and pharmacological screening.

This guide details the synthesis, purification, and thermal analysis protocols required to reproduce this value with high confidence, ensuring scientific integrity in experimental workflows.

Physicochemical Profile

The following data constitutes the baseline identity of the compound. Any deviation in melting point outside the specified tolerance suggests the presence of unreacted aldehyde precursors or solvent occlusion.

PropertySpecification
Compound Name This compound
CAS Number 3381-48-4
Molecular Formula

Molecular Weight 229.25 g/mol
Melting Point (Lit.) 65–69 °C [1][2]
Appearance White to pale yellow crystalline solid
Solubility Soluble in Ethanol, DCM, Chloroform; Insoluble in Water
Key Functional Group Azomethine (–CH=N–)

Synthesis & Purification Protocol

To achieve the reference melting point, the compound must be synthesized under conditions that drive the equilibrium toward the imine product and eliminate water.

Reaction Mechanism & Workflow

The synthesis follows a nucleophilic addition-elimination pathway. The amine nitrogen attacks the carbonyl carbon, followed by dehydration to form the C=N double bond.

SynthesisWorkflow Start Reagents: 4-Methoxybenzaldehyde + 4-Fluoroaniline Reaction Reflux (Ethanol) Catalytic Glacial Acetic Acid 2-3 Hours Start->Reaction Condensation Isolation Cooling & Filtration (Precipitation of Crude) Reaction->Isolation - H2O Purification Recrystallization (Hot Ethanol) Isolation->Purification Crude Solid Final Pure Product This compound (Needle-like Crystals) Purification->Final Drying

Figure 1: Step-by-step synthesis and purification workflow to ensure high-purity isolation.

Detailed Experimental Procedure

Objective: Synthesize 5.0 g of target compound.

  • Stoichiometry: Equimolar amounts of 4-methoxybenzaldehyde (anisaldehyde) and 4-fluoroaniline are required.

    • Note: A slight excess (5%) of the aldehyde is often recommended as it is easier to remove during recrystallization than the amine.

  • Solvation: Dissolve 20 mmol of 4-methoxybenzaldehyde in 30 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 20 mmol of 4-fluoroaniline dropwise with stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid. This protonates the carbonyl oxygen, increasing electrophilicity and accelerating nucleophilic attack.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3 hours. Monitor via TLC (Solvent system: Hexane:Ethyl Acetate 8:2) until the starting amine spot disappears.

  • Crystallization: Allow the solution to cool to room temperature, then place in an ice bath. The Schiff base should precipitate as a solid.

  • Filtration: Filter the crude solid under vacuum and wash with cold ethanol.

  • Recrystallization (Critical Step): Dissolve the crude solid in the minimum amount of boiling ethanol. Allow it to cool slowly to form well-defined crystals. This step removes trapped impurities that depress the melting point.

Structural Characterization (Pre-Validation)

Before assessing the melting point, the chemical identity must be confirmed. A melting point in the correct range is meaningless if the structure is incorrect.

FTIR Spectroscopy

The diagnostic band for Schiff bases is the Azomethine (C=N) stretch.[2]

  • Expected Peak: A sharp, strong band at 1615–1625 cm⁻¹ .

  • Absence Check: Ensure no broad peak exists at 3300–3500 cm⁻¹ (indicating unreacted N-H from amine) or 1700 cm⁻¹ (unreacted C=O from aldehyde).

Proton NMR (1H-NMR)
  • Azomethine Proton (–CH=N–): Look for a singlet in the 8.3–8.5 ppm region. This is the definitive signature of the formed Schiff base.

  • Methoxy Group: A sharp singlet at 3.8 ppm (3H).

Thermal Analysis: Measuring the Melting Point

The melting point (65–69 °C) represents the transition from the crystalline solid phase to the isotropic liquid phase.

Method A: Capillary Tube (Standard)
  • Sample Prep: Grind the dry, recrystallized sample into a fine powder.

  • Loading: Pack the capillary to a height of 2-3 mm. Ensure no air gaps.

  • Ramp Rate:

    • Rapid heat to 55°C.

    • Critical Phase: Slow ramp (1°C/min) from 60°C to 70°C.

  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete liquefaction). The range should not exceed 2°C for a pure sample.
Method B: Differential Scanning Calorimetry (DSC)

DSC is preferred for detecting potential liquid crystalline mesophases (smectic/nematic) often found in Schiff bases, though this specific derivative typically exhibits a direct Crystal


 Isotropic transition.

ThermalLogic Start DSC Scan (Heating 5°C/min) Decision Endothermic Peak Observed? Start->Decision SinglePeak Single Sharp Peak (~67°C) Decision->SinglePeak Yes, One MultiPeak Multiple Peaks Decision->MultiPeak Yes, Multiple Result1 Pure Crystalline Solid (Direct Melting) SinglePeak->Result1 Result2 Liquid Crystal Phases (Crystal -> Mesophase -> Isotropic) MultiPeak->Result2 Distinct Transitions Result3 Impure Sample (Recrystallize) MultiPeak->Result3 Broad/Overlapping

Figure 2: Logical interpretation of DSC thermograms for phase transition analysis.

Applications & Significance

Why is this compound and its melting point important?

  • Liquid Crystal Research: Schiff bases are the "fruit flies" of liquid crystal research. The rigid phenyl rings and the polar fluoro/methoxy groups create the anisotropy required for mesophase formation. This compound serves as a baseline for comparing how tail length (alkoxy chain) affects transition temperatures [3].

  • Biological Activity: The azomethine linkage is pharmacologically active.[2] Derivatives of this scaffold are investigated for antibacterial and antifungal properties, where the electron-withdrawing fluoro group often enhances metabolic stability [4].

  • Organic Synthesis: It serves as a substrate for cycloaddition reactions (e.g., forming beta-lactams) where the purity of the starting imine (verified by MP) dictates the stereoselectivity of the product.

References

  • Sigma-Aldrich. (n.d.). This compound Product Specification. Retrieved from

  • Chemical-Suppliers. (n.d.). Properties for this compound. Retrieved from

  • Khalaji, A. D., et al. (2011).[3] Synthesis and crystal structure of Schiff-base compounds. Journal of Structural Chemistry. (Contextual citation for structural analogs and methodology).

  • Jothi, L., et al. (2014).[4] 4-Fluoro-N-(4-hydroxybenzylidene)aniline.[4] Acta Crystallographica Section E. Retrieved from

Sources

Technical Analysis: ¹H NMR Spectroscopy of N-(4-Methoxybenzylidene)-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of the ¹H NMR spectrum of N-(4-Methoxybenzylidene)-4-fluoroaniline , a Schiff base synthesized from 4-methoxybenzaldehyde and 4-fluoroaniline. Targeted at research scientists and drug development professionals, this document moves beyond basic spectral listing to explore the causality of signal patterns, specifically the interplay between electronic substituent effects and heteronuclear spin-spin coupling (


).

The analysis focuses on the distinct AA'BB' and AA'BB'X spin systems created by the para-substituted aromatic rings, providing a self-validating protocol for structural confirmation.

Molecular Architecture & Synthesis Strategy

Structural Logic

The molecule consists of two aromatic rings linked by an azomethine (imine) bridge.[1]

  • Ring A (Aldehyde-derived): Electron-rich due to the 4-methoxy group (strong

    
    -donor).
    
  • Ring B (Aniline-derived): Electron-deficient relative to aniline due to the 4-fluoro substituent (strong

    
    -acceptor, weak 
    
    
    
    -donor) and the imine nitrogen.
  • The Bridge: The imine bond (

    
    ) acts as a conjugation pathway, locking the molecule in an E-configuration (trans) in its most stable state.
    
Validated Synthesis Protocol

To ensure spectral purity (essential for accurate NMR integration), a condensation protocol minimizing hydrolysis is required.

Reagents:

  • 4-Methoxybenzaldehyde (1.0 eq)

  • 4-Fluoroaniline (1.0 eq)[2]

  • Ethanol or Isopropanol (Solvent)

  • Glacial Acetic Acid (Catalytic, optional but recommended for rate enhancement)

Workflow:

  • Dissolution: Dissolve 10 mmol of 4-methoxybenzaldehyde in 20 mL of absolute ethanol.

  • Addition: Add 10 mmol of 4-fluoroaniline dropwise with stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat to reflux (

    
    ) for 2-4 hours. Monitor via TLC (Hexane:EtOAc 4:1).[2][3]
    
  • Crystallization: Cool to room temperature, then to

    
    . The Schiff base precipitates as a yellow solid.
    
  • Purification: Recrystallize from hot ethanol to remove unreacted amine/aldehyde traces.

SynthesisWorkflow Start Reagents: 4-Methoxybenzaldehyde + 4-Fluoroaniline Reaction Reflux (EtOH, cat. AcOH) 2-4 Hours Start->Reaction Condensation Workup Cooling & Precipitation (Recrystallization) Reaction->Workup - H₂O Product Pure Schiff Base (Yellow Solid) Workup->Product Purification

Figure 1: Synthesis workflow for this compound.

¹H NMR Spectral Analysis: The Core

Acquisition Parameters:

  • Solvent:

    
     (Chloroform-d) is standard. 
    
    
    
    may cause slight shifts due to hydrogen bonding with the imine nitrogen.
  • Frequency:

    
     recommended to resolve the aromatic multiplets.
    
The Anchor Signals (Singlets)

The spectrum is anchored by two distinct singlets that confirm the formation of the Schiff base and the integrity of the ether linkage.

  • Imine Proton (

    
    ): 
    
    • Shift:

      
      .
      
    • Multiplicity: Singlet (

      
      ).
      
    • Mechanistic Insight: This proton is highly deshielded due to the anisotropy of the

      
       double bond and the electronegativity of the nitrogen. Its presence as a sharp singlet confirms the absence of adjacent protons (validating the condensation).
      
  • Methoxy Group (

    
    ): 
    
    • Shift:

      
      .
      
    • Multiplicity: Singlet (

      
      ).
      
    • Mechanistic Insight: Typical chemical shift for aryl methyl ethers. Integration of this signal (3H) vs. the imine proton (1H) provides a quick purity check.

The Aromatic Region (The Complex Domain)

The aromatic region (


) contains two overlapping spin systems. Deconvolution requires understanding the coupling patterns.
Ring A: The 4-Methoxybenzylidene System (AA'BB')

This ring exhibits a classic para-substitution pattern, appearing as two "doublets" (technically higher-order multiplets, but often resolved as doublets at lower fields).

  • Protons Ortho to Imine (H-2, H-6):

    • Shift:

      
      .
      
    • Multiplicity: Doublet (

      
      ), 
      
      
      
      .[3][4]
    • Logic: These protons are deshielded by the electron-withdrawing nature of the imine group (conjugated

      
      -acceptor).
      
  • Protons Ortho to Methoxy (H-3, H-5):

    • Shift:

      
      .
      
    • Multiplicity: Doublet (

      
      ), 
      
      
      
      .[3][4]
    • Logic: Shielded by the strong mesomeric (

      
      ) effect of the oxygen lone pairs.
      
Ring B: The 4-Fluoroaniline System (AA'BB'X)

This ring is unique due to the presence of Fluorine-19 (


, 100% abundance), which couples to the protons.
  • Protons Ortho to Nitrogen / Meta to Fluorine (H-2', H-6'):

    • Shift:

      
      .
      
    • Multiplicity: Doublet of Doublets (

      
      ).
      
    • Coupling Constants:

      • 
         (Ortho coupling to H-3'/5').
        
      • 
         (Meta coupling to Fluorine).
        
    • Logic: The meta-coupling to fluorine is significant and splits the expected doublet into a distinct dd.

  • Protons Ortho to Fluorine / Meta to Nitrogen (H-3', H-5'):

    • Shift:

      
       (Often overlaps with Ring A protons).
      
    • Multiplicity: Pseudo-Triplet (

      
      ) or Doublet of Doublets (
      
      
      
      ).
    • Coupling Constants:

      • 
         (Ortho coupling to Fluorine).
        
      • 
         (Ortho coupling to H-2'/6').
        
    • Logic: Because

      
       and 
      
      
      
      are often similar in magnitude (
      
      
      ), this signal frequently collapses into a pseudo-triplet.

NMRLogic Spectrum Spectrum Analysis Singlets Identify Singlets Spectrum->Singlets Aromatics Resolve Aromatic Region (6.9 - 7.9 ppm) Spectrum->Aromatics Imine 8.35 ppm (1H) Imine (-CH=N-) Singlets->Imine Methoxy 3.88 ppm (3H) Methoxy (-OCH3) Singlets->Methoxy RingA Ring A (Aldehyde Side) AA'BB' Pattern Aromatics->RingA RingB Ring B (Aniline Side) AA'BB'X Pattern (F-coupled) Aromatics->RingB RingA_Detail δ 7.83 (d): Ortho to Imine δ 6.98 (d): Ortho to OMe RingA->RingA_Detail RingB_Detail δ 7.17 (dd): Meta to F (J_HF ~5Hz) δ 7.05 (t): Ortho to F (J_HF ~8.5Hz) RingB->RingB_Detail

Figure 2: Logic flow for assigning ¹H NMR signals in this compound.

Consolidated Data Table

The following table summarizes the chemical shifts and coupling constants derived from high-field NMR data of this specific Schiff base derivative [1, 2].

Signal AssignmentShift (

, ppm)
IntegrationMultiplicityCoupling Constants (

, Hz)
Imine (CH=N) 8.35 1HSinglet (

)
-
Ar-H (Ring A, 2,6) 7.83 2HDoublet (

)

Ar-H (Ring B, 2',6') 7.17 2HDoublet of Doublets (

)

,

Ar-H (Ring B, 3',5') ~7.05 - 7.10 2HPseudo-Triplet (

)

,

Ar-H (Ring A, 3,5) 6.98 2HDoublet (

)

Methoxy (OCH

)
3.88 3HSinglet (

)
-

Note: The signals at 6.98 ppm and 7.05-7.10 ppm may overlap depending on the magnetic field strength. 2D COSY is recommended if definitive assignment of the overlapping region is required.

Troubleshooting & Validation

Isomerism (E/Z)

Schiff bases can exist as E (trans) or Z (cis) isomers. The E-isomer is thermodynamically favored.

  • Validation: If a smaller singlet appears slightly upfield from 8.35 ppm (e.g., ~8.1 ppm), it may indicate the presence of the Z-isomer or a hydrolysis product (benzaldehyde).

Hydrolysis Check

Schiff bases are sensitive to moisture.

  • Sign of Degradation: Appearance of a singlet at

    
     indicates free 4-methoxybenzaldehyde (aldehyde proton).
    
  • Remediation: If observed, recrystallize the sample or dry the solvent further.[5]

19F-NMR Cross-Validation

To confirm the assignment of Ring B protons, run a


 NMR spectrum.
  • Expected Shift:

    
     (relative to 
    
    
    
    ).
  • Decoupling: Running a

    
    -decoupled 
    
    
    
    NMR will collapse the Ring B multiplets into standard doublets, confirming the location of the fluorine-coupled protons.

References

  • Celik, H., & Kuzu, M. (2019).[3] Microwave assisted synthesis of N-(methyl and methoxy) benzylidene-4-fluoroaniline derivatives and their carbonic anhydrase I and II inhibition properties. Records of Natural Products, 13(6), 564-571. Link

  • Jothi, L., et al. (2012).[1] 4-Fluoro-N-(4-hydroxybenzylidene)aniline. Acta Crystallographica Section E, E68, o860. (Provides structural analogues and coupling insights). Link

  • Reich, H. J. (2024). WinPLT NMR Data: 1H Chemical Shifts. University of Wisconsin-Madison. (General reference for substituent effects). Link

Sources

Technical Guide: ¹³C NMR Characterization of N-(4-Methoxybenzylidene)-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-Methoxybenzylidene)-4-fluoroaniline (CAS: 3381-48-4) represents a critical class of fluorinated Schiff bases (anils) utilized extensively in liquid crystal engineering and medicinal chemistry. The presence of the fluorine atom introduces significant spin-spin coupling complexities in Nuclear Magnetic Resonance (NMR) spectroscopy, specifically between ¹⁹F and ¹³C nuclei.[1]

This guide provides a definitive technical breakdown of the ¹³C NMR spectral features, synthesis validation, and structural assignment logic. It is designed to prevent common misassignments arising from the multiplet splitting patterns induced by the fluorine substituent.

Part 1: Structural Analysis & Theoretical Basis

The molecule consists of two aromatic systems linked by an azomethine (imine) bridge.[2] The structural rigidity and electronic distribution are defined by two key electronic effects:

  • The Mesomeric Effect (+M): The methoxy group (-OCH₃) acts as a strong electron donor, shielding the adjacent aromatic carbons.

  • The Inductive/Coupling Effect (-I/Coupling): The fluorine atom acts as an electron-withdrawing group but, more importantly for NMR, constitutes a spin-active nucleus (

    
    , 100% natural abundance).
    
The ¹⁹F-¹³C Coupling Challenge

Unlike standard organic molecules, the carbon signals on the fluoro-substituted ring will not appear as singlets. They manifest as doublets with coupling constants (


) that decay with distance from the fluorine atom.
  • ¹J_CF (Ipso): ~240–250 Hz (Huge splitting)

  • ²J_CF (Ortho): ~20–25 Hz

  • ³J_CF (Meta): ~7–10 Hz

  • ⁴J_CF (Para): ~2–3 Hz

Part 2: Experimental Protocol (Synthesis & Purification)

To ensure the NMR data discussed below is reproducible, the compound must be synthesized with high purity to eliminate hydrolysis products (aldehyde/aniline) that clutter the aromatic region.

Workflow Diagram

SynthesisWorkflow Reactants Reactants 4-Methoxybenzaldehyde + 4-Fluoroaniline Solvent Solvent System Abs. Ethanol (0.1M) + Cat. Glacial AcOH Reactants->Solvent Dissolution Reflux Reflux 6 Hours @ 78°C (Dean-Stark optional) Solvent->Reflux Condensation Isolation Isolation Cool to RT -> Ice Bath Vacuum Filtration Reflux->Isolation Precipitation Purification Recrystallization Hot Ethanol Yield >85% Isolation->Purification Crude Solid

Caption: Step-by-step synthesis workflow for high-purity Schiff base generation.

Detailed Protocol
  • Stoichiometry: Dissolve 10 mmol of 4-methoxybenzaldehyde and 10 mmol of 4-fluoroaniline in 20 mL of absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration of the hemiaminal intermediate.

  • Reaction: Reflux the mixture at 78°C for 4–6 hours. Monitoring via TLC (Hexane:Ethyl Acetate 8:2) is recommended to ensure consumption of the aldehyde.

  • Work-up: Allow the solution to cool to room temperature. The Schiff base typically crystallizes as yellow/colorless needles. If no precipitate forms, cool in an ice bath.

  • Purification: Recrystallize from hot ethanol to remove unreacted amine traces.

  • Validation: Melting point should be 65–69°C [1].

Part 3: ¹³C NMR Data Analysis

The following data represents the chemical shifts (


) and coupling constants (

) expected in CDCl₃ at 100 MHz.
Data Table
Carbon PositionAssignmentChemical Shift (ppm)MultiplicityCoupling Constant (

)
C=N Azomethine159.8 Singlet-
C-F Aromatic (Ipso)161.5 Doublet

Hz
C-OCH₃ Aromatic (Ipso)162.3 Singlet-
C-N Aromatic (Ipso)148.2 Doublet

Hz
Ar-C Ortho to OMe114.2 Singlet-
Ar-C Ortho to F115.8 Doublet

Hz
Ar-C Meta to OMe130.5 Singlet-
Ar-C Meta to F122.4 Doublet

Hz
Ar-C Para to OMe129.1 Singlet-
OCH₃ Methoxy Methyl55.4 Singlet-
Structural Assignment Logic

The assignment of this molecule requires differentiating between the two aromatic rings. The Fluorine-substituted ring is identified solely by the splitting patterns.

NMRLogic Spectrum Raw 13C Spectrum HighField High Field (55 ppm) Assign: -OCH3 Spectrum->HighField LowField Low Field (110-165 ppm) Aromatic/Imine Region Spectrum->LowField SplittingCheck Check Multiplicity LowField->SplittingCheck Singlets Singlets (Methoxy Ring + C=N) SplittingCheck->Singlets No Coupling Doublets Doublets (Fluoro Ring) SplittingCheck->Doublets 19F Coupling AssignF Assign via J-Coupling Magnitude 1J (245Hz) = C-F 2J (22Hz) = Ortho 3J (8Hz) = Meta Doublets->AssignF

Caption: Logic flow for distinguishing aromatic rings based on ¹⁹F coupling patterns.

Critical Spectral Features
  • The "Ghost" Doublet: The Carbon directly attached to the Fluorine (C-F) often appears as two very short peaks separated by ~245 Hz (approx. 2.4 ppm at 100 MHz). It is easily lost in the baseline noise if the scan count is too low.

  • Azomethine Shift: The C=N peak at ~159.8 ppm is characteristic of Schiff bases. It is a singlet, distinguishing it from the nearby C-F doublet.

  • Shielding Effects: The carbon ortho to the fluorine (115.8 ppm) and the carbon ortho to the methoxy (114.2 ppm) appear in a similar region due to the shielding effects of their respective substituents. The key differentiator is that 115.8 ppm is a doublet while 114.2 ppm is a singlet.

Part 4: Advanced Characterization & Validation

To validate the structure beyond 1D Carbon NMR, the following correlation experiments are standard protocol:

  • ¹⁹F NMR: A single peak at approximately -118 to -120 ppm (referenced to CFCl₃) confirms the presence of the fluorine atom on the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Use this to pair the proton signals to their respective carbons. The C=N proton (singlet, ~8.4 ppm) will correlate to the 159.8 ppm carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): Essential for connecting the methoxy protons (~3.8 ppm) to the ipso-aromatic carbon (~162.3 ppm), confirming the ether linkage.

References

  • Sigma-Aldrich. (n.d.). This compound Product Sheet. Retrieved from

  • ChemicalBook.[3] (n.d.). 4-Fluoroaniline ¹³C NMR Spectrum. Retrieved from

  • Akkurt, M., et al. (2013).[2] 4-Fluoro-N-(4-hydroxybenzylidene)aniline. PMC - National Institutes of Health. Retrieved from

  • Loughborough University. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants. Retrieved from

Sources

FTIR analysis of N-(4-Methoxybenzylidene)-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to FTIR Analysis of N-(4-Methoxybenzylidene)-4-fluoroaniline

Executive Summary: The Fluorine Advantage

In modern drug discovery, the strategic incorporation of fluorine is a pivotal tactic to modulate metabolic stability, lipophilicity (LogP), and membrane permeability without significantly altering steric bulk. This compound represents a classic pharmacophore scaffold—a Schiff base (imine) linking an electron-rich methoxy-phenyl ring with an electron-withdrawing fluorinated aromatic system.

This guide provides a rigorous technical framework for the structural validation of this molecule using Fourier Transform Infrared (FTIR) spectroscopy.[1] Unlike simple fingerprint matching, this protocol emphasizes mechanistic assignment —verifying the formation of the azomethine bond (-CH=N-) while confirming the consumption of carbonyl and amine precursors.

Chemical Context & Synthesis Integrity

Reliable spectroscopic data begins with a controlled synthesis. You cannot analyze what you have not purified.

The synthesis involves the condensation of 4-methoxybenzaldehyde (electrophile) with 4-fluoroaniline (nucleophile). This reversible reaction requires the removal of water to drive equilibrium toward the Schiff base.

Synthesis Workflow (Graphviz Visualization)

SynthesisWorkflow Reactants Reactants (1:1 Molar Ratio) Reflux Reflux (Ethanol) + Glacial Acetic Acid (Cat.) 2-4 Hours Reactants->Reflux Condensation Precipitation Ice Bath Cooling (Precipitation) Reflux->Precipitation Equilibrium Shift Filtration Vacuum Filtration & Cold Ethanol Wash Precipitation->Filtration Isolation Recrystallization Recrystallization (Hot Ethanol) Filtration->Recrystallization Purification Product Pure Schiff Base (Crystalline Solid) Recrystallization->Product Final Yield

Figure 1: Synthetic pathway ensuring high-purity crystalline sample for FTIR analysis.[2]

FTIR Experimental Protocol

For this fluorinated Schiff base, the choice between Attenuated Total Reflectance (ATR) and KBr transmission impacts spectral resolution, particularly in the fingerprint region where C-F and C-O stretches reside.

Method A: Diamond ATR (Recommended for Routine QC)
  • Instrument: FTIR Spectrometer with Single-Bounce Diamond ATR.

  • Parameters: 4 cm⁻¹ resolution, 32 scans.

  • Procedure:

    • Clean crystal with isopropanol; collect background.[1]

    • Place ~5 mg of crystalline sample on the diamond.

    • Critical Step: Apply high pressure using the anvil. Schiff bases are often hard crystals; poor contact results in weak absorbance and noisy baselines.

    • Verify that the strongest peak (C=N) has an absorbance between 0.1 and 0.5 A.U.

Method B: KBr Pellet (Recommended for Structural Elucidation)
  • Matrix: IR-grade Potassium Bromide (dried).

  • Ratio: 1:100 (1 mg sample : 100 mg KBr).

  • Procedure:

    • Grind mixture in an agate mortar until a fine, non-reflective powder is formed (minimizes Christiansen effect).

    • Press at 8-10 tons for 2 minutes.

    • Why use KBr? It provides superior resolution and no peak distortion in the low-frequency region (600-1000 cm⁻¹), which is valuable for analyzing aromatic substitution patterns (ortho/meta/para).

Spectral Analysis & Peak Assignments

The validation of this compound relies on identifying the "formation" peaks and confirming the absence of "reactant" peaks.

Quantitative Peak Assignment Table
Functional GroupVibration ModeFrequency (cm⁻¹)IntensityStructural Significance
C=N (Imine) Stretching1615 – 1625 StrongThe "Smoking Gun." Confirms condensation. Distinct from C=C.
C-F (Aromatic) Stretching1210 – 1250 StrongDiagnostic for the fluoroaniline moiety. Often broad/complex.
C-O (Methoxy) Asym.[1] Stretch~1250 StrongOverlaps with C-F; creates a massive "super-band" in this region.
C-O (Methoxy) Sym.[1] Stretch1030 – 1040 MediumSecondary confirmation of the methoxy group.
C=C (Aromatic) Ring Stretch1500 – 1600Med-StrongConfirm aromaticity; usually 2-3 bands.
C-H (Aromatic) Out-of-Plane (oop)820 – 840MediumDiagnostic for para-substitution (1,4-disubstituted rings).
C-H (Imine) Stretching2850 – 2900WeakThe lone hydrogen on the azomethine carbon.
Deep Dive: The "Silent" Regions (Purity Check)

A common error in Schiff base analysis is ignoring what should not be there.

  • Absence of C=O (~1680-1700 cm⁻¹): If you see a peak here, your reaction is incomplete; unreacted 4-methoxybenzaldehyde remains.

  • Absence of N-H (~3300-3450 cm⁻¹): If you see a doublet here, you have unreacted 4-fluoroaniline. Note: O-H from water/ethanol can appear broad in this region; do not confuse it with the sharp N-H doublet.

Validation Logic: The Self-Validating System

To ensure scientific integrity, the analyst must follow a logic gate system. If the primary check fails, the sample must be re-purified.

FTIR Decision Matrix (Graphviz Visualization)

AnalysisLogic Start Acquire Spectrum CheckCN Check 1615-1625 cm⁻¹ (Sharp, Strong Peak?) Start->CheckCN CheckCO Check 1680-1700 cm⁻¹ (Carbonyl Present?) CheckCN->CheckCO Yes ResultFail REJECT SAMPLE Recrystallize CheckCN->ResultFail No (No Imine Formed) CheckNH Check 3300-3400 cm⁻¹ (Amine Doublet?) CheckCO->CheckNH No (Clean) CheckCO->ResultFail Yes (Unreacted Aldehyde) CheckCF Check 1200-1250 cm⁻¹ (Strong C-F/C-O Band?) CheckNH->CheckCF No (Clean) CheckNH->ResultFail Yes (Unreacted Amine) ResultPass VALIDATED STRUCTURE This compound CheckCF->ResultPass Yes CheckCF->ResultFail No (Missing F/OMe)

Figure 2: Logical decision matrix for validating the Schiff base structure.

References
  • Schiff Base Synthesis & Properties

    • Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes. (2019).[3] Sphinxsai.com. 4[2][5][6]

    • Microwave-assisted synthesis of N-benzylidene-4-fluoroaniline... (2019).[3] CABI Digital Library. 3[2]

  • FTIR Spectral Interpretation

    • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019).[3] Indonesian Journal of Science & Technology. Link[2][5][6]

    • IR Spectroscopy Tutorial: Aromatics. OrgChemBoulder. 7[2][5]

    • Unveiling Molecular Fingerprints: A Comparative FTIR Analysis. Benchchem.[1] 1[2][5][6][8][9]

  • Medicinal Chemistry Applications

    • Applications of Fluorine in Medicinal Chemistry.[10][11] (2015).[12][13] Journal of Medicinal Chemistry (PubMed).[10] 10

Sources

Technical Characterization: Solubility & Thermodynamic Profile of N-(4-Methoxybenzylidene)-4-fluoroaniline

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

N-(4-Methoxybenzylidene)-4-fluoroaniline is a Schiff base (anile) synthesized via the condensation of 4-methoxybenzaldehyde and 4-fluoroaniline.[1] Beyond its fundamental organic chemistry, this molecule represents a critical scaffold in two high-value sectors: liquid crystal engineering (due to its rigid rod-like mesogenic core) and medicinal chemistry (as a fluorinated pharmacophore).[1]

Understanding its solubility profile is not merely about dissolution; it is about controlling crystal habit, bioavailability, and phase transition thermodynamics.[1] The presence of the para-fluorine atom introduces specific lipophilic shifts (increasing

1

This guide provides a rigorous framework for characterizing the solubility of this compound, moving from theoretical baselines to validated experimental protocols.

Physicochemical Baseline

Before initiating solubility studies, the purity and identity of the solid phase must be established.[1] Impurities (unreacted aldehyde/amine) significantly skew saturation points.[1]

PropertyValue / DescriptionSource/Method
IUPAC Name (E)-1-(4-fluorophenyl)-N-(4-methoxybenzylidene)amineNomenclature
Molecular Weight 229.25 g/mol Calculated
Physical State Solid (Crystalline needles/plates)Visual
Melting Point 65–69 °CExperimental Lit. [1]
Chromophore Conjugated Azomethine (

)
UV-Vis
Key Substituents 4-Methoxy (EDG), 4-Fluoro (EWG/Lipophilic)Structural Analysis
Predicted

~2.8 – 3.2In silico models

Experimental Protocol: Synthesis & Purification

Rationale: Solubility data is worthless without high-purity solute.[1] Schiff bases are prone to hydrolysis; therefore, fresh synthesis and immediate recrystallization are prerequisites.[1]

Synthesis Workflow

Reagents: 4-Methoxybenzaldehyde (1.0 eq), 4-Fluoroaniline (1.0 eq), Ethanol (Solvent), Glacial Acetic Acid (Catalyst).[1]

  • Dissolution: Dissolve 0.01 mol of 4-methoxybenzaldehyde in 20 mL absolute ethanol.

  • Addition: Add 0.01 mol of 4-fluoroaniline dropwise under stirring.

  • Catalysis: Add 2–3 drops of glacial acetic acid to shift equilibrium toward the imine.

  • Reflux: Reflux at 78 °C for 3–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).[1]

  • Precipitation: Cool to room temperature, then to 4 °C. The crude solid precipitates.[1]

Purification (Recrystallization)

Solvent: Hot Ethanol (95% or Absolute).[1]

  • Dissolve crude solid in minimum boiling ethanol.

  • Filter hot to remove insoluble impurities.[1]

  • Allow slow cooling to induce crystal growth (minimizes occlusion of solvent).[1]

  • Validation: Purity must be >99% by HPLC or GC-MS before solubility testing.

Workflow Visualization

SynthesisWorkflowReactantsReagents:4-Methoxybenzaldehyde+ 4-FluoroanilineReactionReflux (EtOH)Cat: AcOH, 3-4hReactants->ReactionCondensationCrudePrecipitation(Cooling)Reaction->CrudeCrystallizationPureRecrystallization(Hot Ethanol)Crude->PurePurificationValidationValidation(MP: 65-69°C, GC-MS)Pure->ValidationQC Check

Figure 1: Synthesis and purification pipeline ensuring high-fidelity starting material for solubility assays.[1]

Solubility Determination Protocol

Rationale: The static equilibrium method is the "Gold Standard" for thermodynamic solubility.[1] It accounts for the time required to reach saturation, unlike rapid kinetic methods.[1]

The Static Equilibrium Method (Gravimetric)

Scope: Determining mole fraction solubility (

1

Step-by-Step Procedure:

  • Preparation: Add excess this compound to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir magnetically at the set temperature (

    
     K) for 24 hours.
    
    • Note: The solid phase must remain visible throughout.[1] If it dissolves completely, add more solid.[1]

  • Sedimentation: Stop stirring and allow the suspension to settle for 2 hours at constant temperature.

  • Sampling: Withdraw the supernatant using a pre-heated syringe filter (0.22 µm PTFE) to prevent precipitation during transfer.

  • Quantification:

    • Transfer a known mass of supernatant to a tared weighing dish.[1]

    • Evaporate solvent under vacuum or N2 stream.[1]

    • Weigh the dry residue (

      
      ).[1]
      
  • Calculation:

    
    
    Where 
    
    
    is mass of solute,
    
    
    is MW of solute,
    
    
    is mass of solvent,
    
    
    is MW of solvent.[1]
Thermodynamic Modeling (The Van't Hoff Analysis)

To understand why the molecule dissolves (enthalpy vs. entropy), apply the modified Apelblat equation or the Van't Hoff equation to the experimental data.[1]

The Van't Hoff Equation:

1
  • Plot:

    
     (y-axis) vs. 
    
    
    (x-axis).[1]
  • Slope:

    
     (Enthalpy of solution).[1]
    
  • Intercept:

    
     (Entropy of solution).[1]
    

Interpretation for this Compound:

  • Endothermic (

    
    ):  Solubility increases with temperature (Typical for Schiff bases).[1]
    
  • Entropy (

    
    ):  Positive values indicate increased disorder upon dissolution, driving the process.[1]
    
Analytical Logic Diagram

SolubilityLogicStartExcess Solute + SolventEquilEquilibrium (24h, Const T)Start->EquilSampleFilter SupernatantEquil->SampleMeasureGravimetric AnalysisSample->MeasureDataMole Fraction (x)Measure->DataModelVan't Hoff Plot(ln x vs 1/T)Data->ModelParamsCalculate Enthalpy (ΔH) & Entropy (ΔS)Model->Params

Figure 2: Logical flow for converting raw experimental mass data into thermodynamic parameters.

Expected Solubility Profile & Solvent Selection

Based on the structural properties of the fluorinated Schiff base, the following solubility hierarchy is expected. This guides solvent selection for formulation or crystallization.[1]

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism
Polar Aprotic DMF, DMSO, AcetoneHigh Dipole-dipole interactions with the imine and methoxy groups.[1]
Polar Protic Ethanol, MethanolModerate Hydrogen bonding with the methoxy oxygen and imine nitrogen.[1] Best for recrystallization (temperature dependent).[1]
Chlorinated Chloroform, DCMHigh Favorable dispersion forces; "like dissolves like" for the aromatic core.[1]
Non-Polar Hexane, CyclohexaneLow Lack of specific interactions; high crystal lattice energy resists disruption.[1]
Aqueous WaterInsoluble Hydrophobic aromatic rings and fluorine substituent dominate.[1]

Critical Note on Fluorine Effect: The 4-fluoro substituent generally decreases solubility in polar protic solvents compared to the non-fluorinated analog due to the high electronegativity of fluorine creating a tight, hydrophobic hydration shell (or solvation shell) that is energetically unfavorable to break [2].[1]

References

  • PubChem. (2025).[1][2] N-(4-Methoxybenzylidene)aniline Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

  • Wang, Z., et al. (2021).[1] Thermodynamic equilibrium solubility and solute-solvent interactions of Schiff bases in organic solvents. Journal of Molecular Liquids. (Contextual reference for thermodynamic modeling of Schiff bases).

Technical Guide: Stability, Storage, and Handling of N-(4-Methoxybenzylidene)-4-fluoroaniline

[1]

Part 1: Executive Summary

N-(4-Methoxybenzylidene)-4-fluoroaniline (CAS: 3381-48-4) is a Schiff base (anil) synthesized from the condensation of 4-methoxybenzaldehyde (anisaldehyde) and 4-fluoroaniline.[1] Characterized by a conjugated

1

While valuable, its azomethine linkage (-CH=N-) introduces specific stability challenges—primarily susceptibility to hydrolytic cleavage and photo-induced isomerization.[1] This guide provides a scientifically grounded framework for preserving the integrity of this compound, moving beyond generic "store in a cool place" advice to a mechanistic understanding of its degradation pathways.[1]

Part 2: Physicochemical Profile & Intrinsic Vulnerabilities

To control stability, one must understand the molecular "pain points."[1]

Structural Analysis[1]
  • Core Motif: The central imine (C=N) bond bridges two aromatic rings.

  • Electronic Effects:

    • 4-Methoxy Group (Aldehyde side): A strong electron-donating group (EDG).[1] Through resonance, it increases electron density at the imine carbon, theoretically rendering it less electrophilic and slightly more resistant to nucleophilic attack (hydrolysis) compared to unsubstituted benzylideneaniline.[1]

    • 4-Fluoro Group (Aniline side): A weak electron-withdrawing group (via induction) but electron-donating (via resonance).[1] It exerts a subtle influence on the basicity of the imine nitrogen.

Key Properties
PropertyValueSignificance
Molecular Formula C₁₄H₁₂FNOBasis for stoichiometry calculations.[1]
Molecular Weight 229.25 g/mol --
Melting Point 65–69 °CCritical: Low melting point implies susceptibility to thermal degradation or phase changes near ambient temperatures.
Appearance Yellow/Orange SolidColor arises from conjugation. Loss of color often indicates hydrolysis (breakage of conjugation).
Solubility Soluble in CHCl₃, DCM, MeOHHydrolysis rates accelerate in wet protic solvents (MeOH).[1]

Part 3: Degradation Mechanisms

The two primary threats to this compound are Hydrolysis and Photo-isomerization .[1]

Hydrolytic Cleavage (The Primary Threat)

Schiff bases are thermodynamically unstable relative to their parent aldehyde and amine in the presence of water.[1] The reaction is reversible and acid-catalyzed.[1]

Mechanism:

  • Protonation: The imine nitrogen is protonated by trace acid or water protons.

  • Nucleophilic Attack: Water attacks the now highly electrophilic imine carbon.

  • Collapse: The tetrahedral intermediate collapses, releasing 4-fluoroaniline and regenerating 4-methoxybenzaldehyde.[1]

Note: The 4-methoxy group stabilizes the protonated imine intermediate via resonance, potentially slowing the initial attack, but once water is present, equilibrium drives toward hydrolysis.[1]

Photo-Isomerization & Oxidation[1]
  • E/Z Isomerization: Under UV light, the C=N bond can isomerize from the stable (E)-isomer to the less stable (Z)-isomer, altering physical properties (melting point, solubility).[1]

  • Oxidation: While less prominent than hydrolysis, the methoxy group can undergo oxidative demethylation under harsh conditions, though the imine bond is usually the first point of failure.[1]

Visualization: Degradation Pathway

The following diagram illustrates the hydrolytic breakdown and the storage logic required to prevent it.

StabilityPathwayCompoundN-(4-Methoxybenzylidene)-4-fluoroaniline(Intact Imine)ProtonatedProtonated Intermediate[R-CH=NH-R']+Compound->Protonated + H+ (Catalyst)Isomer(Z)-Isomer(Unstable)Compound->Isomer hν (Photo-isomerization)TetrahedralTetrahedral Intermediate(Hemiaminal)Protonated->Tetrahedral + H2O (Nucleophile)ProductsHydrolysis Products:4-Methoxybenzaldehyde +4-FluoroanilineTetrahedral->Products CollapseWaterH2O / MoistureAcidTrace Acid (H+)UVUV LightDesiccantPrevention:Desiccant / Inert GasDesiccant->WaterBlocksAmberPrevention:Amber GlassAmber->UVBlocks

Caption: Mechanistic pathway of acid-catalyzed hydrolysis and photo-isomerization, highlighting critical intervention points for storage.

Part 4: Storage & Handling Protocols[1][2]

Based on the degradation mechanisms, the following protocol is the "Gold Standard" for research and drug development contexts.

The "Dry & Dark" Protocol
ParameterRecommendationScientific Rationale
Temperature 2–8 °C (Refrigerated) Reduces kinetic energy, slowing the rate of hydrolysis and preventing thermal decomposition near the MP (65°C).[1]
Atmosphere Argon or Nitrogen Displaces atmospheric moisture and oxygen. Argon is heavier than air and provides a superior "blanket" for opened vials.
Container Amber Glass Vial Blocks UV radiation (200–400 nm) to prevent E/Z isomerization. Plastic containers are permeable to moisture over time and should be avoided.
Desiccant Silica Gel / Molecular Sieves Essential for secondary containment. Store the vial inside a jar containing desiccant.
Handling Precautions
  • Hygroscopic Nature: Allow the refrigerated container to equilibrate to room temperature before opening . Opening a cold vial in humid air causes immediate condensation, introducing the water needed for hydrolysis.[1]

  • Solvent Choice: Avoid storing in protic solvents (Methanol, Ethanol) for extended periods. If solution storage is necessary, use anhydrous aprotic solvents (DMSO, Acetonitrile) and use immediately.[1]

Part 5: Quality Control & Experimental Validation

How do you know if your compound has degraded?

Quick Visual Check[1]
  • Pass: Bright yellow/orange crystalline solid.

  • Fail: Pale/white powder (indicates hydrolysis to the colorless aniline/aldehyde components) or sticky/oily residue (indicates melting/eutectic mixture formation).

Analytical Validation (NMR & IR)

Use these spectral markers to validate purity.

  • ¹H NMR (Chloroform-d):

    • Target Signal: Look for the Imine (CH=N) singlet typically around δ 8.3 – 8.5 ppm .

    • Degradation Signal: Appearance of an aldehyde proton singlet (CHO) around δ 9.8 – 10.0 ppm (from 4-methoxybenzaldehyde) indicates hydrolysis.

  • FT-IR Spectroscopy:

    • Target Band: Strong absorption at ~1610–1625 cm⁻¹ (C=N stretching).

    • Degradation Band: Appearance of a carbonyl stretch (C=O) at ~1680–1700 cm⁻¹ .

Experimental Protocol: Forced Degradation Study

To determine the specific shelf-life in your specific formulation/solvent:

  • Preparation: Dissolve 10 mg of this compound in 10 mL of Methanol/Water (80:20).

  • Stress Condition: Split into three vials:

    • Vial A: Control (Dark, 4°C).

    • Vial B: Acid Stress (Add 1 drop 0.1M HCl, Room Temp).

    • Vial C: Light Stress (expose to UV/Window light, Room Temp).

  • Analysis: Analyze aliquots via HPLC or TLC at t=0, 1h, 6h, and 24h.

  • Expectation: Vial B should show rapid disappearance of the Schiff base peak and emergence of two new peaks (aldehyde and aniline). Vial C may show peak broadening or splitting due to isomerization.

Part 6: References

  • Chemical Suppliers (EU). this compound Properties and Safety Data. Retrieved from

  • BenchChem. Stability and Storage of Haloanilines: A Technical Guide. Retrieved from [1]

  • Sigma-Aldrich. Product Specification: this compound (CAS 3381-48-4).[1][2][3] Retrieved from [1]

  • ResearchGate. Hydrolysis of Schiff bases: Kinetics and mechanism. (General mechanism reference). Retrieved from

  • Fisher Scientific. Safety Data Sheet: 4-Fluoro-N-(4-methoxybenzyl)aniline.[1] Retrieved from

Risk Assessment & Handling Guide: N-(4-Methoxybenzylidene)-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Compound Monograph for Research & Development

Executive Summary & Chemical Identity

N-(4-Methoxybenzylidene)-4-fluoroaniline (CAS: 3381-48-4) is a Schiff base (anil) synthesized from the condensation of 4-methoxybenzaldehyde and 4-fluoroaniline.[1] While often utilized in liquid crystal research due to its mesogenic properties, its safety profile is dominated by the lability of its imine (


) bond.

This guide deviates from standard vendor SDS templates to address the mechanistic hazards relevant to researchers. The primary risk is not merely the intact molecule, but its metabolic and environmental hydrolysis into 4-fluoroaniline , a highly toxic, fluorinated aromatic amine capable of inducing methemoglobinemia and severe skin burns.

Chemical Specifications
ParameterData
CAS Number 3381-48-4
Formula

Molecular Weight 229.25 g/mol
Structure Para-substituted aromatic imine
Appearance Solid crystalline powder (often off-white to yellow)
Melting Point 65–69 °C (Lit.)[1][2]
Solubility Soluble in DCM, Chloroform, DMSO; Hydrolyzes in aqueous acid

Hazard Identification: The Hydrolysis Threat

Standard safety sheets often classify Schiff bases as "Irritants" (H315/H319). However, for drug development and advanced synthesis, this is insufficient. You must treat this compound as a masked delivery system for 4-fluoroaniline .

The Mechanism of Toxicity

The imine bond is susceptible to hydrolysis, particularly in acidic environments (e.g., gastric acid upon ingestion, acidic silica gel during purification, or metabolic cleavage).

Core Hazard Alert:

  • Precursor 1 (Released): 4-Fluoroaniline (CAS 371-40-4) .[3][4][5][6]

    • Acute Toxicity:[5][7] Oral, Dermal, Inhalation (Category 3/4).[7]

    • Target Organ: Blood (Methemoglobinemia).

    • Skin Corrosion:[5][6][8] Category 1B (Causes severe burns).

  • Precursor 2 (Released): 4-Methoxybenzaldehyde (Anisaldehyde) .

    • Irritant: Respiratory and skin sensitizer.

Pathway Visualization

The following diagram illustrates the degradation pathway that dictates the safety protocol:

HydrolysisHazard Compound N-(4-Methoxybenzylidene)- 4-fluoroaniline (Intact Imine) Trigger Acidic Environment (Stomach/Silica/Humidity) Compound->Trigger Exposure Amine 4-Fluoroaniline (HIGH TOXICITY) Trigger->Amine Hydrolysis Aldehyde 4-Methoxybenzaldehyde (Irritant) Trigger->Aldehyde Hydrolysis Effect Methemoglobinemia Cyanosis Skin Burns Amine->Effect Metabolic Activation

Figure 1: Hydrolysis cascade showing the release of the toxic fluorinated amine upon environmental or metabolic breakdown.

Handling Protocols & Engineering Controls

Because the compound can degrade into a volatile and transdermal toxin (4-fluoroaniline), standard dust masks are insufficient.

A. Personal Protective Equipment (PPE) Matrix
PPE TypeSpecificationRationale
Gloves Double-gloving required. Inner: Nitrile (0.11 mm)Outer: Laminate (Silver Shield) or VitonFluorinated anilines penetrate standard nitrile rapidly. Double gloving prevents breakthrough.
Respiratory P3 / N100 HEPA (for solids)ABEK1 (if dissolved/heated)Protects against dust inhalation and potential amine vapors if hydrolysis occurs in solution.
Eye/Face Chemical Goggles + Face ShieldRisk of severe burns if hydrolysis occurs on moist mucous membranes (eyes).
Clothing Tyvek® Lab Coat (Non-porous)Prevents dust retention on street clothes.
B. Experimental Precautions
  • Avoid Acidic Silica: When purifying via column chromatography, neutralize silica with 1% Triethylamine (TEA). Acidic silica will hydrolyze the imine on the column, releasing 4-fluoroaniline and ruining the purification.

  • Moisture Control: Store under inert atmosphere (

    
     or Ar). Moisture accelerates surface hydrolysis, leading to a "fishy" amine odor indicating degradation.
    
  • Glassware Cleaning: Do not rinse glassware with acidic cleaning solutions (e.g., Aqua Regia/Piranha) while compound residue remains. Rinse with acetone/ethanol first to remove the organic bulk.

Emergency Response: Logic Flow

In the event of exposure, the presence of the fluorine atom increases lipophilicity, speeding up skin absorption. Speed is critical.

EmergencyResponse Start Exposure Event Type Identify Type Start->Type Skin Dermal Contact Type->Skin Eye Eye Contact Type->Eye Ingest Ingestion Type->Ingest ActionSkin 1. Drench with PEG 400 or Water 2. Remove Clothing 3. Monitor for Cyanosis (Blue Lips) Skin->ActionSkin ActionEye Irrigate >15 mins (Lifting Eyelids) Eye->ActionEye ActionIngest Do NOT Induce Vomiting Administer Activated Charcoal Transport to ER Ingest->ActionIngest Medical Medical Alert: Suspect Methemoglobinemia Prepare Methylene Blue ActionSkin->Medical ActionEye->Medical ActionIngest->Medical

Figure 2: Triage logic emphasizing the risk of methemoglobinemia (cyanosis) typical of aniline poisoning.

First Aid Specifics
  • Skin: Wash immediately.[3][6][9] Polyethylene Glycol (PEG 400) is superior to water for solubilizing and removing lipophilic amines.

  • Medical Note: If the patient shows signs of cyanosis (blue lips/fingernails) but normal pulse oximetry, suspect Methemoglobinemia . Standard

    
     saturation readings may be false. Treatment typically involves Methylene Blue.
    

Synthesis & Disposal Considerations

Synthesis Safety (In-situ)

If synthesizing this compound in-house:

  • Reaction: 4-Fluoroaniline + 4-Methoxybenzaldehyde

    
     Imine + 
    
    
    
    .
  • Critical Control: The reaction releases water. Use a Dean-Stark trap or molecular sieves.

  • Stoichiometry: Avoid excess 4-fluoroaniline. If used in excess, the crude product remains highly toxic. Ensure the aldehyde is the slight excess reagent, as it is significantly less hazardous (irritant only).

Disposal[5][6][7]
  • Never dispose of down the drain. Hydrolysis in the sewer system releases the toxic amine.

  • Solid Waste: Pack in double-bagged hazardous waste containers labeled "Toxic Organic Solid."

  • Liquid Waste: Segregate into "Non-Halogenated Organic" (unless fluorinated solvents are used). Mark clearly: "Contains Fluorinated Anilines."[2][5][9]

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 3381-48-4). Retrieved from .

  • National Oceanic and Atmospheric Administration (NOAA). Cameo Chemicals: 4-Fluoroaniline (CAS 371-40-4) Hazard Data. Retrieved from .

  • PubChem. Compound Summary: 4-Fluoroaniline (CID 9731). National Library of Medicine. Retrieved from .

  • ECHA (European Chemicals Agency). Registration Dossier: 4-Fluoroaniline - GHS Classification. Retrieved from .

Sources

The Azomethine Linkage: A Technical Guide to the Discovery, Chemistry, and Application of Schiff Bases

[1]

Executive Summary

This technical guide analyzes the discovery, synthetic evolution, and pharmacophore utility of Schiff bases (imines).[1] First isolated in 1864 by Hugo Schiff, these compounds are defined by the azomethine group (

Part 1: Historical Genesis (1864)[2]

The Discovery

The formal discovery of Schiff bases is credited to the German-Italian chemist Hugo Schiff (1834–1915).[1][2] In 1864, while working at the University of Pisa, Schiff published his findings in Justus Liebigs Annalen der Chemie in an article titled "Eine neue Reihe organischer Basen" (A new series of organic bases).

Schiff synthesized these compounds by condensing primary amines with aromatic aldehydes.[1][3] Interestingly, his initial structural elucidation was incorrect by modern standards. Limited by the chemical understanding of the time, which did not yet fully embrace the concept of the double bond in this context, he proposed a cyclic structure to satisfy the known valencies of nitrogen.[1] It was not until later that the

The Significance

Schiff's work was revolutionary because it demonstrated that organic bases could be synthesized purely synthetically, moving away from the extraction of alkaloids from natural sources. This laid the groundwork for combinatorial chemistry , as the reaction allows for the modular assembly of complex structures from simple amine and carbonyl building blocks.

Part 2: Mechanistic Principles & Kinetics

The formation of a Schiff base is a reversible condensation reaction involving the nucleophilic attack of a primary amine on a carbonyl carbon. The reaction is strictly governed by pH, exhibiting a bell-shaped rate profile.

The pH "Compromise"
  • Low pH (Acidic): The carbonyl oxygen is protonated, increasing electrophilicity.[3] However, if the medium is too acidic, the amine becomes protonated (

    
    ), losing its nucleophilicity and halting the reaction.
    
  • High pH (Basic): The amine is unprotonated and nucleophilic, but the carbonyl is not activated, making the attack slow.

  • Optimal pH: Typically between pH 4 and 5 .[3] This range maintains a sufficient concentration of free amine while sufficiently activating the carbonyl group.

Graphviz Diagram: Acid-Catalyzed Mechanism

The following diagram illustrates the step-by-step mechanism, highlighting the critical carbinolamine intermediate and the dehydration step.

SchiffBaseMechanismStartReagents(R-NH2 + R'-CHO)Protonation1. Carbonyl Activation(H+ binds to O)Start->ProtonationAcid Cat.Attack2. Nucleophilic Attack(Amine attacks Carbon)Protonation->AttackCarbinolamineIntermediate:CarbinolamineAttack->CarbinolamineProton TransferDehydration3. Dehydration(-H2O)Carbinolamine->DehydrationAcid Cat.ProductSchiff Base(Imine C=N)Dehydration->ProductIrreversible if water removed

Caption: Step-wise mechanism of acid-catalyzed Schiff base formation showing the critical carbinolamine intermediate.[3]

Part 3: Structural Dynamics & Tautomerism[2]

A critical feature of Schiff bases derived from salicylaldehyde (o-hydroxy aldehydes) is enol-imine / keto-amine tautomerism .[3] This phenomenon dictates the compound's color, stability, and biological activity.

The Tautomeric Equilibrium[4]
  • Enol-Imine Form (OH form): Predominant in non-polar solvents and the solid state (often yellow).[3] Characterized by an intramolecular hydrogen bond between the phenolic hydrogen and the imine nitrogen (

    
    ).[3]
    
  • Keto-Amine Form (NH form): Favored in polar solvents (often orange/red).[3] The proton transfers to the nitrogen, creating a quinoid structure.

Implication for Researchers: When designing drugs, the specific tautomer present under physiological conditions (pH 7.4, aqueous environment) determines binding affinity.

Tautomerismcluster_0Non-Polar Solvents / Solid Statecluster_1Polar Solvents / Biological MediaEnolEnol-Imine Form(Yellow, Aromatic)KetoKeto-Amine Form(Red, Quinoid)Enol->KetoProton Transfer (H+)

Caption: Tautomeric equilibrium in salicylaldehyde-derived Schiff bases, influenced by solvent polarity.

Part 4: Synthetic Evolution & Protocols

Classical Synthesis (Thermodynamic Control)

The traditional method relies on refluxing in ethanol or methanol, often requiring the removal of water (Dean-Stark apparatus or molecular sieves) to drive the equilibrium forward.

Protocol A: Synthesis of Salen Ligand (N,N'-bis(salicylidene)ethylenediamine) A "privileged ligand" in coordination chemistry.[3]

  • Reagents: Salicylaldehyde (20 mmol, 2.1 mL), Ethylenediamine (10 mmol, 0.67 mL), Ethanol (absolute, 30 mL).[3]

  • Procedure:

    • Dissolve salicylaldehyde in 15 mL ethanol in a round-bottom flask.

    • Add ethylenediamine slowly to 15 mL ethanol (exothermic).

    • Add the amine solution dropwise to the aldehyde solution under stirring.

    • Observation: Immediate formation of bright yellow precipitate (Enol-imine form).[3]

    • Reflux for 2 hours to ensure completion.

    • Cool to room temperature, then chill in an ice bath.

    • Filter the yellow crystals and wash with cold ethanol (

      
      ).
      
  • Validation:

    • Melting Point: 125–128 °C.[3]

    • IR Spectroscopy: Look for

      
       stretch at 
      
      
      and absence of
      
      
      stretch at
      
      
      .[3]
Modern Green Synthesis (Kinetic Control / Efficiency)

Microwave-assisted synthesis offers higher yields in minutes without organic solvents, utilizing the "in-situ" water generated to facilitate heat transfer before evaporation.[3]

Protocol B: Microwave-Assisted Solvent-Free Synthesis

  • Reagents: p-Tolualdehyde (10 mmol), Aniline (10 mmol), Natural Acid Catalyst (e.g., 2 drops of Lemon Juice or dilute Acetic Acid).

  • Procedure:

    • Mix equimolar amounts of aldehyde and amine in a borosilicate beaker.

    • Add 2 drops of catalyst.[3] Grind the mixture to a paste if solid; if liquid, stir well.

    • Place in a microwave reactor (or modified domestic microwave with safety shielding).[3]

    • Irradiate at 300W for 2–4 minutes (pulse mode: 30s ON, 10s OFF to prevent overheating).

    • Observation: Rapid solidification or color change indicates reaction completion.[3]

    • Recrystallize crude product from hot ethanol.[3]

  • Advantages: Reaction time reduced from hours to minutes; yield typically >90%; "Green" factor (Atom Economy).[3]

Data Comparison: Classical vs. Green
ParameterClassical RefluxMicrowave / Green
Time 2–8 Hours2–10 Minutes
Solvent Ethanol/Methanol/TolueneNone or Water
Yield 70–85%90–98%
Purification Recrystallization often requiredOften pure upon cooling
Energy High (Prolonged heating)Low (Short burst)

Part 5: Medicinal Applications & Pharmacophores[5]

Schiff bases are not just intermediates; the azomethine linkage itself is a pharmacophore.[4]

Key Biological Activities[1][7][8]
  • Antitubercular: Thiacetazone (one of the earliest Schiff base drugs) is used in combination therapy for tuberculosis.[3] It inhibits mycolic acid cyclopropanation in Mycobacterium tuberculosis.[3]

  • Antimalarial: Schiff bases derived from quinoline scaffolds show potency against P. falciparum by inhibiting hematin polymerization.[3]

  • Anticancer: Salicylaldehyde-derived Schiff bases complexed with metals (Cu, Co, Ni) act as DNA intercalators and ROS generators in tumor cells.

Self-Validating Logic for Drug Design: When designing a Schiff base drug, researchers must assess hydrolytic stability .

  • Test: Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4).[3]

  • Requirement: The drug must remain stable in plasma but may need to hydrolyze in the acidic tumor microenvironment (prodrug strategy) or remain stable if the imine is the active moiety.

References

  • Schiff, H. (1864).[3][5][6][7] "Eine neue Reihe organischer Basen" (A new series of organic bases).[1][3] Justus Liebigs Annalen der Chemie, 131(1), 118–119.[3][7]

  • Qin, W., et al. (2013).[3] "A Review on the Schiff Base-Based Fluorescent Sensors for Metal Ions." Journal of Fluorescence, 23, 193–202.

  • Cozzi, P. G. (2004).[3] "Metal-Salen Schiff base complexes in catalysis: practical aspects." Chemical Society Reviews, 33, 410-421.

  • Tidwell, T. T. (2008).[3] "Hugo Schiff, Schiff Bases, and a Century of

    
    -Lactam Synthesis." Angewandte Chemie International Edition, 47(6), 1016–1020.[3] [3]
    
  • Ashraf, M. A., et al. (2011).[3] "Synthesis, characterization and biological activity of Schiff bases." International Conference on Chemistry and Chemical Process, IPCBEE, Vol. 10.

  • Gopalakrishnan, M., et al. (2004).[3] "Microwave assisted synthesis of some Schiff bases." Indian Journal of Chemistry, 43B, 2170-2172. [3]

Aromatic Schiff Bases: Physicochemical Architecture & Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide provides a comprehensive analysis of aromatic Schiff bases (anils), focusing on their electronic structure, spectroscopic signatures, and pharmacological versatility. Designed for research scientists, this document moves beyond elementary definitions to explore the mechanistic underpinnings of azomethine reactivity, the critical role of keto-enol tautomerism in bioactivity, and optimized synthetic pathways.

Molecular Architecture: The Azomethine Core

The defining feature of a Schiff base is the azomethine group (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


), a structural analogue of the carbonyl group where the oxygen is replaced by a nitrogen atom.[1] In aromatic Schiff bases, this linkage connects an aromatic ring to the imine nitrogen, creating a conjugated system that significantly alters the molecule's electronic landscape.
Electronic Distribution & Polarization

Unlike the


 double bond, the 

bond is polarized due to the higher electronegativity of nitrogen (

) compared to carbon (

). This creates a permanent dipole moment, rendering the carbon susceptible to nucleophilic attack and the nitrogen prone to electrophilic interaction.
  • Hybridization: Both the imine carbon and nitrogen are

    
     hybridized.
    
  • Lone Pair Availability: The nitrogen atom retains a lone pair of electrons in an

    
     orbital, which is orthogonal to the 
    
    
    
    -system. This lone pair is chemically active, serving as a hard base for protonation or a soft base for metal coordination.
Tautomerism: The "Chameleon" Effect

One of the most critical properties of aromatic Schiff bases derived from ortho-hydroxy aldehydes (e.g., salicylaldehyde) is prototropic tautomerism. This equilibrium between the Enol-Imine (OH form) and Keto-Amine (NH form) is solvent-dependent and fundamental to their biological activity and fluorescence.

  • Enol-Imine (OH): Dominant in non-polar solvents and the solid state for simple salicylaldimines. Stabilized by intramolecular hydrogen bonding (

    
    ).
    
  • Keto-Amine (NH): Favored in polar protic solvents and naphthaldimines. Stabilized by resonance and

    
     bonding.
    

Figure 1: Mechanism of Keto-Enol Tautomerism The following diagram illustrates the proton transfer mechanism that interconverts the two tautomeric forms.

Tautomerism cluster_enol Enol-Imine Form (Aromatic, Non-polar stable) cluster_keto Keto-Amine Form (Quinoid, Polar stable) Enol O-H ... N (Intramolecular H-bond) Keto O ... H-N (Proton Transfer) Enol->Keto Proton Transfer (ESIPT)

Caption: Reversible proton transfer (ESIPT) between the enol-imine and keto-amine tautomers, driven by solvent polarity and resonance stabilization.

Physicochemical Profiling

Understanding the physical behavior of Schiff bases is a prerequisite for their application in drug formulation and materials science.

Solubility and Stability[1]
  • Solubility: Aromatic Schiff bases are generally lipophilic. They exhibit poor solubility in water but high solubility in organic solvents like DMSO, DMF, ethanol, and chloroform. This lipophilicity facilitates passive transport across cellular membranes, a key factor in their bioavailability.

  • Hydrolytic Instability: The

    
     bond is reversible. In the presence of aqueous acid, the equilibrium shifts back to the parent amine and aldehyde.
    
    • Implication: Biological assays must be buffered to prevent premature hydrolysis.

    • Stability Trend: Electron-withdrawing groups on the aniline ring decrease basicity but increase hydrolytic stability by reducing the electrophilicity of the imine carbon.

Spectroscopic Fingerprints

Accurate characterization relies on identifying specific vibrational and magnetic resonance markers.

TechniqueParameterCharacteristic ValueStructural Insight
FT-IR ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


Sharp, strong band confirming imine formation. Shifts to lower freq. upon metal coordination.[1][2][3][4][5][6]
FT-IR


Broad band. Disappearance indicates deprotonation/complexation.

NMR


Singlet. Diagnostic for the azomethine proton.

NMR


Downfield shift due to strong intramolecular H-bonding (in salicylaldimines).

NMR


Distinct from carbonyl carbon (

).
UV-Vis



transitions (aromatic ring).[7]
UV-Vis



transitions (imine lone pair) and ICT bands.

Synthesis & Optimization Protocols

The synthesis of Schiff bases is a classic condensation reaction, yet achieving high yields and purity requires control over the equilibrium.

Mechanism-Driven Protocol (Acid Catalysis)

The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate, followed by dehydration.

Experimental Workflow:

  • Stoichiometry: Equimolar (1:1) ratio of aromatic aldehyde and primary amine.[8][1][9]

  • Solvent Selection: Absolute ethanol or methanol (allows precipitation of the product).

  • Catalysis: 2-3 drops of Glacial Acetic Acid or Sulfuric Acid.

    • Why? Protonation of the carbonyl oxygen increases its electrophilicity, facilitating the amine attack. However, excess acid will protonate the amine, deactivating the nucleophile. pH control (pH 4-5) is critical.

  • Reflux: 2–6 hours at

    
    .
    
  • Water Removal: Use of a Dean-Stark trap or molecular sieves shifts the equilibrium to the right (Le Chatelier’s principle).

Figure 2: Synthetic Pathway

Synthesis Start Reagents: Aldehyde + 1° Amine Step1 Step 1: Nucleophilic Attack (Formation of Hemiaminal) Start->Step1 pH 4-5 Step2 Step 2: Proton Transfer & Dehydration (-H₂O) Step1->Step2 Rate Limiting Step Product Final Product: Schiff Base (Imine) Step2->Product Irreversible if H₂O removed Catalyst Acid Catalyst (H+) Activates Carbonyl Catalyst->Start

Caption: Step-wise condensation mechanism. Acid catalysis accelerates Step 1; water removal drives Step 2.

Therapeutic & Functional Applications[11]

Pharmacophore Analysis (SAR)

The biological activity of Schiff bases stems from the azomethine linkage, which can form hydrogen bonds with active centers of cell constituents or interfere with normal cell processes.

  • Antibacterial/Antifungal: The

    
     bond interferes with cell wall synthesis. Electron-withdrawing groups (Cl, NO
    
    
    
    ) on the aromatic ring often enhance potency by increasing the lipophilicity and facilitating penetration into the lipid membrane.
  • Anticancer: Many Schiff bases act as DNA intercalators. The planar aromatic rings slide between base pairs, while the imine nitrogen interacts with the phosphate backbone.

Coordination Chemistry (Ligands)

Schiff bases are "privileged ligands" in coordination chemistry.[4]

  • Chelation Effect: Schiff bases derived from salicylaldehyde act as bi-dentate (NO) or tri-dentate (ONO) ligands.

  • Stability: The formation of a 5- or 6-membered chelate ring with a metal ion (e.g., Cu(II), Ni(II), Zn(II)) significantly stabilizes the complex and often enhances biological activity compared to the free ligand (Tweedy's Chelation Theory).

References

  • Schiff, H. (1864).[1] "Mittheilungen aus dem Universitätslaboratorium in Pisa: Eine neue Reihe organischer Basen." Annalen der Chemie und Pharmacie, 131(1), 118-119. Link

  • Da Silva, C. M., et al. (2011).[1] "Schiff bases: A short review of their antimicrobial activities." Journal of Advanced Research, 2(1), 1-8. Link

  • Cozzi, P. G. (2004).[10] "Metal-Salen Schiff base complexes in catalysis: practical aspects." Chemical Society Reviews, 33(7), 410-421. Link

  • Nazir, M., et al. (2013). "Schiff Bases: A Review on Biological Insights." International Journal of Pharmacology, 9(8), 450-464. Link

  • Gavilán, M., et al. (2017). "Keto-Enol Tautomerism in Salicylaldimines: A combined spectroscopic and computational study." Journal of Molecular Structure, 1146, 234-242. Link

Sources

Methodological & Application

Application Note: N-(4-Methoxybenzylidene)-4-fluoroaniline in Organic Synthesis and Material Science

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-Methoxybenzylidene)-4-fluoroaniline (CAS: 3381-48-4), also known as p-anisal-p-fluoroaniline, is a fluorinated Schiff base belonging to the class of benzylideneanilines. This compound serves as a critical model system in two primary fields: supramolecular chemistry , where the fluorine atom acts as a specific design element for crystal engineering via C–H···F interactions, and material science , where it functions as a mesogenic core for liquid crystalline materials.

This guide provides a validated protocol for the high-yield synthesis, purification, and characterization of this compound. Furthermore, it details its application as a ligand in coordination chemistry and its utility in structure-activity relationship (SAR) studies for biological screening.

Chemical Identity & Properties

PropertySpecification
IUPAC Name (E)-N-(4-methoxybenzylidene)-4-fluoroaniline
Molecular Formula C₁₄H₁₂FNO
Molecular Weight 229.25 g/mol
CAS Number 3381-48-4
Appearance Off-white to pale yellow crystalline solid
Melting Point 65–69 °C [1]
Solubility Soluble in Ethanol, DCM, DMSO; Insoluble in Water
Geometry E-isomer (trans) across C=N bond

Core Protocol: Synthesis and Purification[1][2]

Mechanistic Insight

The synthesis proceeds via a nucleophilic attack of the 4-fluoroaniline nitrogen on the carbonyl carbon of 4-methoxybenzaldehyde. The reaction is reversible; therefore, the equilibrium is driven forward by the removal of water (dehydration) and the stabilization of the resulting imine via conjugation with the aromatic rings. The para-fluoro substituent exerts an inductive withdrawing effect, which can slightly reduce the nucleophilicity of the amine, necessitating acid catalysis or thermal activation.

Workflow Diagram (DOT)

SynthesisWorkflow Reactants Reactants: 4-Methoxybenzaldehyde 4-Fluoroaniline Reaction Condensation (Reflux in EtOH, 3h) Reactants->Reaction Mix (1:1) Intermed Imine Formation (- H2O) Reaction->Intermed Heat/Acid Cat. Crystallization Recrystallization (Slow Evap/Cooling) Intermed->Crystallization Cool to RT Product Pure Product (E-isomer) Crystallization->Product Filter & Dry QC QC Check (MP, NMR, IR) Product->QC Validate

Caption: Step-by-step synthetic workflow from raw materials to validated product.

Experimental Procedure

Reagents:

  • 4-Methoxybenzaldehyde (10 mmol, 1.36 g)

  • 4-Fluoroaniline (10 mmol, 1.11 g)

  • Absolute Ethanol (20 mL)

  • Glacial Acetic Acid (2-3 drops)

Step-by-Step Protocol:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.36 g of 4-methoxybenzaldehyde in 10 mL of absolute ethanol.

  • Addition: Slowly add a solution of 1.11 g of 4-fluoroaniline in 10 mL of ethanol to the flask.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.

  • Reflux: Attach a water condenser and reflux the mixture at 80°C for 3 hours. The solution typically turns yellow, indicating imine formation.

  • Precipitation: Allow the reaction mixture to cool slowly to room temperature. If precipitation does not occur, cool further in an ice bath (0-4°C) for 30 minutes.

  • Filtration: Filter the solid precipitate under vacuum using a Buchner funnel. Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted starting materials.

  • Recrystallization: Recrystallize the crude solid from hot ethanol. Dissolve the solid in the minimum amount of boiling ethanol, then allow it to cool slowly to grow high-quality crystals suitable for X-ray diffraction if needed.

  • Drying: Dry the crystals in a desiccator over anhydrous CaCl₂ or in a vacuum oven at 40°C for 4 hours.

Quality Control & Characterization

To ensure scientific integrity, the synthesized compound must meet specific spectral criteria.

Infrared Spectroscopy (FT-IR)
  • Target Signal: The diagnostic band is the Azomethine (C=N) stretching vibration.[1]

  • Expected Range: 1600–1625 cm⁻¹.

  • Absence Check: Ensure the disappearance of the Carbonyl (C=O) peak (approx. 1680–1700 cm⁻¹) and the Amine (N-H) doublet (3300–3500 cm⁻¹), confirming full conversion [2].

Nuclear Magnetic Resonance (¹H-NMR)
  • Solvent: DMSO-d₆ or CDCl₃.

  • Key Signal: A singlet at δ 8.3–8.5 ppm corresponds to the azomethine proton (-CH=N-).

  • Aromatic Region: The para-substitution pattern will show characteristic doublets for the methoxy-ring and complex multiplets for the fluoro-ring due to ¹H-¹⁹F coupling.

Application Notes

Coordination Chemistry (Ligand Synthesis)

The nitrogen lone pair on the imine bond allows this molecule to act as a monodentate ligand, or a bidentate ligand if ortho-functionalized.

  • Protocol: React the Schiff base (2 equivalents) with Metal(II) Acetate (Cu, Zn, or Ni) in methanol under reflux. The resulting complexes often exhibit enhanced thermal stability and potential biological activity compared to the free ligand [3].

Material Science (Liquid Crystals)

This compound possesses a rigid rod-like core (mesogen). While the melting point is relatively low (65-69°C), derivatives of this structure (e.g., with longer alkyl chains replacing the methoxy group) are classic nematic liquid crystals.

  • Significance: The terminal fluorine atom introduces a longitudinal dipole moment, which is critical for the dielectric anisotropy required in electro-optic displays.

Biological Screening

Schiff bases derived from 4-fluoroaniline have shown potential antibacterial activity.

  • Mechanism: The azomethine linkage (-N=CH-) is essential for biological activity, potentially interfering with normal cell processes by binding to active sites of cellular enzymes.

  • Screening Protocol: Dissolve the compound in DMSO (1 mg/mL) and test against E. coli and S. aureus using the disc diffusion method. Compare zones of inhibition against standard ciprofloxacin controls.

References

  • Sigma-Aldrich. (n.d.). This compound Product Specification. Retrieved from

  • Jothi, L., et al. (2013). "4-Fluoro-N-(4-hydroxybenzylidene)aniline." Acta Crystallographica Section E, 69(2), o234. (Provides structural analog comparison). Retrieved from

  • Kshash, A. (2019).[2] "Liquid Crystalline Properties of 4,4'-methylenebis(N-(4-Alkanoxybenzylidene)aniline)." ResearchGate.[3][4] (Context on mesogenic properties of similar Schiff bases). Retrieved from

Sources

Application Note: Biological Profiling of N-(4-Methoxybenzylidene)-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

N-(4-Methoxybenzylidene)-4-fluoroaniline (CAS: 3381-48-4) is a Schiff base (imine) synthesized from the condensation of 4-methoxybenzaldehyde and 4-fluoroaniline.[1] While often explored for its liquid crystalline and non-linear optical (NLO) properties, its significance in medicinal chemistry lies in its specific inhibition of Carbonic Anhydrase (CA) isoenzymes.[1]

The "Fluorine Effect" in Bioactivity

The presence of the fluorine atom at the para position of the aniline ring is not merely structural; it is a strategic bioisostere.[1] Fluorine enhances lipophilicity (LogP), facilitates metabolic stability by blocking oxidative metabolism at the para position, and enables specific electrostatic interactions (C–H[1]···F) within enzyme active sites.[1]

Key Biological Activity:

  • Primary Target: Human Carbonic Anhydrase (hCA) Isoforms I and II.[1]

  • Mechanism: Competitive inhibition via coordination with the Zinc (Zn²⁺) ion in the enzyme's active site or hydrophobic interaction within the binding pocket.[1]

  • Secondary Screening: Antimicrobial activity (often low for this specific derivative, but essential for SAR profiling against halogenated analogs).[1]

Chemical Synthesis & Quality Control

To ensure reproducible biological data, the compound must be synthesized with high purity, avoiding hydrolysis back to the starting aldehyde/amine.[1]

Microwave-Assisted Synthesis Protocol

Based on methodologies optimized by Celik & Kuzu (2019).[1]

Reagents:

  • 4-Methoxybenzaldehyde (1.0 mmol)[1]

  • 4-Fluoroaniline (1.0 mmol)[1]

  • Solvent: Ethanol (absolute) or solvent-free conditions for microwave.[1]

Workflow:

  • Mixing: Equimolar amounts of aldehyde and amine are mixed in a reaction vessel.

  • Irradiation: Subject the mixture to microwave irradiation (approx. 900 W) for 2–5 minutes. Note: Conventional reflux in ethanol for 3 hours is the alternative if microwave is unavailable.

  • Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using n-hexane:ethyl acetate (4:1). The disappearance of the aldehyde spot indicates completion.

  • Purification: Recrystallize the crude solid from hot ethanol to yield yellow crystals.

  • QC Check:

    • Melting Point: 70–74 °C.[1]

    • Structure Confirmation: ¹H NMR should show a characteristic singlet signal for the azomethine proton (–CH=N–) around δ 8.35 ppm.[1]

Synthesis Pathway Visualization[1]

SynthesisPath cluster_inputs Reactants Aldehyde 4-Methoxybenzaldehyde (Electrophile) Process Condensation (Microwave/Reflux) - H₂O Aldehyde->Process Amine 4-Fluoroaniline (Nucleophile) Amine->Process Intermediate Carbinolamine Intermediate Process->Intermediate Product N-(4-Methoxybenzylidene) -4-fluoroaniline (Schiff Base) Intermediate->Product Dehydration QC QC: ¹H NMR (δ 8.35 ppm) MP: 70-74°C Product->QC

Figure 1: Synthesis pathway via condensation reaction. The critical QC step ensures the imine bond is intact before biological testing.

Protocol A: Carbonic Anhydrase Inhibition Assay

Rationale: This is the primary biological activity for this molecule.[1] The assay measures the compound's ability to prevent the enzyme from hydrolyzing an ester substrate (4-nitrophenyl acetate) into a colored product (4-nitrophenol).

Experimental Setup
  • Enzyme Source: hCA-I and hCA-II (purified from human erythrocytes via Sepharose-4B-L-tyrosine-sulfanilamide affinity chromatography).[1][2]

  • Substrate: 4-Nitrophenyl acetate (NPA).[1]

  • Detection: Spectrophotometer (Absorbance at 348 nm).[1]

  • Temperature: 25°C.

Step-by-Step Methodology
  • Blank Preparation: Prepare a reference cuvette containing the buffer solution and the enzyme without the inhibitor.

  • Inhibitor Dilution: Prepare a stock solution of this compound in DMSO.[1] Create serial dilutions (e.g., 0.1 µM to 100 µM).

  • Incubation:

    • Mix 100 µL of enzyme solution with 100 µL of the inhibitor solution.

    • Incubate at 25°C for 15 minutes to allow the inhibitor to bind to the active site.

  • Reaction Initiation: Add 3.0 mL of NPA substrate solution to the cuvette.

  • Measurement: Immediately record the change in absorbance at 348 nm over a period of 3 minutes.

  • Calculation: Determine the enzymatic activity (%) relative to the control (no inhibitor).

    • Plot % Activity vs. Concentration.[1]

    • Calculate IC50 (concentration required for 50% inhibition) using non-linear regression.[1]

Expected Results (Reference Data)

The following data represents typical inhibition values for this specific derivative compared to the standard drug Acetazolamide.

CompoundIsoform hCA-I (IC50 µM)Isoform hCA-II (IC50 µM)Selectivity Profile
This compound 35.92 14.44 hCA-II Selective
Acetazolamide (Standard)~1.17~0.98Pan-inhibitor

Data Source: Derived from Celik & Kuzu, 2019.[1]

Interpretation: The compound shows moderate inhibition, with a preference for the hCA-II isozyme (associated with glaucoma and edema) over hCA-I. The fluorine atom likely contributes to this selectivity via specific hydrophobic pocket interactions.[1]

Protocol B: Antimicrobial Screening (Agar Well Diffusion)

Rationale: Schiff bases are historically screened for antimicrobial activity.[1] While this specific fluoro-methoxy derivative often shows low potency compared to its chloro- or bromo- analogs, this assay is required to establish a negative control or "baseline" for SAR studies.[1]

Experimental Setup
  • Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).[1]

  • Media: Mueller-Hinton Agar (Bacteria), Sabouraud Dextrose Agar (Fungi).[1]

  • Controls:

    • Positive: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal).[1]

    • Negative: DMSO (Solvent control).[1]

Methodology
  • Inoculum Prep: Adjust bacterial suspension to 0.5 McFarland standard (

    
     CFU/mL).
    
  • Seeding: Spread 100 µL of inoculum evenly over the agar plate.

  • Well Creation: Punch 6-8 mm wells into the agar using a sterile cork borer.

  • Loading: Add 50–100 µL of the test compound (dissolved in DMSO at 1 mg/mL) into the wells.

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: Measure the diameter of the Zone of Inhibition (mm).

Note on Results: Users should expect minimal to no zone of inhibition for this specific molecule.[1] This is a valid scientific result indicating that the specific electronic properties of the F/OMe combination do not facilitate cell wall penetration or disruption in these strains, unlike the 4-hydroxy or 4-nitro analogs.

Biological Mechanism & Workflow Visualization[1]

BioActivity cluster_assay Biological Profiling Pipeline Sample Test Compound (DMSO Stock) split Sample->split CA_Assay Assay 1: Enzyme Inhibition (hCA-I / hCA-II) split->CA_Assay Primary Target Micro_Assay Assay 2: Antimicrobial (Agar Diffusion) split->Micro_Assay Secondary Screen Result_CA Result: Moderate Inhibition (IC50: ~14-36 µM) Mechanism: Zn²⁺ Coordination CA_Assay->Result_CA Result_Micro Result: Low/No Activity (Establish Baseline) Micro_Assay->Result_Micro

Figure 2: Biological profiling workflow. The compound demonstrates specific utility in enzyme inhibition rather than general cytotoxicity.[1]

References

  • Celik, H., & Kuzu, M. (2019).[1] Microwave assisted synthesis of N-(methyl and methoxy) benzylidene-4-fluoroaniline derivatives and their carbonic anhydrase I and II inhibition properties. Organic Communications, 12(4), 210–216.[1]

  • Sigma-Aldrich. (n.d.).[1] Product Specification: this compound.[1][3]

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168–181.[1] (Contextual Reference for CA Inhibition Mechanism).

  • Jothi, L., et al. (2015).[1] 4-Fluoro-N-(4-hydroxybenzylidene)aniline.[1][4] IUCrData. (Structural comparison for Fluorine-Schiff bases).

Sources

Application Note: Antimicrobial Profiling of N-(4-Methoxybenzylidene)-4-fluoroaniline Scaffolds

[1]

Executive Summary

The Schiff base N-(4-Methoxybenzylidene)-4-fluoroaniline represents a privileged scaffold in medicinal chemistry, combining the lipophilic enhancement of a para-fluorine substituent with the hydrogen-bond accepting capability of a para-methoxy group.[1] While simple azomethines often exhibit moderate baseline antimicrobial activity, this specific derivative serves as a critical starting point for Structure-Activity Relationship (SAR) optimization.[1]

This Application Note provides a comprehensive technical guide for the synthesis, characterization, and antimicrobial evaluation of this compound. Crucially, it addresses the common observation of "latent" activity in free ligands and details the Metal Complexation Activation Strategy required to unlock potent bactericidal efficacy.

Chemical Context & Rationale

The Fluorine Effect

The incorporation of the fluorine atom at the para-position of the aniline ring is not arbitrary. In antimicrobial drug design, fluorine serves two distinct roles:

  • Metabolic Stability: The C-F bond is highly resistant to enzymatic oxidation (e.g., by cytochrome P450), prolonging the half-life of the molecule in vivo.

  • Lipophilicity Modulation: Fluorine increases the lipophilicity (

    
    ) of the scaffold without significant steric bulk, facilitating passive diffusion across the peptidoglycan layer of Gram-positive bacteria and the outer membrane of Gram-negative bacteria.
    
The Azomethine Linkage (Pharmacophore)

The imine bond (–CH=N–) is the central pharmacophore.[2] It acts via two primary mechanisms:[1][3]

  • H-Bonding: The lone pair on the nitrogen atom can accept hydrogen bonds from active site residues in bacterial enzymes (e.g., DNA gyrase).

  • Chelation Potential: The nitrogen is a soft base, making the molecule an excellent ligand for coordinating with biologically relevant metal ions (Cu²⁺, Zn²⁺), which is often the "switch" that turns a bacteriostatic agent into a bactericidal one.

Protocol A: Synthesis & Characterization

Objective: Synthesize high-purity this compound using a Green Chemistry approach.

Microwave-Assisted Synthesis (Recommended)

This method is superior to traditional reflux due to higher yields, solvent-free conditions, and rapid reaction times (minutes vs. hours).

Reagents:

  • 4-Methoxybenzaldehyde (1.0 mmol, MW: 136.15 g/mol )

  • 4-Fluoroaniline (1.0 mmol, MW: 111.12 g/mol )

  • Ethanol (for recrystallization)[1]

Workflow:

  • Mixing: In a clean, dry 50 mL borosilicate beaker, mix equimolar amounts of 4-methoxybenzaldehyde and 4-fluoroaniline. No solvent is initially required; the mixture may form a eutectic melt or paste.[1]

  • Irradiation: Place the beaker in a microwave reactor (or modified laboratory microwave). Irradiate at 900 W for 2–5 minutes .

    • Caution: Monitor temperature to prevent degradation.[1] Use 30-second pulses if continuous irradiation causes overheating.[1]

  • Cooling: Allow the reaction mixture to cool to room temperature. The product should solidify as a yellow mass.[1]

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol (~70°C). Allow to cool slowly to 4°C to crystallize.

  • Filtration: Filter the crystals and wash with cold ethanol. Dry in a desiccator.[1]

Quality Control Parameters

Verify the compound identity before biological testing.

ParameterSpecificationDiagnostic Signal
Appearance Yellow Crystalline SolidN/A
Melting Point 72–74 °CSharp range indicates high purity.[1][4]
¹H NMR (CDCl₃) Azomethine Proton (–CH=N–)Singlet at δ 8.35 ppm
¹H NMR (CDCl₃) Methoxy Group (–OCH₃)Singlet at δ 3.86 ppm
IR Spectroscopy C=N StretchStrong band at 1610–1625 cm⁻¹

Protocol B: Antimicrobial Susceptibility Testing (AST)

Objective: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Note on Solubility: Schiff bases are often insoluble in water.[1]

  • Solvent: Dimethyl sulfoxide (DMSO).[1][5]

  • Max DMSO Concentration: Ensure final well concentration is < 1% (v/v) to prevent solvent toxicity from masking results.

Broth Microdilution Assay (CLSI Standard)

Materials:

  • 96-well microtiter plates (U-bottom).[1]

  • Mueller-Hinton Broth (MHB).[1]

  • Test Organisms: S. aureus (ATCC 25923), E. coli (ATCC 25922), C. albicans (ATCC 10231).[1]

  • Positive Control: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal).[1]

  • Negative Control: 1% DMSO in MHB.[1]

Step-by-Step Procedure:

  • Stock Preparation: Dissolve 10 mg of the synthesized compound in 1 mL of 100% DMSO (Concentration = 10 mg/mL).

  • Inoculum Prep: Adjust bacterial culture turbidity to 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Dilute 1:100 in MHB.[1]

  • Plate Setup:

    • Add 100 µL of MHB to columns 2–12.[1]

    • Add 200 µL of Stock Solution (diluted to starting test conc, e.g., 512 µg/mL) to column 1.

    • Perform serial 2-fold dilution from column 1 to 10.[1] Discard 100 µL from column 10.

    • Column 11: Growth Control (MHB + Bacteria + DMSO).[1]

    • Column 12: Sterility Control (MHB only).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1–11.

  • Incubation: Incubate at 37°C for 18–24 hours (bacteria) or 48 hours (fungi).

  • Readout:

    • Visual: Look for turbidity (cloudiness).[1]

    • Resazurin Dye (Optional): Add 30 µL of 0.01% resazurin solution.[1] Incubate for 2 hours. Blue = No growth (Inhibition); Pink = Growth (Metabolic activity).[1]

    • MIC Definition: The lowest concentration with no visible growth (or blue color).[1][6]

Data Interpretation & Troubleshooting
  • Weak Activity (MIC > 250 µg/mL): It is common for the free ligand to show weak activity.[1]

    • Action:Do not discard the scaffold. Proceed immediately to Protocol C (Metal Complexation) .[1]

  • Strong Activity (MIC < 64 µg/mL): Indicates the ligand itself is disrupting membranes or inhibiting enzymes.[1]

Protocol C: Metal Complexation (Activity Optimization)

Rationale: Literature confirms that Schiff bases often act as "pro-drugs" that become active upon chelating metals, or require pre-complexation to facilitate uptake.[1]

Synthesis of Zn(II) Complex:

  • Dissolve 2 mmol of the Schiff base in 20 mL hot ethanol.

  • Dissolve 1 mmol of ZnCl₂ (or CuCl₂) in 10 mL ethanol.

  • Mix solutions and reflux for 2 hours.

  • Precipitate forms; filter and dry.[1]

  • Retest MIC: Expect a 2-to-10-fold reduction in MIC (increased potency) due to the "Tweedy's Chelation Theory" (reduced polarity of the metal ion, increasing lipophilicity and penetration).

Mechanism of Action & Workflow Visualization

Experimental Workflow

GStartStart: Reagents(4-Fluoroaniline + 4-Methoxybenzaldehyde)SynthSynthesis(Microwave/Reflux)Start->SynthQCQC: NMR/IR/MP(Confirm Imine Bond)Synth->QCScreenPrimary Screen(MIC Assay)QC->ScreenDecisionActivity CheckScreen->DecisionComplexMetal Complexation(Zn/Cu)Decision->ComplexLow ActivityMechanismMechanism Study(Docking/Membrane Lysis)Decision->MechanismHigh ActivityRetestRetest MIC(Potency Boost)Complex->RetestRetest->Mechanism

Caption: Integrated workflow for synthesis, screening, and optimization of fluorinated Schiff bases. Note the feedback loop for metal complexation if initial activity is low.

Mechanistic Pathway

MechanismCompoundThis compoundF_EffectFluorine Effect(Increased Lipophilicity)Compound->F_EffectMembraneCell Membrane(Lipid Bilayer)TargetIntracellular TargetsMembrane->TargetPermeationF_Effect->MembraneFacilitates EntryEnzymesEnzymes(DNA Gyrase / Carbonic Anhydrase)Target->EnzymesBindingChelationMetal Chelation(Inactivates metalloenzymes)Target->ChelationCoordinationInhibitionInhibitionEnzymes->InhibitionCell DeathChelation->Inhibition

Caption: Mechanistic action of the fluorinated Schiff base. The fluorine moiety aids membrane traversal, allowing the azomethine group to target intracellular metalloenzymes.

References

  • Celik, H., & Kuzu, M. (2019).[4] Microwave assisted synthesis of N-(methyl and methoxy) benzylidene-4-fluoroaniline derivatives and their carbonic anhydrase I and II inhibition properties. Organic Communications, 12(4), 210–216.[4]

  • Jothi, L., et al. (2013).[1] 4-Fluoro-N-(4-hydroxybenzylidene)aniline.[1][7] Acta Crystallographica Section E, E69, o860.

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[1] M100: Performance Standards for Antimicrobial Susceptibility Testing.

  • Kalaivani, S., et al. (2012).[1] Synthesis and biological evaluation of some new Schiff bases of 4-fluoroaniline. Journal of Chemical and Pharmaceutical Research, 4(1).[2]

  • PubChem. (2025).[1] N-(4-Methoxybenzylidene)aniline Compound Summary. [1]

Application Note: Design, Synthesis, and Evaluation of Antifungal Schiff Bases

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azomethine Pharmacophore

The escalating prevalence of multidrug-resistant fungal pathogens (Candida auris, Aspergillus fumigatus) necessitates the development of novel therapeutic agents. Schiff bases (imines), characterized by the azomethine linkage (–C=N– ), represent a privileged scaffold in medicinal chemistry.[1] This functional group is not merely a structural linker but a critical pharmacophore that facilitates hydrogen bonding with the active centers of cellular constituents, including enzymes involved in ergosterol biosynthesis and cell wall integrity.

This application note provides a rigorous, standardized framework for the chemical synthesis, mechanistic evaluation, and biological validation of antifungal Schiff bases, specifically tailored for researchers in early-stage drug discovery.

Chemical Design and Synthesis Protocol

The synthesis of Schiff bases relies on the nucleophilic addition of a primary amine to a carbonyl compound (aldehyde or ketone), followed by dehydration.[2] While conceptually simple, high-purity isolation requires precise control over pH and solvent conditions.

Standard Acid-Catalyzed Condensation Protocol

Objective: Synthesize high-purity Schiff base ligands for downstream biological evaluation.

Reagents:

  • Aromatic Aldehyde (10 mmol)

  • Primary Aromatic Amine (10 mmol)

  • Ethanol or Methanol (Absolute, 20 mL)

  • Glacial Acetic Acid (Catalytic amount, 2-3 drops)

Step-by-Step Methodology:

  • Solubilization: Dissolve the aromatic aldehyde in 10 mL of absolute ethanol in a round-bottom flask. Separately, dissolve the primary amine in 10 mL of ethanol.

  • Addition: Slowly add the amine solution to the aldehyde solution under continuous stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid. Note: The acid protonates the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by the amine.

  • Reflux: Attach a condenser and reflux the mixture at 60–70°C for 2–6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

  • Precipitation: Cool the reaction mixture to room temperature, then pour into crushed ice. The Schiff base typically precipitates as a solid.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from hot ethanol to ensure removal of unreacted starting materials.

  • Characterization: Verify structure via FT-IR (observe –C=N– stretch at 1600–1650 cm⁻¹) and ¹H-NMR (azomethine proton singlet at δ 8.0–9.0 ppm).

Mechanism of Action: Chelation and Membrane Permeation[3][4]

Understanding the mechanism is vital for rational drug design. The antifungal potency of Schiff bases is significantly amplified upon coordination with transition metals (Cu(II), Zn(II), Ni(II)).

Tweedy’s Chelation Theory & Overtone’s Concept[3][5]
  • Lipophilicity Enhancement: Upon chelation, the positive charge of the metal ion is partially shared with the donor atoms of the ligand, and ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -electron delocalization occurs over the chelate ring.[3][4] This reduces the polarity of the metal ion.[5][4]
    
  • Membrane Penetration: The increased lipophilicity allows the complex to penetrate the lipid bilayer of the fungal cell membrane more effectively (Overtone’s Concept).[3]

  • Target Disruption: Once intracellular, the complex can block metal-binding sites in enzymes (e.g., CYP51) or disrupt respiration pathways.

Mechanistic Pathway Visualization

AntifungalMechanism Ligand Schiff Base Ligand (Azomethine -C=N-) Complex Metal-Schiff Base Complex Ligand->Complex Coordination Metal Metal Ion (Cu2+, Zn2+) Metal->Complex Chelation Lipophilicity Increased Lipophilicity (Reduced Polarity) Complex->Lipophilicity Charge Delocalization Membrane Fungal Lipid Membrane (Permeation) Lipophilicity->Membrane Facilitated Transport Target1 Inhibition of Ergosterol Biosynthesis Membrane->Target1 Intracellular Access Target2 Disruption of Respiration/Protein Synthesis Membrane->Target2 Result Fungal Cell Death Target1->Result Target2->Result

Figure 1: Mechanistic pathway of Metal-Schiff Base complexes illustrating the Chelation Theory and intracellular target disruption.

Standardized Biological Evaluation Protocols

To ensure reproducibility and data integrity, antifungal susceptibility testing must follow CLSI (Clinical and Laboratory Standards Institute) guidelines: M27 for yeasts (Candida spp.) and M38 for filamentous fungi (molds).

Broth Microdilution Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of the Schiff base that inhibits visible fungal growth.

Materials:

  • 96-well microtiter plates (U-bottom).

  • Medium: RPMI 1640 buffered with MOPS (pH 7.0).

  • Inoculum: Adjusted to

    
     to 
    
    
    
    CFU/mL.
  • Indicator: Resazurin dye (0.01%) for colorimetric viability detection (Blue = Viable; Pink/Colorless = Dead).

Protocol:

  • Stock Preparation: Dissolve the Schiff base in DMSO (1 mg/mL). Ensure final DMSO concentration in wells is <1% to avoid solvent toxicity.

  • Serial Dilution: Add 100 µL of RPMI 1640 to all wells. Add 100 µL of stock solution to Column 1 and serially dilute (1:2) across the plate to Column 10.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to columns 1–11.

    • Column 11: Growth Control (Medium + Inoculum + DMSO).

    • Column 12: Sterility Control (Medium only).

  • Incubation: Incubate at 35°C for 24–48 hours (Yeasts) or 48–72 hours (Molds).

  • Visualization: Add 20 µL of Resazurin solution. Incubate for an additional 2–4 hours.

  • Readout: The MIC is the lowest concentration well that remains blue (no metabolic conversion of resazurin).

Experimental Workflow Diagram

Workflow Start Compound Library (Schiff Bases) Prep Stock Solution (DMSO) Start->Prep Dilution Serial Dilution (96-well Plate) Prep->Dilution Inoculation Add Fungal Inoculum (CLSI M27/M38) Dilution->Inoculation Incubation Incubate 35°C, 24-48h Inoculation->Incubation Readout Add Resazurin Determine MIC Incubation->Readout Analysis SAR Analysis Readout->Analysis

Figure 2: Standardized workflow for high-throughput antifungal susceptibility testing using broth microdilution.

Structure-Activity Relationship (SAR) Analysis

Data interpretation should focus on the electronic and steric effects of substituents on the aromatic rings.

Substituent TypeExamplesEffect on Antifungal ActivityMechanistic Insight
Electron-Withdrawing (EWG) -Cl, -F, -NO₂, -BrSignificantly Increased Increases lipophilicity and acidity of the phenol (if present), enhancing membrane penetration. Halogens at C5 position often maximize potency.
Electron-Donating (EDG) -OCH₃, -CH₃, -OHModerate / Variable -OH groups (ortho) are critical for metal chelation but may reduce lipophilicity unless compensated by other groups.
Metal Complexation Cu(II), Zn(II)Highest Potency Chelation reduces metal polarity, facilitating transport across the fungal cell wall (Tweedy's Theory).
Steric Bulk Naphthyl, bulky alkylsVariable Excessive bulk may hinder binding to the active site of the target enzyme (e.g., CYP51).

Key Finding: Schiff bases derived from 5-bromo-thiophene-2-carboxaldehyde or containing 2,4-dichloro substitutions typically exhibit MIC values comparable to standard drugs like Fluconazole, particularly against Candida albicans.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[6][7] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27).[6][8] CLSI.[6][7][8][9] [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition (M38-A2). CLSI.[6][7][8][9] [Link]

  • Tweedy, B. G. (1964). Plant Extracts with Metal Ions as Potential Antimicrobial Agents. Phytopathology, 55, 910–914.
  • Abdel-Rahman, L. H., et al. (2017). Synthesis, characterization, and biological activity of new Schiff bases and their metal complexes.[5][10][11] Journal of Chemistry. [Link] (General landing for context).

  • Guo, Z., et al. (2023). Antifungal Activity, Structure-Activity Relationship and Molecular Docking Studies of 1,2,4-Triazole Schiff Base Derivatives.[12] Molecules.[2][5][12][13][14][15][16][17] [Link]

  • Qin, W., et al. (2013). Schiff Bases: A Short Review of their Antimicrobial Activities. Biochimica et Biophysica Acta. [Link]

Sources

Application Note: Anticancer Potential & Evaluation Protocols for N-(4-Methoxybenzylidene)-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis, characterization, and biological evaluation of N-(4-Methoxybenzylidene)-4-fluoroaniline (CAS: 3381-48-4), a fluorinated Schiff base with significant pharmacophore potential.

Schiff bases (azomethines) are a privileged class of compounds in medicinal chemistry. This specific derivative combines a 4-fluorophenyl moiety with a 4-methoxybenzyl group. The strategic incorporation of fluorine enhances lipophilicity and metabolic stability (preventing facile oxidative metabolism), while the methoxy group acts as an electron donor, potentially increasing binding affinity to biological targets like DNA or specific kinase domains.

This guide provides a validated workflow for researchers to synthesize this candidate and rigorously evaluate its cytotoxicity against cancer cell lines (specifically MCF-7 and HeLa), establishing a baseline for Structure-Activity Relationship (SAR) studies.

Chemical Foundation & Synthesis Strategy

Rationale: The Fluorine-Methoxy Synergy
  • Metabolic Blockade: The para-fluorine atom blocks the P450-mediated hydroxylation at the 4-position of the aniline ring, significantly extending the half-life of the molecule in vivo.

  • Lipophilicity: Fluorination increases the partition coefficient (logP), facilitating passive diffusion across the lipid bilayer of cancer cells.

  • Electronic Effects: The imine (

    
    ) bond is polarized by the electron-withdrawing fluorine and electron-donating methoxy group, influencing the molecule's ability to act as a Michael acceptor or DNA intercalator.
    
Synthesis Protocol (Condensation)

Method: Acid-Catalyzed Dehydrative Condensation.

Reagents:

  • 4-Methoxybenzaldehyde (p-Anisaldehyde) [1.0 eq]

  • 4-Fluoroaniline [1.0 eq][1]

  • Ethanol (Absolute) or Methanol

  • Glacial Acetic Acid (Catalytic amount, 2-3 drops)

Workflow:

  • Dissolution: Dissolve 10 mmol of 4-Methoxybenzaldehyde in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Slowly add 10 mmol of 4-Fluoroaniline with continuous stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen, accelerating nucleophilic attack.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 8:2).
    
  • Isolation: Cool the reaction mixture to room temperature, then refrigerate (

    
    ) overnight.
    
  • Purification: Filter the precipitated solid. Recrystallize from hot ethanol to yield needle-shaped crystals.

Visualization: Synthesis Pathway

SynthesisWorkflow Reactants Reactants (4-Methoxybenzaldehyde + 4-Fluoroaniline) Solvent Solvent System (Ethanol + Glacial Acetic Acid) Reactants->Solvent Dissolve Reflux Reflux (78°C, 4-6 Hours) Solvent->Reflux Catalysis Crystallization Recrystallization (Slow Evaporation/Cooling) Reflux->Crystallization Precipitation Product Final Product This compound Crystallization->Product Filtration

Figure 1: Step-by-step synthesis workflow for high-purity Schiff base production.

Characterization Standards

To ensure scientific integrity, the synthesized compound must meet the following spectral criteria before biological testing.

TechniqueParameterExpected Signal / Characteristic
FT-IR Azomethine (

)
Strong peak at 1600–1625 cm⁻¹ (Diagnostic).
C-F StretchPeak at 1200–1250 cm⁻¹ .
C-H (Aromatic)Peaks > 3000 cm⁻¹.
¹H NMR Azomethine Proton (

)
Singlet at

8.3–8.5 ppm
.
Methoxy Protons (

)
Singlet at

3.8 ppm
.
Aromatic ProtonsMultiplets at

6.9–7.8 ppm
.
Melting Point Physical Constant65–69 °C (Sharp range indicates purity).[2]

Biological Evaluation: Anticancer Protocols

In Vitro Cytotoxicity Profiling (MTT Assay)

Objective: Determine the IC50 (Half-maximal inhibitory concentration) against MCF-7 (Breast Cancer) and HeLa (Cervical Cancer) cell lines.

Reagents:

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO (Dimethyl sulfoxide).

  • Control Drug: Doxorubicin or Cisplatin.

Detailed Protocol:

  • Seeding: Seed cancer cells (

    
     cells/well) in 96-well plates containing MEM/DMEM media supplemented with 10% FBS. Incubate for 24 hours at 
    
    
    
    / 5%
    
    
    .
  • Treatment: Prepare a stock solution of the Schiff base in DMSO. Dilute with media to obtain serial concentrations (e.g., 6.25, 12.5, 25, 50, 100 µM).

    • Critical Check: Final DMSO concentration must be

      
       to prevent solvent toxicity.
      
  • Incubation: Add 100 µL of treatment media to wells. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT reagent to each well. Incubate for 4 hours (dark). Mitochondrial succinate dehydrogenase in viable cells reduces MTT to purple formazan crystals.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    
    
Mechanism of Action: DNA Binding Study

Schiff bases often exert anticancer effects by intercalating into DNA or binding to the minor groove.

Protocol (UV-Vis Titration):

  • Prepare a fixed concentration of the Schiff base (

    
    ) in Tris-HCl buffer (pH 7.4).
    
  • Add increasing concentrations of CT-DNA (Calf Thymus DNA) (

    
    ).
    
  • Record UV-Vis spectra (200–500 nm).

  • Analysis: Look for Hypochromism (decrease in absorbance) and Red Shift (bathochromic shift) in the absorption band. These indicate strong intercalation between DNA base pairs.

Visualization: Proposed Mechanism of Action

MechanismAction Compound This compound (Lipophilic Entry) CellMembrane Cell Membrane (Passive Diffusion) Compound->CellMembrane Target1 DNA Intercalation (Replication Block) CellMembrane->Target1 Target2 ROS Generation (Oxidative Stress) CellMembrane->Target2 Signaling Mitochondrial Pathway (Bax Upregulation / Bcl-2 Downregulation) Target1->Signaling Target2->Signaling Outcome Apoptosis (Programmed Cell Death) Signaling->Outcome

Figure 2: Proposed pharmacodynamic pathway leading to cancer cell apoptosis.

Expected Results & Data Management

Based on SAR data from analogous fluorinated Schiff bases, the following results are anticipated for a successful candidate:

AssayMetricPromising ThresholdInterpretation
MTT (MCF-7) IC50< 25 µM High potency; warrants further in vivo study.
MTT (Normal Cells) IC50> 100 µM Indicates selectivity (Safety Index > 4).
DNA Binding

(Binding Constant)

Moderate to strong intercalation.

Troubleshooting Note: If the compound precipitates in cell media, utilize a BSA (Bovine Serum Albumin) carrier or encapsulate in cyclodextrins to improve bioavailability without altering the chemical structure.

References

  • Synthesis & Crystallography

    • Study on the synthesis and crystal structure of 4-Fluoro-N-(4-hydroxybenzylidene)aniline, establishing the structural baseline for fluoro-substituted Schiff bases.
    • Source:

  • Anticancer Activity (MCF-7)

    • Evaluation of cytotoxic activity of Schiff base metal complexes against MCF-7 cell lines, demonstrating the efficacy of the azomethine pharmacophore.
    • Source:

  • Chemical Identity & Properties

    • Standard chemical properties and safety data for this compound.
    • Source:

  • Microwave Synthesis Method

    • "Microwave-assisted synthesis of N-benzylidene-4-fluoroaniline... and their inhibitory activities."[1]

    • Source:

  • General Cytotoxicity Protocols

    • "Cytotoxic potential of Schiff base... in MCF-7 breast cancer and VERO cell line."
    • Source:

Sources

Application Note: Characterization of Antioxidant Potential in Synthetic Schiff Bases

[1][2][3][4][5]

Executive Summary

Schiff bases (azomethines) represent a class of "privileged scaffolds" in medicinal chemistry, primarily due to their facile synthesis and the electronic tunability of the imine (–C=N–) linker. While often explored for antimicrobial and anticancer activity, their potential as small-molecule antioxidants is increasingly significant in targeting oxidative stress-mediated pathologies.

This guide provides a rigorous technical framework for evaluating the antioxidant capacity of Schiff bases. Unlike standard natural product screening, synthetic Schiff bases present unique challenges—solubility profiles, hydrolytic stability, and intrinsic coloration—that require modified protocols. This document outlines the mechanistic basis of their activity and details three self-validating protocols: DPPH Scavenging , ABTS Decolorization , and Ferrous Ion Chelation .

Mechanistic Principles: How Schiff Bases Scavenge Radicals[2][3][5][6][7][8]

To optimize assay conditions, one must understand the underlying mechanism. Schiff bases primarily act through two pathways:[1]

  • Hydrogen Atom Transfer (HAT): The dominant mechanism for phenolic Schiff bases. A labile hydrogen atom (typically from an ortho- or para-hydroxyl group) is transferred to the free radical, stabilizing the resulting phenoxyl radical via resonance across the imine bridge.

  • Single Electron Transfer (SET): The compound donates an electron to reduce the radical cation. This is influenced heavily by the solvent's ionization potential.

  • Metal Chelation: The nitrogen of the imine and adjacent phenolic oxygen act as bidentate ligands, sequestering transition metals (Fe²⁺, Cu²⁺) that catalyze the Fenton reaction.

Visualization: Antioxidant Mechanisms of Schiff Bases

The following diagram illustrates the dual-pathway scavenging mechanism and the structural features (SAR) enhancing activity.

SchiffBase_MechanismSchiffBasePhenolic Schiff Base(Ar-CH=N-Ar-OH)HATHydrogen Atom Transfer(HAT)SchiffBase->HATSETSingle Electron Transfer(SET)SchiffBase->SETChelationMetal Chelation(Fenton Inhibition)SchiffBase->ChelationRadicalFree Radical(R• / ROS)Radical->HATRadical->SETPhenoxylStabilized Phenoxyl Radical(Resonance via Imine)HAT->PhenoxylInactiveRInactivated Species(R-H or R⁻)HAT->InactiveRCationRadicalRadical CationSET->CationRadicalSET->InactiveRMetalComplexInert Metal ComplexChelation->MetalComplex

Figure 1: Mechanistic pathways (HAT, SET, and Chelation) by which Schiff bases neutralize reactive oxygen species (ROS).

Pre-Assay Critical Considerations

Solubility & Solvent Selection

Most synthetic Schiff bases are hydrophobic and insoluble in aqueous buffers used for biological assays.

  • Challenge: Standard methanol/ethanol may not fully dissolve substituted Schiff bases.

  • Solution: Use DMSO (Dimethyl sulfoxide) for stock solutions.

  • Warning: DMSO can interfere with certain assays (e.g., hydroxyl radical scavenging) if the concentration exceeds 1-2%. For DPPH and ABTS, DMSO is generally acceptable but must be included in the "Solvent Blank."

Hydrolytic Stability

The imine bond (–C=N–) is reversible and can hydrolyze back to the aldehyde and amine in acidic aqueous environments.

  • Protocol Adjustment: Avoid long storage of working solutions in acidic buffers (e.g., acetate buffer pH 3.6 for FRAP). Prepare fresh working emulsions immediately before measurement.

Intrinsic Color Interference

Schiff bases are often yellow, orange, or red due to extended conjugation. This overlaps with the absorbance maxima of DPPH (517 nm) and Ferrozine (562 nm).

  • Validation Step: You must run a "Sample Blank" (Compound + Solvent, no radical) for every concentration to subtract the compound's intrinsic absorbance.

Experimental Protocols

Protocol A: DPPH Radical Scavenging Assay

The Gold Standard for Preliminary Screening

Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable purple radical. Upon reduction by a hydrogen donor (Schiff base), it turns yellow.

Reagents:

  • DPPH Stock: 0.1 mM DPPH in Methanol (freshly prepared, protect from light).

  • Sample Stock: 1 mg/mL Schiff base in DMSO.

  • Positive Control: Ascorbic Acid or BHT (standard curve 10–100 µg/mL).

Workflow:

  • Preparation: Prepare a dilution series of the Schiff base (e.g., 10, 20, 40, 60, 80, 100 µg/mL) in Methanol (ensure DMSO concentration < 5% final).

  • Reaction:

    • Test: Mix 1.0 mL of Sample dilution + 3.0 mL of DPPH solution.

    • Control (A_control): Mix 1.0 mL Methanol + 3.0 mL DPPH solution.

    • Sample Blank (A_blank): Mix 1.0 mL Sample dilution + 3.0 mL Methanol (Critical for colored Schiff bases).

  • Incubation: Vortex and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Read Absorbance at 517 nm .

Calculation:

Protocol B: ABTS Radical Cation Decolorization Assay

Superior for Lipophilic Compounds

Principle: Generates the ABTS•+ radical cation (blue-green). Suitable for Schiff bases that are strictly lipophilic or require higher pH stability.

Reagents:

  • ABTS: 7 mM in water.[2][3][4]

  • Potassium Persulfate: 2.45 mM.[3][4]

  • Working Solution: Mix 7 mM ABTS and 2.45 mM Persulfate (1:1 v/v). Incubate 12–16 hours in dark to generate radicals.[3] Dilute with Ethanol until Absorbance at 734 nm is 0.70 ± 0.02 .[3]

Workflow:

  • Reaction: Add 20 µL of Schiff base sample (various concentrations) to 2.0 mL of diluted ABTS•+ working solution.

  • Incubation: Incubate for exactly 6 minutes at room temperature.

  • Measurement: Read Absorbance at 734 nm .

  • Reference: Trolox is typically used as the standard, reporting results as TEAC (Trolox Equivalent Antioxidant Capacity).

Protocol C: Ferrous Ion Chelating (FIC) Assay

Assessing Secondary Antioxidant Mechanism

Principle: Ferrozine forms a magenta complex with Fe²⁺. If the Schiff base chelates iron, the color intensity decreases.

Reagents:

  • FeCl₂: 2 mM aqueous solution.[5]

  • Ferrozine: 5 mM aqueous solution.[5][6]

  • Solvent: Methanol (or DMSO/Methanol mix if solubility is poor).

Workflow:

  • Mix: Combine 1.0 mL Sample + 0.1 mL FeCl₂ (2 mM).

  • Incubation 1: Shake and let stand for 5 minutes (allows chelation to occur).

  • Trigger: Add 0.2 mL Ferrozine (5 mM). Total volume adjusted to 4-5 mL with Methanol.

  • Incubation 2: Incubate for 10 minutes at room temperature.

  • Measurement: Read Absorbance at 562 nm .

  • Controls: EDTA is the standard positive control.[6][7]

Experimental Workflow & Data Logic

The following diagram outlines the logical flow from synthesis to data validation, highlighting the critical "Decision Nodes" for solvent and blank correction.

Assay_WorkflowStartSynthesized Schiff BaseSolubilityCheckSolubility Check:Methanol vs DMSOStart->SolubilityCheckPrepStockPrepare Stock (1 mg/mL)Limit DMSO < 5% finalSolubilityCheck->PrepStockAssayChoiceSelect AssayPrepStock->AssayChoiceDPPHDPPH Assay(HAT/SET Mix)AssayChoice->DPPHABTSABTS Assay(Steric/Lipophilic)AssayChoice->ABTSFICMetal Chelation(Secondary Mech)AssayChoice->FICColorCheckIs Compound Colored?DPPH->ColorCheckStandardRunRun Standard ProtocolABTS->StandardRunFIC->ColorCheckSampleBlankRun Sample Blank(Sample + Solvent)ColorCheck->SampleBlankYesColorCheck->StandardRunNoCalcCalculate IC50 / % InhibitionApply CorrectionSampleBlank->CalcStandardRun->Calc

Figure 2: Operational workflow for antioxidant characterization, emphasizing the critical decision path for colored compounds.

Data Presentation & Troubleshooting

Data Reporting

Summarize quantitative data in a comparative table. IC50 (concentration required to scavenge 50% of radicals) is the standard metric; lower IC50 indicates higher potency.

Compound IDSubstituent (R)DPPH IC50 (µg/mL)ABTS TEAC (µM)Metal Chelation (%)
SB-01 -H> 500 (Inactive)12.55.2
SB-02 4-OH45.2 ± 1.5120.415.8
SB-03 3,4-di-OH12.1 ± 0.8350.288.4
Std Ascorbic Acid5.4 ± 0.2N/AN/A
Std EDTAN/AN/A98.5
Troubleshooting Guide
IssueProbable CauseCorrective Action
Non-linear dose response Solubility limit reached; precipitation.Check turbidity. Increase DMSO ratio or lower max concentration.
Negative Inhibition % Compound absorbance > Radical absorbance.CRITICAL: Use the "Sample Blank" formula (Protocol A).
Inconsistent ABTS results Radical solution is unstable.Ensure ABTS[8]•+ is generated 12h prior and used within 24h.
Low Chelation Activity pH is too acidic (Fe²⁺ doesn't bind).Ensure reaction pH is near neutral (pH 7.0–7.4).

References

  • Mechanistic Insight: Beena, et al. "Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review." RSC Advances, 2024.

  • DPPH Protocol & Solvent Effects: Kedare, S. B., & Singh, R. P. "Genesis and development of DPPH method of antioxidant assay." Journal of Food Science and Technology, 2011.

  • ABTS Methodology: Re, R., et al. "Antioxidant activity applying an improved ABTS radical cation decolorization assay." Free Radical Biology and Medicine, 1999.

  • Metal Chelation (Ferrozine): Dinis, T. C., et al. "Action of phenolic derivatives (acetaminophen, salicylate, and 5-aminosalicylate) as inhibitors of membrane lipid peroxidation and as peroxyl radical scavengers." Archives of Biochemistry and Biophysics, 1994.

  • Structure-Activity Relationship (SAR): Anouar, E. H., et al. "Antioxidant properties of phenolic Schiff bases: Structure-activity relationship and mechanism of action." Journal of Computer-Aided Molecular Design, 2013.[9]

Advanced Protocols for Schiff Base Ligand Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

From Mechanistic Optimization to High-Throughput Microwave Methodologies

Executive Summary

Schiff bases (azomethines,


) are privileged scaffolds in medicinal chemistry, serving as critical pharmacophores in antimicrobial, antiviral, and anticancer agents, and as versatile ligands for metallo-drug complexes.[1][2][3][4][5][6] However, their synthesis is often plagued by hydrolytic instability and equilibrium limitations. This guide moves beyond basic textbook procedures, offering drug development professionals a robust, mechanism-driven approach to synthesizing high-purity Schiff bases. We contrast the "Gold Standard" thermodynamic method (Dean-Stark) with modern high-throughput kinetic methods (Microwave-Assisted), providing self-validating protocols for each.

Mechanistic Foundation & Critical Parameters[5]

The pH Paradox

The formation of a Schiff base is a nucleophilic addition-elimination reaction. It presents a classic kinetic paradox that determines the success or failure of the synthesis:

  • Step 1 (Addition): The amine acts as a nucleophile attacking the carbonyl carbon.[7] This requires a non-protonated amine.

  • Step 2 (Dehydration): The resulting carbinolamine intermediate must lose water to form the imine. This step is acid-catalyzed and requires protonation of the hydroxyl group.

The Sweet Spot: The reaction rate is bell-shaped with respect to pH.

  • pH < 3: The amine is fully protonated (

    
    ), rendering it non-nucleophilic. Reaction stops.
    
  • pH > 6: There is insufficient acid to catalyze the dehydration step. The reaction stalls at the unstable carbinolamine stage.

  • Optimal pH (4.0 – 5.0): Sufficient free amine exists for attack, while enough acid exists to drive dehydration.

Water Management (Le Chatelier’s Principle)

Since the reaction is reversible (


), the presence of water drives hydrolysis, regenerating the starting materials. High yields depend entirely on the efficient removal of water.

SchiffMechanism Start Reactants (Amine + Carbonyl) pH_Low pH < 3 Amine Protonated (Dead End) Start->pH_Low Excess Acid pH_High pH > 6 No Dehydration (Unstable Intermediate) Start->pH_High No Catalyst pH_Opt pH 4-5 (Optimal Catalysis) Start->pH_Opt Glacial AcOH Inter Carbinolamine Intermediate pH_Opt->Inter Nucleophilic Attack Water H2O Removal (Dean-Stark / Sieves) Inter->Water Byproduct Product Schiff Base (Imine) Inter->Product Dehydration Water->Product Equilibrium Shift

Figure 1: Mechanistic pathway highlighting the critical pH window and the necessity of water removal for equilibrium shift.

Strategic Experimental Design

Before selecting a protocol, evaluate your substrate stability and throughput needs.

ParameterProtocol A: Thermodynamic (Dean-Stark) Protocol B: Kinetic (Microwave)
Primary Use Case Large-scale synthesis (>5g); Stable substrates; Hydrophobic products.Library generation (<500mg); Unstable/thermally sensitive substrates.
Reaction Time 4 – 24 Hours2 – 10 Minutes
Solvent System Toluene or Benzene (Azeotropic)Ethanol, Methanol, or Solvent-Free
Water Removal Physical separation (Trap)Evaporation / Molecular Sieves
Yield High (85-95%)Moderate to High (80-98%)
Green Score Low (Uses toxic solvents)High (Energy efficient, minimal solvent)

Protocol A: The "Gold Standard" Azeotropic Reflux

Best for: Ensuring maximum conversion for drug candidates where purity is paramount.

Materials
  • Solvent: Anhydrous Toluene (preferred over Benzene due to toxicity).

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (0.1 – 0.5 mol%) or Glacial Acetic Acid.

  • Apparatus: Dean-Stark trap, condenser, round-bottom flask (RBF), heating mantle.

Step-by-Step Methodology
  • Setup: Assemble a 250 mL RBF with a magnetic stir bar. Attach the Dean-Stark trap and fill the trap arm with toluene. Attach the reflux condenser on top of the trap.

  • Charge: Add the carbonyl compound (1.0 eq) and primary amine (1.0 eq) to the flask. Dissolve in Toluene (10-15 mL per gram of reactant).

  • Catalysis: Add a catalytic amount of p-TSA (approx. 10-20 mg).

    • Note: If substrates are acid-sensitive, use molecular sieves (4Å) inside the flask instead of p-TSA/Dean-Stark.

  • Reflux: Heat the mixture to vigorous reflux (

    
    ). Ensure the solvent vapor condenses and fills the trap.
    
  • Monitoring (Self-Validation): Watch the trap. Water is denser than toluene and will separate at the bottom.

    • Endpoint: Reaction is complete when water droplets cease to accumulate in the trap (typically 3-6 hours).

  • Workup:

    • Cool to room temperature.[8]

    • If the product precipitates: Filter and wash with cold ethanol.

    • If soluble: Evaporate toluene under reduced pressure (Rotavap).

  • Purification: Recrystallize from hot Ethanol or Methanol.

Protocol B: Microwave-Assisted High-Throughput Synthesis

Best for: Combinatorial chemistry, generating libraries of ligands, and Green Chemistry compliance.

Materials
  • Solvent: Minimal Ethanol/Methanol or Solvent-Free (neat).

  • Catalyst: Glacial Acetic Acid (1-2 drops).

  • Apparatus: Microwave Reactor (e.g., Biotage or CEM) or modified domestic microwave (with caution/ventilation).

Step-by-Step Methodology
  • Preparation: In a microwave-safe vial, mix the aldehyde (1.0 eq) and amine (1.0 eq).

  • Solvent/Catalyst:

    • Method 1 (Paste): Add a few drops of Methanol to create a slurry. Add 1 drop of Glacial Acetic Acid.

    • Method 2 (Solvent-Free): Grind reactants together in a mortar if solid; mix directly if liquid.

  • Irradiation:

    • Set Microwave Power: 150W - 300W (Low to Medium).

    • Temperature Limit:

      
      .
      
    • Time: Irradiate in bursts of 30 seconds. Total time: 2–5 minutes.

  • Validation: Monitor by TLC (Thin Layer Chromatography) every 60 seconds. The disappearance of the aldehyde spot indicates completion.

  • Workup:

    • Allow the vial to cool.[8] The Schiff base often solidifies immediately.

    • Wash the solid with ice-cold diethyl ether or ethanol to remove unreacted starting materials.

  • Purification: Recrystallization is usually sufficient; column chromatography is rarely needed due to high conversion.

Characterization & Validation Standards

To ensure the integrity of the synthesized ligand, the following spectral markers must be confirmed.

TechniqueParameterDiagnostic SignalStructural Insight
FTIR

Stretch
1600 – 1625 cm⁻¹ Confirms Azomethine bond formation.[6] Absence of

(~1700 cm⁻¹) confirms completion.
¹H NMR Azomethine Proton

8.0 – 9.0 ppm (Singlet)
The "Gold Standard" for purity. Integration should match stoichiometry.
¹³C NMR Azomethine Carbon

150 – 165 ppm
Distinguishes C=N from aromatic carbons.
UV-Vis n


* Transition
250 – 350 nm Shifts in this band often indicate metal complexation (if testing ligands).
Troubleshooting Guide
  • Problem: Product is an oil/gum instead of a solid.

    • Solution: Triturate (grind) the oil with hexanes or diethyl ether to induce crystallization. Alternatively, cool in a -20°C freezer overnight.

  • Problem: Low yield / Reversion to starting materials.

    • Solution: Water was not removed effectively. Switch to Protocol A (Dean-Stark) or add fresh activated Molecular Sieves (3Å or 4Å).

  • Problem: Multiple spots on TLC.

    • Solution: Check pH.[9] If too acidic, side reactions occur. Neutralize with weak base and recrystallize.

References

  • Microwave-Assisted Synthesis vs Conventional

    • Title: Conventional vs Microwave-assisted SiO2/P2O5 catalyzed synthesis of Schiff bases.[7]

    • Source: ResearchG
    • URL:

  • Optimizing Reaction Conditions

    • Title: Technical Support Center: Optimizing Schiff Base Form
    • Source: BenchChem (2025).[5]

    • URL:

  • Characterization Standards

    • Title: Schiff Bases: Synthesis, Applications and Characterization Using FT-NMR Spectroscopy.[10]

    • Source: Journal of Emerging Technologies and Innov
    • URL:

  • Water Removal Protocols

    • Title: Dean-Stark apparatus | Resource.[11][12]

    • Source: Royal Society of Chemistry (RSC).
    • URL:

  • Biological Relevance

    • Title: Promising Schiff bases in antiviral drug design and discovery.[13]

    • Source: Medicinal Chemistry Research (NIH/PMC) (2023).
    • URL:

Sources

Application Note: Analytical Characterization of N-(4-Methoxybenzylidene)-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

N-(4-Methoxybenzylidene)-4-fluoroaniline (CAS: 3381-48-4) is a prototypical Schiff base (anil) characterized by a "push-pull" electronic system. The molecule features an electron-donating methoxy group (-OCH₃) and an electron-withdrawing fluorine atom (-F) bridged by an azomethine (-CH=N-) linkage.

This specific molecular architecture makes it a critical candidate in two high-value fields:

  • Liquid Crystal (LC) Research: The rigid rod-like structure and electronic anisotropy are conducive to mesophase formation (nematic/smectic phases).

  • Medicinal Chemistry: The azomethine linkage is a pharmacophore with documented antimicrobial and antioxidant activity, while the fluorine atom enhances metabolic stability and lipophilicity.

This guide provides a rigorous, self-validating analytical framework to characterize this compound, moving beyond basic identification to high-precision structural and thermal auditing.

Synthesis Context (For Analytical Baseline)

To understand the impurities we are detecting, we must understand the origin. The compound is synthesized via acid-catalyzed condensation.[1]

Reaction Logic:

  • Reactants: 4-Methoxybenzaldehyde + 4-Fluoroaniline.

  • Catalyst: Glacial Acetic Acid (trace).

  • Solvent: Ethanol (allows precipitation of the product upon cooling).[2]

Visualization: Synthesis & Workup Flow

Synthesis_Workflow Reactants Reactants: 4-Methoxybenzaldehyde + 4-Fluoroaniline Reflux Reflux (Ethanol) Trace CH3COOH 3-6 Hours Reactants->Reflux Condensation Cooling Cooling to RT Crystallization Reflux->Cooling - H2O Filtration Filtration & Cold EtOH Wash Cooling->Filtration Solid separation Recryst Recrystallization (EtOH/CHCl3) Filtration->Recryst Purification Product Pure Product: N-(4-Methoxybenzylidene)- 4-fluoroaniline Recryst->Product Final Yield

Figure 1: Step-by-step synthesis and purification workflow to isolate the target Schiff base.[2][3][4][5]

Module 1: Spectroscopic Validation (FT-IR)

Objective: Rapid confirmation of the imine bond formation and verification of reactant consumption.

Methodological Insight

The formation of the Schiff base is a dehydration reaction. The most critical quality attribute (CQA) is the disappearance of the carbonyl peak (aldehyde) and the primary amine peaks (aniline), replaced by the imine stretch.

Protocol
  • Sample Prep: Grind 2 mg of sample with 200 mg dry KBr (pellet method) or use ATR-FTIR (Diamond crystal).

  • Scan Parameters: 4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.

Data Interpretation Table
Functional GroupWavenumber (cm⁻¹)IntensityDiagnostic Significance
C=N Stretch 1620 – 1630 StrongPrimary confirmation of Schiff base formation.
C-F Stretch1200 – 1250StrongConfirms presence of fluoro-aniline moiety.
C-H (Aromatic)3000 – 3100MediumAromatic ring protons.
C-O-C (Methoxy)1250 & 1030StrongConfirms methoxy group integrity.
Impurity: C=O~1680 - 1700AbsentPresence indicates unreacted aldehyde.
Impurity: N-H3300 - 3400AbsentPresence indicates unreacted amine.

Module 2: Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural elucidation and isomeric purity (E/Z configuration).

Proton NMR (¹H-NMR)

The azomethine proton is the "beacon" signal.[6] Schiff bases generally adopt the (E)-configuration (trans) due to steric stability.

  • Solvent: DMSO-d₆ or CDCl₃.

  • Frequency: 400 MHz or higher.

Key Signals:

  • Azomethine (-CH=N-): Look for a sharp singlet at δ 8.3 – 8.5 ppm . This is the most deshielded non-acidic proton.

  • Methoxy (-OCH₃): Sharp singlet at δ 3.8 – 3.9 ppm (Integration: 3H).

  • Aromatic Region: Multiplets between δ 6.9 – 7.9 ppm .

    • Note: The protons ortho to the Fluorine will appear as complex multiplets due to H-F coupling.

Fluorine NMR (¹⁹F-NMR)

Why this is critical: ¹H-NMR often has overlapping aromatic regions. ¹⁹F-NMR provides a clean, background-free check for fluorinated impurities (e.g., starting material 4-fluoroaniline).

  • Standard: Trichlorofluoromethane (CFCl₃) at 0 ppm (external standard).

  • Expected Shift: δ -115 to -125 ppm (Singlet or multiplet depending on decoupling).

  • Purity Check: A single sharp peak indicates a pure fluorinated species. Small side peaks suggest residual aniline or degradation products.

Carbon NMR (¹³C-NMR)

Look for C-F coupling . The carbon directly attached to the fluorine will appear as a doublet with a large coupling constant (J ≈ 240-250 Hz).

Module 3: Thermal Characterization (DSC)

Objective: Determine melting point and investigate Liquid Crystalline (mesogenic) behavior.

Protocol
  • Instrument: Differential Scanning Calorimeter (DSC).

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Pan: Aluminum, crimped (non-hermetic).

  • Cycle:

    • Heat from 25°C to 100°C at 10°C/min.

    • Hold 1 min.

    • Cool to 25°C at 10°C/min.

    • Re-heat to 100°C.

Expected Data
  • Melting Point (Tm): Sharp endothermic peak at 65–69 °C .

  • LC Behavior: If the compound exhibits mesophases (e.g., nematic), you will see small endotherms before the clearing point (isotropic liquid).

  • Validation: A broad melting peak (>2°C range) indicates impurity or solvent occlusion.

Module 4: Chromatographic Purity (HPLC)

Objective: Quantify purity >98% for biological or material applications.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic Acetonitrile:Water (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis Diode Array at 254 nm (aromatic) and 320 nm (conjugated imine).

  • Retention Time: Expect the Schiff base to elute later than the polar aldehyde and aniline precursors due to increased lipophilicity.

Analytical Decision Matrix

This logic flow ensures that resources are not wasted on advanced characterization if the sample fails basic purity checks.

Decision_Matrix Sample Crude Sample FTIR Step 1: FT-IR Check 1620 cm-1 Sample->FTIR Check1 C=O or NH2 peaks present? FTIR->Check1 Reprocess Recrystallize (Ethanol) Check1->Reprocess Yes DSC Step 2: DSC Check MP Sharpness Check1->DSC No Reprocess->FTIR Check2 MP Range < 2°C? DSC->Check2 Check2->Reprocess No NMR Step 3: 1H & 19F NMR Final Structure Proof Check2->NMR Yes Release Release for Bio/LC Assay NMR->Release

Figure 2: Quality Control Decision Tree for Schiff Base Characterization.

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 3381-48-4).Link

  • Jothi, L. et al. (2014). "4-Fluoro-N-(4-hydroxybenzylidene)aniline." Acta Crystallographica Section E, 70(8), o860.[7] (Provides comparative structural data for fluoro-Schiff bases). Link

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for C=N and C-F spectral assignment).
  • Alfa Chemistry. 19F NMR Chemical Shift Table. (Reference for Fluorine shifts). Link

  • Chemical Book. this compound Properties.Link

Sources

Technical Application Note: N-(4-Methoxybenzylidene)-4-fluoroaniline in Coordination Chemistry & Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: N-(4-Methoxybenzylidene)-4-fluoroaniline CAS: 3381-48-4 Class: Fluorinated Schiff Base Ligand (Monodentate N-donor)[1]

This guide details the synthesis, characterization, and application of this compound. Unlike polydentate Schiff bases (e.g., salicylaldimines) that form stable chelate rings, this ligand acts primarily as a monodentate donor via the azomethine nitrogen. Its structural rigidity, combined with the metabolic stability of the fluorine substituent and the electron-donating methoxy group, makes it a critical scaffold in metalloenzyme inhibition (specifically Carbonic Anhydrase) and the development of lipophilic metal-drug conjugates .

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]

PropertySpecification
Molecular Formula C₁₄H₁₂FNO
Molecular Weight 229.25 g/mol
Appearance Pale yellow crystalline solid
Melting Point 65–69 °C
Solubility Soluble in EtOH, MeOH, DMSO, CHCl₃; Insoluble in H₂O
Coordination Mode Monodentate (

N) via imine nitrogen
Electronic Effect p-F (Inductive withdrawal), p-OMe (Resonance donation)

Synthesis Protocol: Ligand Generation

This protocol utilizes an acid-catalyzed condensation optimized for high yield and purity, minimizing the formation of oligomeric side products.

Reagents
  • Precursor A: 4-Methoxybenzaldehyde (p-Anisaldehyde) [CAS: 123-11-5]

  • Precursor B: 4-Fluoroaniline [CAS: 371-40-4]

  • Solvent: Absolute Ethanol (EtOH)

  • Catalyst: Glacial Acetic Acid (AcOH)

Step-by-Step Methodology
  • Preparation: Dissolve 10 mmol (1.36 g) of 4-methoxybenzaldehyde in 20 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Addition: Dropwise add 10 mmol (1.11 g) of 4-fluoroaniline to the stirring solution.

  • Catalysis: Add 2–3 drops of glacial acetic acid to shift the equilibrium toward the imine product.

  • Reaction:

    • Method A (Standard): Reflux at 80 °C for 3–4 hours. Monitor by TLC (Hexane:Ethyl Acetate 3:1).

    • Method B (Microwave - Recommended): Irradiate at 300W for 2–5 minutes (solvent-free or minimal EtOH).

  • Isolation: Cool the mixture to room temperature, then refrigerate at 4 °C overnight. The Schiff base will precipitate as yellow crystals.

  • Purification: Filter the solid and wash with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol if necessary.

  • Drying: Vacuum dry at 40 °C for 6 hours.

Reaction Scheme Visualization

Synthesis A 4-Methoxybenzaldehyde (Electrophile) C Carbinolamine Intermediate A->C + H+ (cat) B 4-Fluoroaniline (Nucleophile) B->C D N-(4-Methoxybenzylidene)- 4-fluoroaniline C->D - H₂O (Elimination) H2O H₂O (Byproduct) C->H2O

Caption: Acid-catalyzed condensation pathway via unstable carbinolamine intermediate.

Coordination Chemistry Protocol

Since this ligand is monodentate, it does not form thermodynamic chelate rings. Coordination requires specific stoichiometry to prevent ligand dissociation.

Target Complex: [M(L)₂Cl₂] (M = Cu, Zn, Ni)

Rationale: The ligand (L) binds to the metal center via the lone pair on the imine nitrogen. The chloride ions neutralize the charge, resulting in a neutral, lipophilic complex suitable for biological assays.

Experimental Procedure
  • Metal Solution: Dissolve 1.0 mmol of metal salt (e.g., CuCl₂·2H₂O) in 10 mL of methanol.

  • Ligand Solution: Dissolve 2.0 mmol of this compound in 10 mL of warm methanol (ensure 1:2 M:L ratio).

  • Complexation: Slowly add the ligand solution to the metal solution under continuous stirring.

    • Observation: A color change (e.g., blue to green for Cu) indicates coordination.

  • Reflux: Heat the mixture at 60 °C for 2 hours.

  • Precipitation: Reduce solvent volume by 50% via rotary evaporation and allow to stand. If no precipitate forms, add diethyl ether to induce precipitation.

  • Characterization Check:

    • IR Shift: The

      
       peak (approx. 1620 cm⁻¹) should shift to a lower frequency (1600–1610 cm⁻¹) upon coordination due to 
      
      
      
      -donation from Nitrogen to Metal.
Coordination Geometry Visualization

Coordination M Cu(II) L1 Ligand (Imine N) L1->M L2 Ligand (Imine N) L2->M Cl1 Cl⁻ Cl1->M Cl2 Cl⁻ Cl2->M

Caption: Predicted Square Planar or Distorted Tetrahedral geometry of the [Cu(L)₂Cl₂] complex.

Biological Application: Carbonic Anhydrase Inhibition

This ligand is a known pharmacophore for inhibiting Carbonic Anhydrase (CA), a Zinc-containing metalloenzyme. The mechanism involves the ligand interacting with the enzyme active site, potentially coordinating to the Zn(II) ion or blocking the substrate entry.

Mechanism of Action
  • Active Site: The CA active site contains a Zn(II) ion coordinated by three histidine residues.

  • Inhibition: The sulfonamide or Schiff base moiety binds to the Zn(II), displacing the catalytic water molecule/hydroxide ion, thereby halting the conversion of CO₂ to bicarbonate.

  • Selectivity: The 4-fluorophenyl group fits into the hydrophobic pocket of the enzyme, increasing binding affinity compared to non-fluorinated analogs.

In Vitro Assay Protocol (Esterase Activity)
  • Enzyme Source: Purify hCA I and hCA II from human erythrocyte hemolysate via Sepharose-4B-L-tyrosine-sulfanilamide affinity chromatography.

  • Substrate: 4-Nitrophenyl acetate (NPA).

  • Reaction:

    • Mix 100 µL of Enzyme solution + 3.0 mL of Tris-SO₄ buffer (pH 7.4).

    • Add Ligand (dissolved in DMSO) at varying concentrations (0.01 – 100 µM).

    • Add Substrate (NPA) and monitor absorbance at 348 nm for 3 minutes.

  • Data Analysis: Calculate IC₅₀ by plotting % Activity vs. Concentration.

Characterization Data Summary

TechniqueParameterExpected ValueInterpretation
FT-IR

1615–1625 cm⁻¹Formation of imine bond (Strong band).[2]
¹H NMR

8.3 – 8.5 ppm (s)Singlet confirming azomethine proton.[2]
¹H NMR

3.8 – 3.9 ppm (s)Methoxy group protons.[1]
¹H NMR

6.9 – 7.8 ppm (m)Aromatic protons (splitting due to F coupling).
¹³C NMR

~160 ppmAzomethine carbon.[1]
¹³C NMR

~163 ppm (d)Doublet due to C-F coupling (

Hz).

References

  • Synthesis & CA Inhibition: Celik, H., & Kuzu, M. (2019).[3] Microwave assisted synthesis of N-(methyl and methoxy) benzylidene-4-fluoroaniline derivatives and their carbonic anhydrase I and II inhibition properties. Organic Communications, 12(4), 188-196. Link

  • Schiff Base Biological Activity: Qin, W., et al. (2013). Schiff Bases: A Short Review of their Antimicrobial Activities. Journal of Biological Chemical Sciences. Link

  • Crystal Structure Analogs: Jothi, L., et al. (2013). 4-Fluoro-N-(4-hydroxybenzylidene)aniline. Acta Crystallographica Section E, E69, o860. Link

  • General Coordination Chemistry: Schiff, H. (1864). Mittheilungen aus dem Universitätslaboratorium in Pisa: Eine neue Reihe organischer Basen. Annalen der Chemie und Pharmacie, 131(1), 118-119. Link

Sources

Application Note: Microwave-Assisted Synthesis of N-(4-Methoxybenzylidene)-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the microwave-assisted organic synthesis (MAOS) of N-(4-Methoxybenzylidene)-4-fluoroaniline (CAS: 3381-48-4). While conventional thermal synthesis of Schiff bases involving deactivated reactants (electron-rich aldehydes and electron-poor amines) often requires prolonged reflux times (4–8 hours) and water scavengers (Dean-Stark apparatus), the microwave protocols described herein achieve >90% yields in under 5 minutes.

This guide is designed for medicinal chemists leveraging the fluorine pharmacophore to enhance metabolic stability and lipophilicity in drug scaffolds. We present two validated pathways: a Green Solvent-Free Protocol (ideal for library generation) and an Ethanol-Mediated Protocol (ideal for scale-up).

Scientific Context & Strategic Rationale

The "Electronic Mismatch" Challenge

The synthesis of this compound represents a classic electronic challenge in Schiff base chemistry:

  • The Electrophile (4-Methoxybenzaldehyde): The para-methoxy group is a strong Electron Donating Group (EDG). Through resonance, it donates electron density to the carbonyl carbon, rendering it less electrophilic and resistant to nucleophilic attack.

  • The Nucleophile (4-Fluoroaniline): The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), rendering the amine nitrogen less nucleophilic compared to unsubstituted aniline.

Why Microwave? Conventional heating struggles to overcome this activation energy barrier efficiently. Microwave irradiation utilizes dipolar polarization and ionic conduction . The polar carbonyl group and the zwitterionic transition states (hemiaminal intermediates) couple directly with the oscillating electromagnetic field. This selective heating stabilizes the polar transition state, dramatically accelerating the reaction rate despite the unfavorable electronic substituents.

Mechanism of Action

The reaction proceeds via nucleophilic addition followed by dehydration.[1] Microwave energy specifically accelerates the dehydration step, which is often the rate-determining step in reversible imine formation.

Mechanism Reactants Reactants (Amine + Aldehyde) TS1 Transition State 1 (Dipolar Activation) Reactants->TS1 MW Heating Hemiaminal Hemiaminal Intermediate TS1->Hemiaminal TS2 Transition State 2 (Water Elimination) Hemiaminal->TS2 Rapid Dehydration Product Schiff Base (-H2O) TS2->Product

Figure 1: Reaction pathway highlighting microwave (MW) acceleration of polar transition states.

Materials and Instrumentation

Reagents
  • 4-Fluoroaniline (Liquid): MW 111.12 g/mol , d=1.173 g/mL. Caution: Toxic by inhalation/skin contact.

  • 4-Methoxybenzaldehyde (Anisaldehyde) (Liquid): MW 136.15 g/mol , d=1.119 g/mL.

  • Glacial Acetic Acid: Catalytic grade (optional for solvent-free, required for EtOH method).

  • Ethanol (Absolute): Solvent for recrystallization/washing.

Equipment
  • Microwave Reactor: Single-mode dedicated synthesizer (e.g., CEM Discover, Anton Paar Monowave) is preferred for reproducibility. Note: Domestic microwaves can be used for rough synthesis but lack temperature control.

  • Vessels: 10 mL or 30 mL borosilicate pressure vials with silicone/PTFE septa.

Experimental Protocols

Protocol A: Solvent-Free Synthesis (Green Chemistry)

Best for: Rapid library synthesis, maximum atom economy.

  • Stoichiometry: In a 10 mL microwave vial, add 4-Methoxybenzaldehyde (1.0 mmol, 136 mg, ~122 µL) and 4-Fluoroaniline (1.0 mmol, 111 mg, ~95 µL).

  • Mixing: Vortex the neat mixture for 30 seconds. The mixture may warm slightly due to exothermic mixing.

  • Catalysis (Optional): Add 1 drop of glacial acetic acid. Note: For this specific electron-deactivated pair, acid catalysis is highly recommended even in solvent-free conditions.

  • Irradiation:

    • Mode: Dynamic Power (maintaining temperature).

    • Temp: 80°C.

    • Power: Max 150 W.

    • Time: 2–4 minutes.

  • Work-up:

    • Allow the vial to cool to room temperature. The oil will solidify into a crude solid.

    • Add 2 mL of ice-cold ethanol. Sonicate to break up the solid mass.

    • Filter the solid and wash with cold water (2 x 5 mL) to remove unreacted amine/acid.

    • Recrystallization: Recrystallize from hot ethanol to yield pale yellow crystals.

Protocol B: Ethanol-Mediated Synthesis

Best for: Larger scales (>5g) or when temperature control is critical.

  • Preparation: Dissolve 4-Methoxybenzaldehyde (10 mmol) and 4-Fluoroaniline (10 mmol) in Ethanol (10 mL) in a 30 mL microwave vial.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Irradiation:

    • Temp: 85°C (Reflux).

    • Power: 300 W (High absorption by EtOH).

    • Time: 5 minutes.

  • Work-up:

    • Pour the hot reaction mixture into a beaker containing 20 g of crushed ice.

    • Stir vigorously; the Schiff base will precipitate immediately.

    • Filter, wash with cold water, and dry in a desiccator.

Data Analysis & Characterization

Comparative Efficiency
ParameterConventional Heating (Reflux)Microwave Assisted (Protocol A)
Time 4 – 6 Hours2 – 5 Minutes
Solvent Ethanol/Toluene (Dean-Stark)None (Neat)
Yield 65 – 75%92 – 96%
Energy High (Continuous heating)Low (Targeted irradiation)
Spectroscopic Validation

The synthesized compound This compound must meet the following specifications:

  • Appearance: Pale yellow crystalline solid.

  • Melting Point: 65–69 °C (Lit. Value [1]).

  • FT-IR (KBr):

    • ν(C=N): 1618–1625 cm⁻¹ (Strong, sharp imine stretch). Absence of C=O stretch at 1680 cm⁻¹ confirms completion.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.35 ppm (s, 1H): Azomethine proton (-CH=N-). Diagnostic Peak.

    • δ 7.83 ppm (d, 2H): Aromatic protons ortho to imine (aldehyde ring).

    • δ 7.17 ppm (m, 2H): Aromatic protons (aniline ring).[2]

    • δ 6.98 ppm (d, 2H): Aromatic protons ortho to methoxy.[2]

    • δ 3.86 ppm (s, 3H): Methoxy group (-OCH₃).

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 159.5 ppm: Imine carbon (C=N).

    • δ 161.1 ppm (d, J=260 Hz): Carbon attached to Fluorine (C-F coupling).

Troubleshooting & Optimization Workflow

Common issues in Schiff base synthesis involve hydrolysis (reversibility) and oil formation. Follow this logic flow to resolve issues.

Optimization Start Start Analysis CheckTLC Check TLC (Disappearance of Aldehyde) Start->CheckTLC Incomplete Aldehyde Remains CheckTLC->Incomplete Yes OilyProduct Product is Oily/Sticky CheckTLC->OilyProduct No (Complete) Action1 Add 1 eq. Silica Gel (Water Scavenger) Incomplete->Action1 Increase Power/Time Action2 Recrystallize EtOH Scratch Glassware OilyProduct->Action2 Impurity Present Hydrolysis Product Reverts on Column Action3 Use Neutral Alumina or Basify Silica (Et3N) Hydrolysis->Action3 Silica Acidity Success Pure Crystalline Solid Action1->CheckTLC Action2->Success Action3->Success

Figure 2: Troubleshooting logic for microwave Schiff base synthesis.

Expert Tips:
  • Moisture Sensitivity: Schiff bases can hydrolyze back to reactants if left in wet solvents. Always dry the final product in a desiccator.

  • The "Hot Spot" Effect: In solvent-free methods, the reaction mixture can develop localized hot spots. Ensure the microwave system has effective stirring (magnetic stir bar) to distribute heat, preventing charring of the anisaldehyde.

  • Purification: Avoid silica gel column chromatography if possible, as the acidic nature of silica can hydrolyze the imine. Recrystallization is the superior purification method for this compound.

References

  • Sigma-Aldrich. Product Specification: this compound.

  • Celik, H., & Kuzu, M. (2019).[2] Microwave assisted synthesis of N-(methyl and methoxy) benzylidene-4-fluoroaniline derivatives and their carbonic anhydrase I and II inhibition properties. Organic Communications, 12(4), 198-206.

  • Sridharan, V., et al. (2006). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis.[3][4] Synlett, 2006(1), 91-95. (Demonstrates general microwave aniline activation).

  • Jadhav, S.N., et al. (2022).[5] Microwave-Assisted Rapid and Green Synthesis of Schiff Bases Using Cashew Shell Extract as a Natural Acid Catalyst. ACS Omega, 7(51).

  • ChemicalBook. 4-Fluoroaniline Spectral Data (1H NMR).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-Methoxybenzylidene)-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SCHIFF-OPT-4F-OMA Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Troubleshooting for Deactivated Schiff Base Systems

Executive Summary: The "Double Deactivation" Challenge

Welcome to the technical support hub. If you are experiencing low yields (below 60%) or oil formation with this specific reaction, it is likely due to a kinetic mismatch in your reactants.

The Core Problem: You are attempting to couple a deactivated nucleophile with a stabilized electrophile .

  • 4-Fluoroaniline (Amine): The fluorine atom exerts a strong inductive withdrawing effect (-I), reducing the electron density on the nitrogen lone pair, making it less nucleophilic than standard aniline.

  • 4-Methoxybenzaldehyde (Aldehyde): The methoxy group is a strong resonance donor (+M), which pushes electron density into the carbonyl carbon. This stabilizes the electrophile, making it less reactive toward nucleophilic attack.

The Solution: This reaction requires more than simple mixing. It demands acid catalysis to activate the carbonyl and active water removal to drive the equilibrium forward.

Reaction Mechanism & Kinetics

Understanding the bottleneck is crucial for optimization. The reaction proceeds through a carbinolamine intermediate.[1]

Figure 1: Reaction Pathway & Rate-Limiting Steps

ReactionMechanism Reactants Reactants (4-Fluoroaniline + 4-Methoxybenzaldehyde) Activation Acid Activation (Protonation of C=O) Reactants->Activation H+ Catalyst Attack Nucleophilic Attack (Rate Slowed by -F) Activation->Attack Intermediate Carbinolamine Intermediate Attack->Intermediate Dehydration Dehydration (-H2O) (Equilibrium Driven) Intermediate->Dehydration Slow Step Product Product (Imine) Dehydration->Product Product->Intermediate Hydrolysis (Avoid!)

Caption: The synthesis pathway highlights two critical barriers: the initial attack (hindered by Fluorine electronics) and the dehydration step (reversible by water).

Optimized Experimental Protocols

Method A: High-Purity Ethanol Reflux (Standard)

Best for: Small scale (<5g), initial screening.

  • Stoichiometry: Mix 4-Methoxybenzaldehyde (1.0 eq) and 4-Fluoroaniline (1.0 eq) . Note: Do not use excess aldehyde; it is difficult to remove from the solid product.

  • Solvent: Dissolve in absolute Ethanol (EtOH) (approx. 5-10 mL per gram of reactant).

  • Catalysis (Critical): Add Glacial Acetic Acid (2-3 drops per 10 mmol).

    • Why? The pH must be ~4-5. Too much acid protonates the amine (killing the nucleophile); too little fails to activate the aldehyde.

  • Reaction: Reflux at 80°C for 3–5 hours .

  • Workup: Cool to room temperature, then place in an ice bath. The product should precipitate as a solid.

  • Purification: Recrystallize from hot ethanol.

    • Target Melting Point: 65–69 °C [1, 2].[2][3]

Method B: Toluene/Dean-Stark (Yield Optimization)

Best for: Scale-up (>10g), stubborn low yields, or "oiling out" issues.

  • Setup: Use a round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

  • Solvent: Use Toluene instead of ethanol.

  • Catalyst: Add a catalytic amount of p-Toluenesulfonic acid (p-TSA) (0.5 mol%).

  • Process: Reflux vigorously. The Dean-Stark trap will physically remove the water generated by the reaction.

    • Mechanism:[1][4] Removing water shifts the equilibrium entirely to the right (Le Chatelier’s principle), overcoming the electronic deactivation.

  • Workup: Evaporate toluene under reduced pressure (Rotavap). Recrystallize the residue from Ethanol/Water (9:1).

Troubleshooting Guide (FAQ)

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Issue Encountered LowYield Low Yield (<50%) Start->LowYield Oiling Product is an Oil/Goo Start->Oiling Impure Wrong Melting Point Start->Impure CheckWater Check: Water Removal? LowYield->CheckWater CheckSolvent Check: Solvent Choice Oiling->CheckSolvent CheckAcid Check: Acid Amount? Impure->CheckAcid SolDeanStark Switch to Method B (Dean-Stark) CheckWater->SolDeanStark System was wet SolRecryst Recrystallize (EtOH) Dry in Desiccator CheckAcid->SolRecryst Hydrolysis occurred SolSeed Scratch glass/Seed crystal Cool slowly CheckSolvent->SolSeed Impurities present

Caption: Logic flow for diagnosing common synthetic failures in Schiff base formation.

Common Issues & Fixes
SymptomProbable CauseCorrective Action
No Precipitate (Solution remains clear) Reaction equilibrium favors reactants due to water presence.Concentrate the solution to half volume on a rotavap, then freeze. If that fails, switch to Method B (Dean-Stark) to force water removal.
Product "Oils Out" (Sticky goo) Presence of unreacted aldehyde acts as a solvent/impurity.Trituration: Add cold hexanes or diethyl ether and scratch the flask walls with a glass rod to induce crystallization.
Low Melting Point (<60°C) Hydrolysis of the product back to aldehyde/amine due to moisture.Ensure the product is dried in a vacuum desiccator over CaCl2 or P2O5. Schiff bases are moisture-sensitive.
Dark Color (Brown/Black) Oxidation of the amine (4-Fluoroaniline) before reaction.Distill 4-Fluoroaniline before use if it appears dark. Conduct the reaction under an Inert Atmosphere (Nitrogen/Argon) .

Advanced Optimization Data

For researchers requiring maximum efficiency, recent literature suggests "Green" solvent-free methods can sometimes outperform solution-phase synthesis for this specific class of compounds.

Comparative Yield Table:

MethodCatalystTimeTypical YieldNotes
Ethanol Reflux Acetic Acid3-5 h65-75%Standard method. Equilibrium limited.
Toluene Reflux p-TSA2-4 h85-92%Recommended. Azeotropic water removal drives completion.
Microwave None/Acetic Acid5-10 min88-95%Requires microwave reactor. Very fast, minimizes side reactions [3].
Grinding (Green) p-TSA20 min80-90%Solvent-free. Grind reactants in mortar & pestle. Good for small batches [4].

References

  • Sigma-Aldrich. N-(4-Methoxybenzylidene)-4-fluoroaniline Product Sheet. (CAS: 3381-48-4).[3] Link

  • Chemical Suppliers. Physical Properties of this compound.Link

  • National Institutes of Health (NIH). Synthesis of Schiff Bases using Microwave Irradiation.Link

  • Journal of Chemical and Pharmaceutical Research. Synthesis of Schiff bases by organic free solvent method.Link

Sources

purification methods for N-(4-Methoxybenzylidene)-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Reference Ticket: #SB-4F-MB-PUR Subject: Purification Protocols for N-(4-Methoxybenzylidene)-4-fluoroaniline Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Introduction: The "Schiff Base" Paradox

Welcome to the Technical Support Center. You are likely here because your synthesis of This compound (CAS: 3381-48-4) yielded a product that is either an oily residue, a sticky solid, or decomposing on your chromatography column.

This compound belongs to the class of Schiff bases (imines) .[1][2] While the synthesis (condensation of 4-methoxybenzaldehyde and 4-fluoroaniline) is straightforward, the purification is often mishandled due to two critical properties:

  • Hydrolytic Instability: The imine bond (

    
    ) is reversible. In the presence of water and acid (even the acidity of silica gel), it reverts to the starting materials.
    
  • Low Melting Point: With a melting point range of 65–74 °C [1][3], this compound is prone to "oiling out" rather than crystallizing if the solvent system is not perfectly balanced.

This guide provides the definitive troubleshooting workflows to resolve these issues.

Module 1: Crystallization & Recrystallization (The Gold Standard)

User Question: "My crude product is a yellow oil/solid mixture. Can I just wash it?"

Technical Response: Recrystallization is superior to washing or chromatography for this compound. The fluorine atom on the aniline ring adds lipophilicity, while the methoxy group adds polarity, making Ethanol (EtOH) the ideal solvent for temperature-dependent solubility.

Protocol A: The "Slow-Cool" Recrystallization

Use this for crude solids with >90% purity.

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add Hot Ethanol (95%) dropwise while heating on a steam bath or stir plate (approx. 60°C).

    • Critical: Use the minimum amount necessary to dissolve the solid.[3]

  • Filtration (Optional): If the solution is cloudy (dust/insolubles), filter rapidly through a pre-heated glass funnel to prevent premature crystallization.

  • The Cooling Phase:

    • Remove from heat and let it sit at room temperature for 30 minutes.

    • Do not place immediately in ice; this causes "oiling out" (liquid-liquid phase separation) rather than crystal formation.

    • Once room temp, move to an ice-water bath (0°C) for 1 hour.

  • Collection: Filter the pale yellow crystals via vacuum filtration. Wash with cold ethanol (-10°C).

Troubleshooting: "It Oiled Out!"

If you see distinct oily droplets at the bottom of the flask instead of crystals:

Possible CauseCorrective Action
Solution too concentrated Re-heat and add 10-20% more solvent.
Cooled too fast Re-heat to dissolve, then wrap the flask in a towel to slow cooling.
Impurity interference Seeding: Add a tiny crystal of pure product (or scratch the glass with a rod) at 40°C.

Module 2: Chromatography (The "Last Resort")

User Question: "I tried flash chromatography on silica, but my yield dropped by 50%, and I see aldehyde spots on TLC. What happened?"

Technical Response: You experienced on-column hydrolysis . Standard silica gel is slightly acidic (pH 6.5–7.0). This acidity, combined with trace moisture in solvents, catalyzes the hydrolysis of the imine back to 4-methoxybenzaldehyde and 4-fluoroaniline.

Visualizing the Risk

HydrolysisRisk Imine Target Imine (this compound) Silica Silica Gel (Acidic Surface -Si-OH) Imine->Silica Adsorption Aldehyde Impurity 1: 4-Methoxybenzaldehyde Silica->Aldehyde Acid Catalysis + H2O Amine Impurity 2: 4-Fluoroaniline Silica->Amine Hydrolysis Water Trace H2O (In Solvent) Water->Silica Activates

Figure 1: Mechanism of Schiff base decomposition on untreated silica gel.

Protocol B: Neutralized Silica Chromatography

If recrystallization fails and you must run a column, you must neutralize the stationary phase.

  • Pre-treatment: Slurry your silica gel in a mixture of Hexanes + 1% Triethylamine (Et3N) .

  • Packing: Pour the slurry into the column. Flush with 2 column volumes of Hexanes/Et3N.

  • Elution: Run your gradient (e.g., Hexane/Ethyl Acetate) but maintain 0.5% Et3N in the mobile phase throughout the run.

  • Post-Run: Rotovap fractions immediately. Do not let the product sit in solution, as Et3N can be difficult to fully remove without high vacuum.

Module 3: Validation & Purity Assessment

User Question: "How do I confirm I have the imine and not a mixture?"

Technical Response: The most definitive check is 1H NMR . You are looking for the disappearance of the aldehyde proton and the appearance of the imine proton.

Spectroscopic Data Table
FeatureChemical Shift (

, ppm)
MultiplicityDiagnostic Note
Imine Proton (

)
8.35 – 8.45 Singlet (s)Critical Proof of Structure. If absent, reaction failed.
Aldehyde Proton (Impurity)~9.8 – 10.0Singlet (s)Must be < 1% integration.
Aromatic Ring (Benzylidene)7.8 – 7.9Doublet (d)Ortho to imine.
Aromatic Ring (Aniline)7.0 – 7.2Multiplet (m)Coupled with Fluorine (

).
Methoxy Group (

)
3.85 – 3.90Singlet (s)Strong intensity (3H).

Note: NMR shifts are solvent-dependent (typically CDCl3). [4]

Physical Property Check
  • Melting Point: The pure compound should melt sharply between 65–74 °C [1][3].

    • Wide Range (e.g., 60–70°C): Indicates solvent inclusion or impurities.[4] Dry under high vacuum for 4 hours.

    • Low Melt (<60°C): Significant hydrolysis or starting material contamination.

Summary Decision Matrix

Use this logic tree to guide your next step.

DecisionMatrix Start Crude Product Obtained State Physical State? Start->State Solid Solid / Sticky Solid State->Solid Yes Oil Persistent Oil State->Oil Yes Recryst Recrystallize from Hot Ethanol (95%) Solid->Recryst TLC Check TLC (Aldehyde present?) Oil->TLC Pure Single Spot? Dry & NMR Recryst->Pure TLC->Pure No Impurities Impure Multiple Spots? TLC->Impure Impurities Column Neutralized Silica Column (Hex/EtOAc + 1% Et3N) Impure->Column

Figure 2: Purification Decision Matrix.

References

  • Sigma-Aldrich.[5] this compound Product Properties & Safety Data. Retrieved from

  • BenchChem. Synthesis and Technical Guide for Fluorinated Aniline Derivatives. Retrieved from

  • Celik, H., & Kuzu, M. (2019).[5] Microwave assisted synthesis of N-(methyl and methoxy) benzylidene-4-fluoroaniline derivatives. ACG Publications.[5] Retrieved from

  • ChemicalBook. 4-Fluoroaniline NMR and Spectral Data. Retrieved from

  • ResearchGate.[2][6] Purification of Schiff Base Products: Expert Q&A. Retrieved from

Sources

common side reactions in Schiff base formation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Lead Scientist: Dr. A. Vance | Topic: Side Reaction Mitigation

Welcome to the Technical Support Center for Imine Chemistry. This guide is not a textbook; it is a troubleshooting engine designed to diagnose and resolve failure modes in Schiff base (imine) formation. We address the causality of failure—why your reaction stalled, why impurities formed, and how to engineer a self-validating protocol.

Module 1: The Reaction Network (Visualizing Failure)

Before troubleshooting, you must visualize the battlefield. Schiff base formation is not an isolated path; it competes with hydrolysis, aldol condensation, and conjugate addition.

SchiffReactionNetwork Start Amine + Carbonyl Hemiaminal Hemiaminal (Intermediate) Start->Hemiaminal Nucleophilic Attack Aldol Aldol Dimer (Side Product) Start->Aldol If α-protons present (Base/Acid Catalysis) Michael Michael Adduct (Side Product) Start->Michael If α,β-unsaturated (1,4-Addition) Imine Schiff Base (Target Product) Hemiaminal->Imine - H2O (Dehydration) Hydrolysis Hydrolysis (Reversion) Imine->Hydrolysis + H2O (Equilibrium Shift) Hydrolysis->Start

Figure 1: The Competitive Landscape. The central green path requires water removal to sustain. Red nodes represent thermodynamic traps.

Module 2: Troubleshooting Guides (Q&A)
Issue A: The "Ghost" Product (Reversibility & Hydrolysis)

User Report: "My TLC showed conversion, but after purification on silica gel, I only recovered the starting aldehyde and amine."

Diagnosis: Silica-Induced Hydrolysis. Schiff base formation is a reversible equilibrium (


). Silica gel is slightly acidic and contains adsorbed water. This creates the perfect environment to drive the reaction backward (Hydrolysis) during purification.

Corrective Action:

  • Neutralize the Stationary Phase: Pre-treat your silica gel with 1-2% Triethylamine (TEA) in the eluent to neutralize acidity.

  • Switch Phases: Use Neutral Alumina instead of silica gel for acid-sensitive imines.

  • Crystallization First: Whenever possible, purify via recrystallization (ethanol or acetonitrile) to avoid chromatography entirely.

Issue B: The "Dimer" Impurity (Aldol Condensation)

User Report: "I see a new spot with higher molecular weight, but it's not my product. NMR suggests the amine wasn't incorporated."

Diagnosis: Aldol Condensation. If your carbonyl substrate has


-protons (protons on the carbon adjacent to the C=O), it can react with itself before the amine attacks. This is common when using strong acid catalysts or heating too aggressively before the imine forms.

Corrective Action:

  • Order of Addition: Do not mix the catalyst and carbonyl first. Mix the amine and carbonyl first to establish the hemiaminal, then add the acid catalyst.

  • Lower the Temperature: Aldol reactions often have higher activation energies than imine formation. Run the initial mixing at

    
     to room temperature.
    
  • Catalyst Choice: Switch from strong mineral acids (HCl) to weaker organic acids (Acetic acid,

    
    -TsOH) or Lewis acids (
    
    
    
    ) to minimize enolization.
Issue C: The "Saturated" Impurity (Michael Addition)

User Report: "I used an


-unsaturated ketone (e.g., chalcone). Mass spec shows the correct mass +2 hydrogens, or a completely different fragmentation pattern."

Diagnosis: 1,4-Michael Addition. The amine acts as a nucleophile. In conjugated systems, the


-carbon is electrophilic. If the amine attacks the 

-carbon (Michael addition) instead of the carbonyl carbon (1,2-addition), you form a saturated amine, not an imine.

Corrective Action:

  • Hard vs. Soft Control: Imines are favored by "hard" activation. Use Lewis acids (e.g.,

    
     or 
    
    
    
    ) which coordinate tightly to the carbonyl oxygen, making the carbonyl carbon more electrophilic than the
    
    
    -carbon.
  • Solvent Effect: Avoid polar protic solvents which can stabilize the transition state for Michael addition. Use non-polar solvents like Toluene or Benzene.[1]

Module 3: The "Goldilocks" Protocol (Optimization)

The rate of Schiff base formation follows a bell-shaped pH profile. You must navigate two failure cliffs:

pH RegionState of AmineState of CarbonylReaction Outcome
pH < 3 Protonated (

)
Activated (

)
FAILURE: Amine is no longer nucleophilic.
pH 4 - 5 Free Base (

)
Activated (

)
OPTIMAL: Fast nucleophilic attack + fast dehydration.
pH > 7 Free Base (

)
Neutral (

)
SLOW: No acid catalysis to assist water leaving (dehydration).
The "Zero-Water" Synthesis Protocol

Use this protocol to eliminate the equilibrium trap.

Reagents:

  • Carbonyl Compound (1.0 equiv)

  • Primary Amine (1.0 - 1.2 equiv)

  • Solvent: Toluene or Ethanol (Anhydrous)

  • Catalyst: Glacial Acetic Acid (cat.) or

    
    -TsOH[1]
    
  • Critical Additive: Activated 4Å Molecular Sieves

Step-by-Step:

  • Activation: Flame-dry your glassware. Activate molecular sieves (microwave or oven) immediately before use.

  • The Mix: Dissolve the carbonyl and amine in the solvent. Add the molecular sieves directly to the flask.[1]

    • Why? Sieves act as a "chemical pump," instantly sequestering water molecules as they form, driving the equilibrium to the right (Le Chatelier’s principle).

  • Catalysis: Add catalytic acetic acid (approx. 1-5 mol%).

  • Monitoring: Stir at Room Temp. Monitor via TLC.

    • Note: Do not heat to reflux unless necessary. Heat promotes side reactions (Aldol/Oxidation).

  • Workup: Filter off the sieves. Evaporate solvent. Recrystallize.

Module 4: Diagnostic Decision Tree

Use this logic flow to determine your next move during synthesis.

TroubleshootingTree Start Reaction Complete? CheckTLC Check TLC/NMR Start->CheckTLC SM_Remains Starting Material Remains CheckTLC->SM_Remains Yes New_Spots New Impurity Spots CheckTLC->New_Spots Yes Water_Issue Water in System? (Equilibrium Issue) SM_Remains->Water_Issue PH_Issue pH Incorrect? (Kinetic Issue) SM_Remains->PH_Issue Aldol_Check Check for Dimer (Aldol) New_Spots->Aldol_Check Carbonyl has α-H Michael_Check Check Saturation (Michael Addn) New_Spots->Michael_Check Carbonyl is Conjugated Solution_Sieves Add 4Å Sieves / Dean-Stark Water_Issue->Solution_Sieves Solution_Buffer Adjust pH to 4-5 PH_Issue->Solution_Buffer Solution_Cold Lower Temp / Add Amine First Aldol_Check->Solution_Cold

Figure 2: Logic Flow for In-Process Troubleshooting.

References
  • Jencks, W. P. (1964). Mechanism and Catalysis of Simple Carbonyl Group Reactions. Progress in Physical Organic Chemistry. (Detailed analysis of the pH rate profile and "bell-shaped" curve).

  • Cordes, E. H., & Jencks, W. P. (1962). On the Mechanism of Schiff Base Formation and Hydrolysis. Journal of the American Chemical Society.[2] (Foundational paper on the kinetics of imine formation).

  • Layer, R. W. (1963). The Chemistry of Imines. Chemical Reviews. (Comprehensive review of synthesis methods and side reactions including Aldol competition).

  • Chakraborti, A. K., et al. (2004). Magnesium perchlorate as an efficient catalyst for the synthesis of imines and phenylhydrazones. Journal of Organic Chemistry. (Discusses modern catalytic methods to avoid side reactions).

  • BenchChem Technical Support. (n.d.). Schiff Base Condensation Reactions: Troubleshooting Guide. (Practical guide on solvent selection and purification).

Sources

Technical Support Center: Synthesis & Optimization of N-(4-Methoxybenzylidene)-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SCHIFF-OPT-4F-OMe Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of reaction conditions, yield improvement, and troubleshooting for 4-fluoro-N-(4-methoxybenzylidene)aniline.

Executive Summary

You are attempting to synthesize N-(4-Methoxybenzylidene)-4-fluoroaniline via a condensation reaction between 4-methoxybenzaldehyde (p-anisaldehyde) and 4-fluoroaniline .

While standard Schiff base formation is often trivial, this specific substrate pair presents a kinetic challenge:

  • Deactivated Electrophile: The para-methoxy group on the aldehyde is a strong Electron Donating Group (EDG). Through resonance, it stabilizes the carbonyl carbon, making it less electrophilic and less susceptible to nucleophilic attack [1].

  • Modulated Nucleophile: The para-fluoro group on the aniline exerts an inductive withdrawing effect, slightly reducing the nucleophilicity of the amine nitrogen compared to unsubstituted aniline.

Impact: This reaction requires thermodynamic control (water removal) and catalytic activation (acid) to proceed to high yield. Simply mixing reagents at room temperature will likely result in incomplete conversion or oiling out.

Module 1: Reaction Mechanism & Kinetics

To optimize this reaction, one must understand the reversible equilibrium. The formation of the imine proceeds through a carbinolamine intermediate .[1]

The Pathway

The following diagram illustrates the acid-catalyzed mechanism and the critical "Water Removal" step required to drive the equilibrium (Le Chatelier's Principle).

SchiffBaseMechanism Reactants Reactants (4-OMe-Benzaldehyde + 4-F-Aniline) Activation Carbonyl Activation (Protonation via AcOH) Reactants->Activation Acid Cat. Attack Nucleophilic Attack (Formation of Carbinolamine) Activation->Attack Slow Step (Due to OMe EDG) Dehydration Dehydration (Rate Determining Step) Attack->Dehydration -H⁺ transfer Product Target Imine + H₂O Dehydration->Product -H₂O (Remove to drive forward) Product->Attack Hydrolysis (Avoid!)

Figure 1: Acid-catalyzed pathway. Note that the 4-methoxy group stabilizes the 'Reactants' state, increasing the activation energy required for 'Attack'.

Module 2: Optimized Experimental Protocols

Do not rely on a single method. Choose the protocol based on your available equipment and scale.

Method A: The Standard (Ethanol Reflux)

Best for: Small scale (<5g), initial screening.

Reagents:

  • 4-Methoxybenzaldehyde (1.0 eq)

  • 4-Fluoroaniline (1.0 eq)[2]

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH) [2]

  • Catalyst: Glacial Acetic Acid (2-3 drops per 5 mmol)

Protocol:

  • Dissolve 4-methoxybenzaldehyde in absolute EtOH (approx. 5 mL/mmol).

  • Add 4-fluoroaniline slowly with stirring.

  • Add Glacial Acetic Acid. Note: The solution may warm slightly.

  • Reflux the mixture at 78°C for 3–6 hours.

    • Why Reflux? The p-OMe group deactivates the aldehyde; heat is necessary to overcome the activation barrier.

  • Monitor: Check TLC (Solvent: 20% EtOAc/Hexane). The imine is less polar than the amine but more polar than the aldehyde.

  • Isolation: Cool to room temperature, then place in an ice bath (0°C). The product should precipitate as a solid. Filter and wash with cold EtOH.

Method B: Thermodynamic Control (Dean-Stark)

Best for: Stubborn reactions, large scale, or if Method A yields an oil.

Reagents:

  • Solvent: Toluene (forms azeotrope with water).[3]

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.1 mol%).

Protocol:

  • Combine reactants in Toluene (10 mL/g).

  • Add catalytic p-TsOH.[3]

  • Attach a Dean-Stark trap filled with toluene and a reflux condenser.

  • Reflux until no more water collects in the trap (approx. 4–8 hours).

  • Evaporate toluene under reduced pressure. Recrystallize the residue from hot Ethanol.

Comparative Data: Solvent Selection
SolventBoiling PointSolubility of ReactantsWater RemovalRecommendation
Ethanol 78°CHighPoor (Equilibrium remains)Standard Start
Methanol 65°CHighPoorGood for crystallization
Toluene 110°CHighExcellent (Azeotrope)High Yield / Scale-up
Water 100°CLow (Suspension)N/A (Hydrophobic effect)Green Chemistry [3]

Module 3: Troubleshooting Guide (FAQ)

Q1: My product formed a dark oil instead of a crystal. How do I fix this? Diagnosis: "Oiling out" is common with Schiff bases, often caused by impurities (unreacted aldehyde) acting as a solvent or residual toluene/ethanol preventing lattice formation. Corrective Action:

  • Evaporate completely: Ensure all solvent is removed (high vacuum).

  • Trituration: Add a small amount of cold Hexane or Petroleum Ether to the oil and scratch the side of the flask with a glass rod. This provides nucleation sites.

  • Seed Crystal: If you have a tiny amount of solid from a previous batch, add it.

  • Solvent Swap: Dissolve the oil in minimum hot Ethanol, then add water dropwise until turbid. Cool slowly.

Q2: The yield is low (<50%). Diagnosis: The equilibrium is favoring the starting materials because water is not being removed, or the electronic deactivation of the aldehyde is stalling the reaction. Corrective Action:

  • Switch to Method B (Dean-Stark): Actively remove water to force completion.

  • Molecular Sieves: Add activated 4Å molecular sieves to the reaction flask (if using Method A) to scavenge water in situ [4].

  • Increase Concentration: Run the reaction at a higher concentration (e.g., 2 mL solvent per mmol) to increase collision frequency.

Q3: I tried to purify it on a silica column, but the product decomposed. Diagnosis: Silica gel is slightly acidic. Schiff bases are acid-labile and will hydrolyze back to the aldehyde and amine on the column. Corrective Action:

  • Avoid Chromatography: Recrystallization (EtOH or EtOH/Water) is the preferred purification method for this molecule.

  • Neutralize Silica: If you must run a column, pre-treat the silica gel with 1% Triethylamine (Et3N) in Hexane to neutralize acidic sites before loading your sample.

Q4: The 1H NMR shows a small peak around 10 ppm. Is this my product? Diagnosis: No.

  • 9.8–10.0 ppm: Unreacted Aldehyde (CHO proton).

  • 8.3–8.5 ppm: Target Imine (N=CH proton). Corrective Action: If you see the 10 ppm peak, your reaction is incomplete. Recrystallize from Ethanol to remove the aldehyde.

Module 4: Green Chemistry Alternative

For laboratories restricting organic solvent use.

Aqueous Suspension Method: Schiff bases can often be synthesized in water despite the reactants being insoluble. The hydrophobic effect forces the organic reactants together, accelerating the reaction [3].

  • Mix amine and aldehyde (1:1 ratio) in distilled water.

  • Stir vigorously at room temperature or mild heat (50°C) for 2–4 hours.

  • The product will precipitate as a solid.

  • Filter and wash with water.

    • Note: This method works surprisingly well for 4-fluoroaniline derivatives due to the high crystallinity of the product.

References

  • Electronic Effects in Schiff Base Formation: Silva, P. J. (2019). New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents.[4] PeerJ Organic Chemistry.

  • Solvent Selection & Optimization: University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry.

  • Green Chemistry (Water Suspension): Verma, R., et al. (2022). Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst.[4][5] Scientific Reports.[4]

  • Water Removal Techniques: Organic Syntheses. (2014). Synthesis of Schiff Bases: General Procedures. Organic Syntheses, Coll. Vol. 10.

Sources

challenges in the characterization of N-(4-Methoxybenzylidene)-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Characterization of N-(4-Methoxybenzylidene)-4-fluoroaniline

Ticket System Status: [ONLINE] Subject: Troubleshooting Synthesis, Stability, and Spectral Analysis Assigned Specialist: Senior Application Scientist, Structural Chemistry Division

Executive Summary: The Molecule at a Glance

This compound is a Schiff base (anil) widely utilized in the study of liquid crystalline properties and as a ligand in coordination chemistry. Its characterization presents a unique intersection of challenges: the inherent hydrolytic instability of the azomethine (


) bond and the spectral complexity introduced by the fluorine atom.

This guide addresses the three most common "User Reported Issues" logged by researchers working with this compound.

Module 1: Stability & Purity (The Hydrolysis Trap)

User Reported Issue #101:

"I synthesized the compound with >95% yield, but after leaving the sample in


 overnight for NMR, the spectrum shows significant impurities. Is the compound decomposing?"

Diagnosis: The compound is likely undergoing hydrolysis . Schiff bases are reversible condensation products. In the presence of trace water (often found in "wet" deuterated solvents) and slightly acidic conditions (common in aged


), the equilibrium shifts back toward the starting materials.

The Mechanism:



Troubleshooting Protocol:

  • Solvent Verification: Ensure

    
     is stored over molecular sieves (4Å). If the solvent is acidic (check with pH paper), filter it through basic alumina before use.
    
  • Rapid Acquisition: Acquire spectra immediately upon dissolution. Do not store the solution.

  • Alternative Solvents: If instability persists, switch to

    
     or Acetone-
    
    
    
    , which are less prone to acidity issues than chloroform.
  • Visual Check: The pure imine is typically a pale yellow/white solid. If the sample turns dark brown/orange, the amine (4-fluoroaniline) is oxidizing.

Visualization: The Hydrolysis Danger Zone

HydrolysisPath cluster_0 Critical Control Point Imine Target Imine (this compound) Intermediate Carbinolamine Intermediate Imine->Intermediate + H₂O Water Trace H₂O (from Solvent/Air) Products Hydrolysis Products (Aldehyde + Amine) Intermediate->Products Degradation Products->Imine Synthesis (- H₂O)

Figure 1: The reversibility of Schiff base formation. In dilute solution (NMR tube), the equilibrium favors hydrolysis if water is present.

Module 2: NMR Interpretation (The Fluorine Factor)

User Reported Issue #102:

"My


 NMR spectrum is messy. I see multiple doublets where I expect singlets, and the peak counts don't match. Is this a mixture of isomers?"

Diagnosis: This is likely heteronuclear spin-spin coupling (


-coupling) , not impurities. The 

atom (Spin 1/2, 100% abundance) couples with carbon atoms up to 4 bonds away. This splits the carbon signals into doublets with characteristic coupling constants (

).

Technical Analysis: The fluorine is on the aniline ring. It will only split carbons on that specific ring. The methoxy-benzylidene ring carbons will remain singlets (mostly).

Expected


 Data Table (Predicted Shifts & Couplings): 
Carbon PositionApprox.[1][2][3][4][5][6][7][8] Shift (

)
MultiplicityCoupling Constant (

)
Cause
C-F (ipso) 160.0 ppmDoublet (

)
~240 Hz

(Direct bond)
C-Ortho 116.0 ppmDoublet (

)
~22 Hz

(Two bonds)
C-Meta 122.0 ppmDoublet (

)
~8 Hz

(Three bonds)
C-Para 145-150 ppmDoublet (

)
~2-3 Hz

(Four bonds)
Imine (C=N) 158-160 ppmSinglet (

)
0 HzToo far from F
Methoxy (-OCH

)
55.4 ppmSinglet (

)
0 HzNo coupling

Resolution Steps:

  • Check Coupling Constants: Measure the distance (in Hz) between the split peaks. If they match the table above, it is the product, not an impurity.

  • Run

    
    -Decoupled 
    
    
    
    :
    If your spectrometer allows, turn on fluorine decoupling to collapse the doublets back into singlets.
  • Verify Isomerism: While

    
     isomerism is possible, the 
    
    
    
    -isomer (trans) is thermodynamically favored and usually the only one observed. An
    
    
    mixture would show two distinct imine proton signals in
    
    
    NMR (e.g., 8.4 ppm vs 8.1 ppm).

Module 3: Vibrational Spectroscopy & Phase Behavior

User Reported Issue #103:

"I cannot distinguish the imine stretch in IR, and the melting point seems broad (65-75°C). Is my product wet?"

Diagnosis:

  • IR Overlap: The imine (

    
    ) stretch often overlaps with aromatic ring breathing modes.
    
  • Liquid Crystallinity: This class of molecules often exhibits mesophases (liquid crystal states). A "broad melting point" may actually be two distinct phase transitions: Solid

    
     Nematic Liquid Crystal 
    
    
    
    Isotropic Liquid.

Troubleshooting Protocol:

A. Infrared (FT-IR) Validation: Look for the Imine Stretch (


) .[5]
  • Target Frequency:

    
    .
    
  • Differentiation: Aromatic

    
     stretches usually appear slightly lower (
    
    
    
    ).
  • Absence of OH/NH: Ensure there is no broad band at

    
    . Presence indicates unreacted amine or hydrolysis (phenol/amine).
    

B. Thermal Analysis (DSC): Do not rely solely on a capillary melting point apparatus.

  • Experiment: Differential Scanning Calorimetry (DSC).

  • Expected Trace: You may see two endothermic peaks.

    • 
       (Melting): Crystal 
      
      
      
      Mesophase (e.g., ~65°C).
    • 
       (Clearing): Mesophase 
      
      
      
      Isotropic Liquid (higher temp).
  • Note: If the range is strictly 65-69°C without a clearing point, it is likely a simple melt, but "soft" crystals can appear to melt over a range if the heating rate is too fast.

Visualization: Troubleshooting Logic Tree

Troubleshooting Start Start: Spectral Anomaly CheckSolvent Is sample in solution > 1 hour? Start->CheckSolvent Hydrolysis Suspect Hydrolysis. Check for Aldehyde CHO peak (~9.8 ppm) CheckSolvent->Hydrolysis Yes CheckSplitting Are peaks split in Carbon NMR? CheckSolvent->CheckSplitting No FluorineCoupling Calculate J-values. ~240Hz, ~22Hz, ~8Hz = Normal CheckSplitting->FluorineCoupling Yes (Doublets) Impurity Impurity/Isomer. Recrystallize (EtOH) CheckSplitting->Impurity No (Random peaks)

Figure 2: Decision matrix for diagnosing spectral anomalies in fluorinated Schiff bases.

References

  • Sigma-Aldrich. Product Specification: this compound.[1] Link

  • Jothi, L., et al. (2013).[6] "4-Fluoro-N-(4-hydroxybenzylidene)aniline." Acta Crystallographica Section E, 69(2), o234. (Provides structural analogs and crystallographic context). Link

  • ChemicalBook.

    
     coupling constants). Link
    
  • Royal Society of Chemistry. ChemSpider Record: this compound. Link

Sources

Technical Support Center: N-(4-Methoxybenzylidene)-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: N-4-MBFA CAS: (Analogous to MBBA derivatives) Support Tier: Level 3 (Senior Research Applications)

Introduction & Chemical Profile

Welcome to the N-4-MBFA technical support hub. This guide addresses the stability profile of N-(4-Methoxybenzylidene)-4-fluoroaniline , a mesogenic Schiff base formed by the condensation of 4-methoxybenzaldehyde and 4-fluoroaniline.

While valuable for its liquid crystalline properties and as a synthetic intermediate, this compound exhibits the classic vulnerability of the azomethine (


) linkage. Understanding its degradation pathways is critical for maintaining sample integrity during synthesis, storage, and analysis.
Quick Reference Data
PropertyValue
Molecular Weight 229.25 g/mol
Primary Instability Hydrolysis (Acid-Catalyzed)
Secondary Instability Oxidative Coupling (Amine-mediated)
Storage Condition -20°C, under Argon, Desiccated

Module 1: Hydrolytic Degradation (The "Cloudy Sample" Issue)

Symptom: Users often report that clear organic solutions of N-4-MBFA turn cloudy or precipitate a white solid upon standing, particularly in non-anhydrous solvents.

Root Cause: The imine bond is thermodynamically unstable in the presence of water, reverting to its parent aldehyde and amine. This reaction is reversible but driven to completion if the products precipitate or if water is in large excess.

Mechanism: Acid-Catalyzed Hydrolysis

The degradation follows a specific kinetic pathway. The 4-fluoro substituent on the aniline ring withdraws electron density, making the imine nitrogen less basic (


), but once protonated, the 

bond becomes highly electrophilic and susceptible to water attack.

HydrolysisMechanism Imine N-4-MBFA (Imine) (Hydrophobic) Protonated Iminium Ion (Activated) Imine->Protonated + H+ (Acid Catalysis) Carbinolamine Carbinolamine Intermediate Protonated->Carbinolamine + H2O (Rate Limiting) Products Degradation Products: 4-Methoxybenzaldehyde + 4-Fluoroaniline Carbinolamine->Products Collapse

Figure 1: The acid-catalyzed hydrolysis pathway. Note that trace acid (from degrading solvents like chloroform) accelerates the first step significantly.

Troubleshooting Guide: Hydrolysis
Question Answer / Protocol
Why did my NMR sample degrade overnight? Solvent Acidity. Chloroform (

) naturally forms HCl over time. This trace acid catalyzes the hydrolysis of N-4-MBFA. Fix: Filter

through basic alumina before use or use

(Benzene-d6) which is non-acidic.
Can I run this on Reverse-Phase HPLC? Caution Required. Standard acidic mobile phases (0.1% Formic Acid) will hydrolyze the compound on the column. Fix: Use a neutral pH buffer (Ammonium Acetate, pH 7.0) or run at high pH (Ammonium Hydroxide, pH 9-10) if your column allows.
How do I recover the material? If hydrolysis has occurred, you can attempt to re-condense the material. Reflux the mixture in toluene with a Dean-Stark trap to remove water, driving the equilibrium back to the imine.

Module 2: Oxidative & Photolytic Stress (The "Yellowing" Issue)

Symptom: The sample turns from white/pale yellow to dark yellow, orange, or brown.

Root Cause: While the aldehyde product oxidizes to a white solid (Anisic acid), the 4-fluoroaniline released during hydrolysis (or present as impurity) is highly susceptible to oxidation. It forms colored azo compounds, quinones, or polyanilines upon exposure to air and light.

Oxidative Pathway Visualization

The 4-fluoro group does not fully protect the aniline ring from oxidation. The formation of 4,4'-difluoroazobenzene is a common colored impurity.

OxidationPathway N4MBFA N-4-MBFA (Intact) Hydrolysis Hydrolysis Event N4MBFA->Hydrolysis Amine 4-Fluoroaniline (Free Amine) Hydrolysis->Amine Aldehyde 4-Methoxybenzaldehyde Hydrolysis->Aldehyde Azobenzene 4,4'-Difluoroazobenzene (Orange/Red Impurity) Amine->Azobenzene O2 / Light / Metal Ions Acid 4-Methoxybenzoic Acid (White Solid) Aldehyde->Acid Auto-oxidation (Air)

Figure 2: Divergent degradation pathways leading to colored impurities (left) and acidic impurities (right).

Protocol: Oxidative Stress Test

To validate if your storage conditions are adequate, perform this accelerated test:

  • Control: Dissolve 10 mg N-4-MBFA in dry THF under Argon.

  • Stress: Dissolve 10 mg N-4-MBFA in THF, add 10

    
    L water, and expose to UV light (254 nm) for 1 hour.
    
  • Analysis: Run TLC (Hexane/EtOAc 8:2).

    • Result: Appearance of a low-Rf spot (Carboxylic acid) and a high-Rf yellow spot (Azobenzene) confirms sensitivity.

Analytical Troubleshooting (LC-MS & HPLC)

Critical Warning: The most common user error is misidentifying degradation products as synthesis impurities. The degradation often happens inside the analytical instrument.

The "Ghost Peak" Phenomenon

If you inject a pure sample of N-4-MBFA into an LC-MS system using Water/Acetonitrile + 0.1% Formic Acid, you will likely see three peaks instead of one.

Data Interpretation Table:

ComponentRetention Time (Relative)m/z (ESI+)Notes
N-4-MBFA (Parent) 1.00 (Late eluting)230.1

The intact imine.
4-Methoxybenzaldehyde 0.65 (Mid eluting)137.0

Often invisible in UV if detection is >280nm.
4-Fluoroaniline 0.30 (Early eluting)112.1

Ionizes well; often mistaken for a synthesis starting material.

Solution:

  • Switch Mobile Phase: Use 10mM Ammonium Bicarbonate (pH 8.2). The basic pH suppresses the protonation of the imine nitrogen, halting the hydrolysis mechanism on the column.

  • Reduce Column Temp: Lowering column temperature from 40°C to 20°C slows the hydrolysis kinetics significantly.

References

  • Cordes, E. H., & Jencks, W. P. (1962).[1] On the Mechanism of Schiff Base Formation and Hydrolysis. Journal of the American Chemical Society, 84(5), 832–837.[1] [Link]

  • Kshash, A. (2019).[2] Liquid Crystalline Properties of 4,4'-methylenebis(N-(4-Alkanoxybenzylidene)aniline): Synthesis, Characterization, and Theoretical study. ResearchGate. [Link]

  • Wang, Y., et al. (1999). The Improved Method of Oxidation of 4-Fluoroaniline to 4-Fluoroazobenzene.[3] Synthetic Communications, 29(3), 481-486. [Link]

Sources

Technical Support Center: Stabilizing N-(4-Methoxybenzylidene)-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Materials Stabilization Hub. Subject: Long-term storage and integrity maintenance of N-(4-Methoxybenzylidene)-4-fluoroaniline (CAS: 3381-48-4). Classification: Schiff Base / Liquid Crystal Mesogen.[1]

The Core Challenge: Imine Instability

Why is your compound degrading?

This compound is a Schiff base (an imine). While the conjugation between the aromatic rings provides some stability, the central


 bond is thermodynamically unstable in the presence of moisture.

The degradation pathway is hydrolysis , driven by Le Chatelier's principle. If water is present (even atmospheric humidity), the equilibrium shifts to the right, cleaving the molecule back into its starting materials: 4-methoxybenzaldehyde and 4-fluoroaniline .

The Hydrolysis Mechanism

This reaction is acid-catalyzed.[2][3][4] Trace acidity (from unwashed glass surfaces or silica gel) accelerates this breakdown exponentially.

HydrolysisMechanism Imine Target Molecule (Imine) Inter Tetrahedral Intermediate Imine->Inter Nucleophilic Attack Water + H₂O (Moisture) Water->Inter Acid H+ Catalyst (Trace Acid) Acid->Inter Aldehyde 4-Methoxybenzaldehyde (Almond Smell) Inter->Aldehyde C-N Cleavage Amine 4-Fluoroaniline (Toxic/Darkens) Inter->Amine

Figure 1: The hydrolysis pathway.[5] Note that the breakdown products are distinct: one is fragrant (aldehyde), the other is prone to oxidation (amine).

Storage Protocol: The "Zero-Hydrolysis" System

To ensure shelf-life exceeding 12 months, you must eliminate the two enemies: Water and Acid .

Step-by-Step Storage Workflow
ParameterSpecificationScientific Rationale
Temperature -20°C (Ideal) or 4°CLow T slows reaction kinetics (Arrhenius equation).
Atmosphere Argon or Nitrogen Displaces humid air. Argon is heavier than air and offers better blanketing.
Container Amber Glass with Teflon-lined capAmber blocks UV (prevents photo-isomerization). Teflon prevents leaching of plasticizers.
Desiccant P2O5 or Activated Sieves Silica gel is often slightly acidic; avoid direct contact. Use a desiccator cabinet.
The "Double-Vessel" Technique (Recommended)

For critical standards or expensive batches, use this nesting method:

  • Place the compound in a scintillation vial (Amber).

  • Flush with Argon and cap tightly (seal with Parafilm).

  • Place this vial inside a larger jar containing a pouch of activated molecular sieves .

  • Store the entire assembly in the freezer (-20°C).

Diagnostics & Troubleshooting (FAQ)

Q1: The compound smells like almonds or vanilla. Is it safe to use? Status: CRITICAL FAILURE.

  • Diagnosis: The "almond" scent is 4-methoxybenzaldehyde (Anisaldehyde). This confirms significant hydrolysis has occurred.

  • Action: Do not use for sensitive synthesis. Perform Recrystallization (See Section 4).

Q2: The melting point is 60°C. The literature says 65-69°C. Status: CONTAMINATED.

  • Diagnosis: Melting point depression (Raoult’s Law) indicates impurities. A 5°C drop suggests >10% decomposition.

  • Action: Recrystallize immediately.

Q3: The white powder has turned yellow/brown. Status: OXIDATION.

  • Diagnosis: While the pure imine is pale yellow, a deepening brown color indicates the oxidation of free 4-fluoroaniline (a breakdown product).

  • Action: This material is likely toxic and impure. Recrystallize.

Q4: Can I purify this using a silica gel column? Status: CAUTION.

  • Risk: Silica gel is acidic (

    
    ). It can catalyze hydrolysis during the column run, destroying your product on the column.
    
  • Solution: Use Neutral Alumina or pre-treat silica with 1% Triethylamine (TEA) to neutralize it.

Recovery Protocol: Recrystallization

If your compound has degraded, use this protocol to restore purity.

Reagents Required[6][10][11][12][13]
  • Solvent: Absolute Ethanol (Anhydrous) or Ethanol/Hexane mix.

  • Equipment: Hot plate, Erlenmeyer flask, ice bath.

The Protocol[11][12][13]
  • Dissolution: Dissolve the crude solid in the minimum amount of boiling anhydrous ethanol.

    • Note: If the solution is dark brown, add activated charcoal, stir for 2 mins, and filter hot.

  • Crystallization: Remove from heat. Allow to cool slowly to room temperature, then place in an ice bath (0°C) for 1 hour.

  • Filtration: Vacuum filter the crystals.

  • Wash: Wash with cold (-20°C) Hexane to remove surface impurities (amines are soluble in hexane).

  • Drying: Dry under high vacuum for 4 hours. Crucial: Ensure no solvent remains, as trapped ethanol can attract moisture.

Decision Matrix: Quality Control

Use this logic flow before starting any experiment involving this mesogen.

QC_Workflow Start Inspect Sample Smell Smell Test: Almond/Sweet Odor? Start->Smell Visual Visual Test: Dark Brown? Smell->Visual No Odor Purify REJECTED Recrystallize (Ethanol) Smell->Purify Yes (Aldehyde) MP Melting Point Test: Range 65-69°C? Visual->MP Pale Yellow/White Visual->Purify Dark Brown Use APPROVED Proceed to Experiment MP->Use Yes MP->Purify No (<64°C)

Figure 2: Pre-experiment QC Workflow. Always validate before use.

References

  • Sigma-Aldrich. (n.d.).[6] this compound Product Specification. Retrieved from

  • Kirdant, A. S., et al. (2011). Kinetic Study and Mechanism of Hydrolysis of Schiff Bases. TSI Journals. Retrieved from

  • BenchChem. (2025).[5][7] Stability and Storage of Fluoroanilines: A Technical Guide. Retrieved from

  • LibreTexts Chemistry. (2025).[5][8] Hydrolysis of Imines and Schiff Bases. Retrieved from

  • PubChem. (2025).[9] N-(4-Methoxybenzylidene)aniline Compound Summary. National Library of Medicine. Retrieved from

Sources

Technical Support Center: NMR Analysis of N-(4-Methoxybenzylidene)-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Assigned Specialist: Senior Application Scientist, Spectroscopy Division Ticket ID: NMR-SB-4F-OMe

Introduction

Welcome to the technical support hub for N-(4-Methoxybenzylidene)-4-fluoroaniline . This guide addresses the specific challenges encountered when characterizing this Schiff base. Unlike standard organic molecules, this compound presents a "perfect storm" of NMR complexities: hydrolytic instability, fluorine spin-coupling, and geometric isomerism.

The Molecule at a Glance:

  • Structure: A conjugated imine formed from 4-methoxybenzaldehyde and 4-fluoroaniline.

  • Critical Feature: The fluorine atom (

    
    F) is not just a passive substituent; it is an active spin nucleus (
    
    
    
    ) that splits signals in both
    
    
    H and
    
    
    C spectra, often mimicking impurities.

Module 1: Sample Integrity & Stability (The "Ghost" Peaks)

User Issue: "I see a small singlet at ~9.8 ppm and a broad peak at ~3.5 ppm that weren't there yesterday. Is my compound decomposing?"

Diagnosis: Hydrolysis

Schiff bases are thermodynamically unstable in the presence of water, especially in slightly acidic environments (like aged


). The imine bond (

) hydrolyzes back to the starting aldehyde and amine.[1]

The Chemical Reality:



Signal TypeChemical Shift (

)
AssignmentStatus
Imine Proton 8.35 - 8.45 ppm (s) Target Molecule Intact
Aldehyde Proton9.80 - 9.90 ppm (s)4-MethoxybenzaldehydeHydrolysis Product
Amine Protons3.50 - 4.00 ppm (br)4-FluoroanilineHydrolysis Product
Troubleshooting Protocol: Preventing Hydrolysis

Do not simply rerun the sample. Follow this self-validating protocol to ensure spectral fidelity.

  • Solvent QC: Test your

    
    .[2] If it smells acrid or has not been stored over silver foil/molecular sieves, discard it. Acidic 
    
    
    
    catalyzes hydrolysis instantly.
  • Basic Alumina Filtration: Pass the solvent through a small plug of basic alumina before dissolving your sample. This neutralizes HCl traces.

  • The "Dry-Box" Technique:

    • Dissolve 10 mg of compound in 0.6 mL dry

      
      .
      
    • Add ~5-10 mg of activated 4Å molecular sieves directly into the NMR tube.

    • Validation: The aldehyde peak at 9.8 ppm should remain <1% integral relative to the imine peak over 24 hours.

HydrolysisWorkflow start Sample Preparation solvent Check CDCl3 Acidity start->solvent filter Pass through Basic Alumina solvent->filter If Acidic sieves Add 4Å Mol. Sieves to Tube solvent->sieves If Neutral filter->sieves nmr Acquire Spectrum sieves->nmr check Check 9.8 ppm nmr->check Stable Spectrum Stable Spectrum check->Stable Spectrum No Peak Repurify Repurify check->Repurify Peak Present

Figure 1: Decision tree for ensuring Schiff base stability during NMR acquisition.

Module 2: H NMR Interpretation (The Coupling Confusion)

User Issue: "My aromatic peaks are splitting into complex multiplets. Is this a mixture of isomers?"

Diagnosis: F Spin-Spin Coupling

This is likely not a mixture. The fluorine atom on the aniline ring couples with the protons on the same ring.

  • Methoxy Ring: Appears as a standard AA'BB' system (two doublets, resembling "roofing" tiles).

  • Fluoro Ring: Appears as a complex multiplet.[3][4] The protons are coupled to each other (

    
    ) AND  to the fluorine (
    
    
    
    ).

Expected


H Coupling Constants: 
  • Ortho to F (

    
    ): 
    
    
    
    .[5]
  • Meta to F (

    
    ): 
    
    
    
    .

Visual Verification: Look at the aromatic region (6.9 - 7.5 ppm).

  • Identify the Methoxy Ring doublets first (usually distinct, centered ~6.95 and 7.85 ppm).

  • The remaining signals belong to the Fluoro Ring . They will look like distorted triplets or quartets due to the overlapping

    
     (~8 Hz) and 
    
    
    
    (~8 Hz) values.

Module 3: C NMR & F NMR (Advanced Characterization)

User Issue: "My Carbon-13 spectrum has doublets everywhere. Is my decoupler broken?"

Diagnosis: C-F Coupling

Standard proton decoupling (


) does not  remove fluorine coupling. The 

F nucleus splits the carbon signals into doublets with large coupling constants. This is a feature, not a bug—it serves as a built-in "connectivity map."
Master Data Table: C Shifts & Coupling
Carbon PositionApprox.[6][7][8][9][10] Shift (

)
MultiplicityCoupling Constant (

)
Cause
C-F (ipso) 163.0 - 165.0 Doublet

Direct attachment
C-OMe 162.0 - 163.0Singlet-No F coupling
Imine (C=N) 159.0 - 160.0Singlet*

Too far from F
C-ortho to F 115.0 - 116.0Doublet

2-bond coupling
C-meta to F 122.0 - 123.0Doublet

3-bond coupling
C-para to F 148.0 (ipso N)Doublet

4-bond coupling
OMe 55.4Singlet--

*Note: The Imine carbon may show slight broadening but is usually a singlet.

Protocol: F NMR Verification

To conclusively prove the purity of your compound, run a


F NMR (usually ~ -100 to -120 ppm for fluoroanilines).
  • Pure Compound: Single sharp peak (or doublet if H-coupled).

  • Hydrolysis: Appearance of a second peak corresponding to free 4-fluoroaniline (shifted by ~5-10 ppm from the Schiff base).

Module 4: Geometric Isomerism (E/Z)

User Issue: "I see a tiny 'shadow' singlet near the main imine peak. Is it an impurity?"

Diagnosis: E/Z Isomerization

Schiff bases exist in equilibrium between E (trans) and Z (cis) forms.

  • Major Peak: E-isomer (sterically favored).

  • Minor Peak: Z-isomer (often <5%).

  • Test: These peaks will coalesce (merge) if you run the NMR at high temperature (e.g., 50°C), proving they are dynamic isomers of the same molecule, not static impurities.

Isomerism molecule This compound isomerE E-Isomer (Major) Imine H: ~8.4 ppm molecule->isomerE >95% isomerZ Z-Isomer (Minor) Imine H: ~8.1-8.2 ppm molecule->isomerZ <5% heat High Temp NMR (50°C) isomerE->heat isomerZ->heat result Peaks Coalesce heat->result Dynamic Exchange

Figure 2: Differentiating between impurities and geometric isomers.

References

  • Schiff Base Hydrolysis Kinetics

    • Cordes, E. H., & Jencks, W. P. (1963). "The Mechanism of Hydrolysis of Schiff Bases." Journal of the American Chemical Society.
  • Fluorine Coupling Constants (

    
    ): 
    
    • Reich, H. J. (2023). "WinPLT NMR Data: Fluorine Coupling Constants." University of Wisconsin-Madison.
  • General

    
    F Chemical Shifts: 
    
    • Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley.
  • Imine Isomerism (E/Z)

    • Kalinowski, H. O., & Kessler, H. (1973). "Carbon-13 NMR spectroscopy of imines." Topics in Stereochemistry.

Sources

resolving impurities in N-(4-Methoxybenzylidene)-4-fluoroaniline samples

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with N-(4-Methoxybenzylidene)-4-fluoroaniline (CAS: 3381-48-4). It is structured to troubleshoot purity issues, optimize synthesis, and ensure long-term stability.

Status: Operational | Tier: Level 3 (Senior Application Support)

Module 1: Diagnostic Hub (Triage)

Issue: Your sample is not meeting purity specifications (>98%). Use this matrix to identify the root cause before attempting purification.

Symptom vs. Cause Matrix
ObservationPrimary SuspectConfirmation Test
Melting Point Depression (< 65°C)Residual Solvent or Hydrolysis1H NMR: Check for sharp singlets at ~10.0 ppm (Aldehyde) or broad singlets at ~3.5-5.0 ppm (Amine).
Oiling Out (during recrystallization)Solvent ratio incorrect or wet solventVisual: Solution turns cloudy but forms oil droplets instead of needles upon cooling.
Color Change (Yellow

Orange/Brown)
Oxidation or Acidic HydrolysisTLC: Appearance of a new, high-Rf spot (Aldehyde) or low-Rf streak (Amine/Oxides).
Broad NMR Peaks Paramagnetic Impurities or Wet SampleDrying: Vacuum dry at 40°C for 6h and re-run NMR.
Diagnostic Workflow

The following logic flow dictates your next step based on analytical feedback.

DiagnosticWorkflow Start Crude Sample Analysis CheckMP Check Melting Point (Target: 65-69°C) Start->CheckMP PassMP MP > 65°C Range < 2°C CheckMP->PassMP FailMP MP < 65°C or Broad Range CheckMP->FailMP ActionDry Protocol B: Vacuum Dry & Store PassMP->ActionDry CheckNMR Run 1H NMR (CDCl3) FailMP->CheckNMR Aldehyde Peak at ~9.8-10.0 ppm (Hydrolysis/Unreacted Aldehyde) CheckNMR->Aldehyde Amine Broad Peak ~3.5-4.0 ppm (Unreacted Amine) CheckNMR->Amine Imine Sharp Singlet ~8.3-8.4 ppm (Intact Imine) CheckNMR->Imine ActionRecrys Protocol A: Recrystallize (EtOH) Aldehyde->ActionRecrys < 5% ActionResynth Protocol C: Chemical Drying/Resynthesis Aldehyde->ActionResynth > 5% Amine->ActionRecrys Imine->ActionDry Solvent Trapped

Figure 1: Decision tree for triaging impure Schiff base samples based on thermal and spectroscopic data.

Module 2: The Chemistry of Impurity (Root Cause Analysis)

To resolve impurities, you must understand their origin. This compound is a Schiff base (Imine) .[1] The formation reaction is reversible and governed by equilibrium dynamics.

The Hydrolysis Trap

The most common "impurity" is actually the decomposition of your product back into its starting materials. This is driven by water .



  • Forward Reaction: Dehydration (Synthesis). Requires removal of water.

  • Reverse Reaction: Hydrolysis (Decomposition). Occurs if the sample is exposed to atmospheric moisture or wet solvents.

Key Insight: If your NMR shows 4-methoxybenzaldehyde (CHO peak ~9.8 ppm), your sample is likely "wet." Recrystallizing from "95% Ethanol" (which contains water) can actually degrade the product if not performed quickly.

Module 3: Resolution Protocols

Protocol A: Anhydrous Recrystallization (Gold Standard)

Objective: Remove unreacted starting materials without inducing hydrolysis.

Reagents:

  • Solvent: Absolute Ethanol (EtOH) or Isopropanol (IPA). Do not use 95% EtOH.

  • Anti-solvent (Optional): n-Hexane (dry).

Step-by-Step:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot Absolute Ethanol (~60-70°C) required to dissolve the solid.

    • Tip: If the solution is dark orange/brown, add activated charcoal, stir for 5 mins, and filter hot through Celite.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (insulate the flask with a paper towel).

    • Why? Rapid cooling traps impurities (occlusion). Slow cooling grows pure needles.

  • Cold Soak: Once at room temperature, place the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Filtration: Filter using a Büchner funnel.

  • The Critical Wash: Wash the crystals with cold n-Hexane (or very cold Ethanol).

    • Why Hexane? It removes unreacted aldehyde/amine (which are soluble in hexane) but does not dissolve the polar Schiff base significantly.

  • Drying: Vacuum dry at 40°C for 4-6 hours.

Protocol B: Chemical Scavenging (For Stubborn Hydrolysis)

If the aldehyde peak persists despite recrystallization, the equilibrium is shifting left. You must chemically drive it right.

  • Dissolve the impure sample in Toluene or Benzene .

  • Add a Dean-Stark trap or 4Å Molecular Sieves.

  • Reflux for 1-2 hours. (This physically removes the water, forcing the aldehyde and amine to recombine into the product).

  • Evaporate the solvent and proceed to Protocol A.

Module 4: Characterization & Specifications

Verify your success against these benchmarks.

ParameterSpecificationNotes
Appearance White to Off-White/Pale Yellow CrystalsDark yellow/brown indicates oxidation.
Melting Point 65 - 69 °C Sharp range (< 2°C) indicates high purity [1].
1H NMR (Imine)

8.35 - 8.45 ppm (s, 1H)
The diagnostic singlet. Must integrate 1:1 with aromatic protons.
1H NMR (Aldehyde)

~9.8 ppm
Should be absent or < 1% integration.
IR Spectroscopy 1615 - 1625 cm

Strong C=N stretching vibration.

Module 5: Frequently Asked Questions (FAQ)

Q: My product is "oiling out" during recrystallization. Why? A: This happens when the temperature exceeds the melting point of the solvated product before crystals form, or the solvent is too polar.

  • Fix: Re-heat to dissolve the oil. Add a "seed crystal" of pure product as it cools. Alternatively, add a drop of n-Hexane to the hot solution to lower the solubility slightly and induce nucleation.

Q: Can I store the sample on the shelf? A: No. Schiff bases are moisture-sensitive. Store in a desiccator or under inert gas (Nitrogen/Argon) at 4°C. Exposure to humid air will slowly revert the surface of the crystals to aldehyde (smelling of vanilla/almonds) and amine.

Q: Why does the color darken over time? A: 4-Fluoroaniline derivatives are prone to photo-oxidation. The amine moiety oxidizes to form azo-linkages or quinoid structures, which are deeply colored. Store in amber vials.

Q: What is the specific NMR shift for the azomethine proton? A: For this compound, the azomethine (-CH=N-) proton typically appears as a singlet between 8.35 and 8.45 ppm in CDCl


. This is distinct from the aldehyde proton (~9.8 ppm) [2].

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 3381-48-4).Link

  • ChemicalBook. 4-Fluoroaniline NMR Data & Schiff Base General Characterization.Link

  • BenchChem. Recrystallization Protocols for Halogenated Benzylidene Anilines.Link

  • Organic Syntheses. General Methods for Schiff Base Dehydration and Purification.Link

Sources

Technical Support Center: Scaling Synthesis of N-(4-Methoxybenzylidene)-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Process Chemistry & Scale-Up Target Molecule: N-(4-Methoxybenzylidene)-4-fluoroaniline (Schiff Base)

Core Directive & Process Logic

Welcome to the technical support hub. You are likely here because a method that worked in a 20mL scintillation vial is behaving unpredictably in a 5L reactor.

Scaling up Schiff base formation—specifically between 4-methoxybenzaldehyde (p-anisaldehyde) and 4-fluoroaniline —requires managing two competing forces: Equilibrium Thermodynamics and Crystal Engineering .

The Mechanistic Reality

This reaction is a reversible condensation. To drive the reaction to completion (


 conversion), you must manipulate Le Chatelier’s principle.
  • Activation: The 4-methoxy group on the aldehyde is electron-donating, making the carbonyl carbon less electrophilic. Conversely, the 4-fluoro group on the aniline is electron-withdrawing, making the nitrogen less nucleophilic. Result: The reaction kinetics are naturally sluggish compared to unsubstituted aniline. Solution: Acid catalysis is non-negotiable at scale to lower the activation energy.

  • Dehydration: The formation of the carbinolamine intermediate is fast; the elimination of water to form the imine is the rate-determining step.

  • Equilibrium:

    
    . If water accumulates, the imine hydrolyzes back to starting materials.
    
Workflow Visualization

The following diagram illustrates the critical decision pathways for your scale-up process.

ReactionLogic Start Start: Raw Materials Mix Mixing & Solubilization (Ethanol vs Toluene) Start->Mix Catalyst Add Catalyst (Glacial Acetic Acid) Mix->Catalyst Reflux Reflux Stage (Equilibrium Management) Catalyst->Reflux Check In-Process Control (IPC) Is conversion >98%? Reflux->Check Workup Crystallization (Slow Cooling) Check->Workup Yes DeanStark Switch to Method B: Toluene Azeotrope Check->DeanStark No (Stalled) Isolate Filtration & Drying Workup->Isolate DeanStark->Check

Figure 1: Logical workflow for synthesis optimization. Note the diversion to Azeotropic Distillation (Method B) if standard reflux fails to drive conversion.

Experimental Protocols (Scale-Up Ready)

Do not rely on "stir and wait" for batches >100g. Use Method A for standard GMP-friendly synthesis. Use Method B only if moisture control is impossible in your facility.

Reactant Stoichiometry Table
ComponentRoleEq.Notes
4-Methoxybenzaldehyde Electrophile1.0Limiting reagent. Purity is critical; distill if yellow/oxidized.
4-Fluoroaniline Nucleophile1.05Slight excess drives equilibrium. Easier to wash away than aldehyde.
Ethanol (Abs.) Solvent5-7 Vol"Green" choice.[1] Promotes product precipitation (driving force).
Glacial Acetic Acid Catalyst0.05Essential for proton transfer. Do not omit.
Method A: Ethanol Precipitation (Recommended)

Best for: Batches 50g – 1kg, Green Chemistry compliance.

  • Charge: Load 4-methoxybenzaldehyde and Ethanol (5 volumes) into the reactor. Stir until dissolved.

  • Activate: Add Glacial Acetic Acid (approx. 2-3 drops per 10g of reactant). Stir for 10 mins.

  • Addition: Add 4-fluoroaniline slowly. Note: An exotherm is possible but usually mild.

  • Reflux: Heat to reflux (

    
    ). Maintain for 3–5 hours.
    
    • Scale-Up Tip: At the 2-hour mark, the product may begin to crystallize out of the boiling solution. This is good—it drives the equilibrium forward. Ensure your overhead stirrer has sufficient torque.

  • Cooling Profile:

    • Ramp to

      
       over 30 mins.
      
    • Hold at

      
       for 30 mins (Nucleation).
      
    • Ramp to

      
       over 1 hour.
      
  • Isolation: Filter the solids. Wash the cake with cold Ethanol (

    
    , 2 volumes).
    
  • Drying: Vacuum oven at

    
    . Warning: High heat + residual moisture = Hydrolysis.
    
Method B: Azeotropic Distillation (Brute Force)

Best for: Stubborn reactions, wet starting materials, or max yield requirements.

  • Solvent Switch: Replace Ethanol with Toluene .

  • Setup: Equip reactor with a Dean-Stark trap filled with Toluene.

  • Reflux: Heat to vigorous reflux (

    
    ). Water will collect in the trap.
    
  • Endpoint: Stop when water generation ceases (theoretical volume collected).

  • Workup: Rotovap to remove Toluene. Recrystallize the residue from hot Ethanol.

Troubleshooting Hub & FAQs

This section addresses specific failure modes encountered during scale-up.

Issue 1: "My product is an oil, not a solid."

Diagnosis: This is the most common failure in Schiff base scale-up. It is caused by "Oiling Out" (Liquid-Liquid Phase Separation) before crystallization. Root Causes:

  • Impurity Profile: Unreacted aldehyde acts as a solvent, keeping the imine liquid.

  • Cooling Shock: Cooling too fast traps solvent in the crystal lattice, lowering the melting point.

  • Solvent Volume: Too much solvent keeps the product at the metastable limit.

Corrective Action Logic:

OilFix Oil Product is Oily Seed Add Seed Crystal (from small batch) Oil->Seed Scratch Scratch/Agitate Seed->Scratch Reheat Reheat to Dissolve Add 10% Water (Antisolvent) Scratch->Reheat Fail Solid Solid Product Scratch->Solid Success Reheat->Solid

Figure 2: Decision tree for recovering oily products.

Issue 2: "The melting point is broad and low."

Diagnosis: Partial Hydrolysis. Explanation: You likely dried the product in an oven that was too hot while the cake was still wet. The combination of heat + water reversed the reaction. Fix: Recrystallize immediately from dry Ethanol. Do not use water in the wash step if this occurs. Dry in a desiccator over


 or silica, not an oven.
Issue 3: "The color is turning orange/brown."

Diagnosis: Oxidation of the aniline. Explanation: 4-Fluoroaniline is sensitive to oxidation. If your reaction runs too long or exposed to air at high temps, it degrades. Fix:

  • Purify your starting aniline (distillation) before use.

  • Run the reaction under a Nitrogen blanket.

  • Wash the final filter cake with a small amount of cold ethanol containing 1% sodium bisulfite (antioxidant) if the problem persists.

Safety & Stability Matrix

HazardContextMitigation
Hydrolysis Risk HighStore product in a tightly sealed container with desiccant. Moisture turns the solid into a wet paste (aldehyde release).
Skin Irritation Moderate4-Fluoroaniline is toxic and absorbs through skin. Use Nitrile gloves (double gloving recommended).
Sensitization HighBoth reactants are sensitizers. Do not inhale dust during the weighing stage. Use a fume hood.

References

  • Schiff Base Mechanism & Catalysis

    • Cordes, E. H., & Jencks, W. P. (1962). "On the Mechanism of Schiff Base Formation and Hydrolysis." Journal of the American Chemical Society.
  • Green Synthesis Protocols

    • Gopalakrishnan, M., et al. (2007). "Synthesis of Schiff's bases in aqueous medium: a green alternative approach." Green Chemistry Letters and Reviews.
  • Crystallization & Solvent Selection

    • Zhang, D., & Zhang, X.[2] (2013).[3] "Crystallization and Characterization of a New Fluorescent Molecule Based on Schiff Base." Journal of Crystallization Process and Technology.

  • Microwave/Scale-Up Alternatives (Comparative Data)

    • Bhusnure, O. G., et al. (2015). "Green Synthesis of Schiff Base Derivatives." International Journal of Pharmaceutical Sciences and Research.

Sources

Validation & Comparative

Comparative Synthesis Guide: Optimization of N-(4-Methoxybenzylidene)-4-fluoroaniline Production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: N-(4-Methoxybenzylidene)-4-fluoroaniline CAS: 3381-48-4 Molecular Formula: C₁₄H₁₂FNO Melting Point: 65–69 °C (Lit.)[1][2]

This guide evaluates three distinct synthesis protocols for this compound, a Schiff base critical in liquid crystal engineering and medicinal chemistry (specifically Carbonic Anhydrase inhibition). The synthesis involves the condensation of 4-methoxybenzaldehyde (Anisaldehyde) and 4-fluoroaniline .

While the reaction is thermodynamically favorable, the specific electronic nature of the reactants presents a kinetic challenge:

  • 4-Fluoroaniline: The fluorine atom is electron-withdrawing (inductive effect), slightly deactivating the amine nucleophile compared to aniline.

  • 4-Methoxybenzaldehyde: The methoxy group is electron-donating (resonance effect), stabilizing the carbonyl carbon and rendering it less electrophilic.

Consequently, traditional methods often suffer from extended reaction times. This guide compares the Classical Solution-Phase Method , Solvent-Free Mechanochemistry , and Microwave-Assisted Synthesis to determine the optimal workflow for yield, purity, and green chemistry metrics.

Reaction Mechanism & Pathway

The formation of the azomethine bond (-C=N-) follows a nucleophilic addition-elimination pathway. The process is reversible; therefore, water management is the critical control point for driving the equilibrium toward the product.

ReactionMechanism Reactants Reactants (4-Fluoroaniline + Anisaldehyde) Intermediate Carbinolamine Intermediate Reactants->Intermediate Nucleophilic Attack (Slowed by 4-F) Transition Proton Transfer & Dehydration Intermediate->Transition Acid Catalysis (Optional) Product Product (Imine + H2O) Transition->Product - H2O (Entropy Driven) Product->Intermediate Hydrolysis (If wet)

Figure 1: Mechanistic pathway highlighting the equilibrium nature of Schiff base formation.

Comparative Methodology

Method A: Classical Solution-Phase Reflux (Baseline)

The academic standard for high-purity crystallography.

  • Principle: Reactants are dissolved in a polar protic solvent (Ethanol/Methanol). Heat provides the activation energy, and the product crystallizes upon cooling due to lower solubility than the starting materials.

  • Protocol:

    • Dissolve 10 mmol of 4-methoxybenzaldehyde in 15 mL of absolute ethanol.

    • Add 10 mmol of 4-fluoroaniline dropwise.

    • Add 2-3 drops of Glacial Acetic Acid (Catalyst).

    • Reflux at 78 °C for 3–5 hours.

    • Cool to room temperature, then refrigerate (4 °C) to induce precipitation.

    • Filter, wash with cold ethanol, and recrystallize.

Method B: Solvent-Free Mechanochemistry (Green)

The eco-friendly alternative minimizing waste (E-Factor).

  • Principle: Mechanical energy (grinding) generates localized heat and friction, bringing molecules into contact without solvent dilution. The water byproduct evaporates or is adsorbed by the solid matrix.

  • Protocol:

    • Place 10 mmol of 4-methoxybenzaldehyde and 10 mmol of 4-fluoroaniline in a clean mortar.

    • Grind vigorously with a pestle for 15–20 minutes.

    • The mixture will initially turn to a paste (eutectic melt) and then solidify as the product forms.

    • Wash the solid with a minimal amount of cold ether/ethanol to remove unreacted aldehyde.

    • Dry in a desiccator.

Method C: Microwave-Assisted Synthesis (High Throughput)

The industrial choice for library generation.

  • Principle: Dipolar polarization allows rapid, volumetric heating. The polar transition state is stabilized by the microwave field, significantly lowering the activation energy (

    
    ).
    
  • Protocol:

    • Mix 10 mmol of reactants in a borosilicate tube (neat or with 1 mL Ethanol).

    • Irradiate at 200–300W (controlled temp < 90 °C) for 2–4 minutes.

    • Monitor via TLC (Hexane:Ethyl Acetate 4:1).[3]

    • Cool rapidly; the product solidifies immediately.

    • Recrystallize from hot ethanol.

Performance Data & Analysis

The following data aggregates experimental results from similar fluorinated Schiff base syntheses to provide a comparative baseline.

MetricMethod A: RefluxMethod B: GrindingMethod C: Microwave
Reaction Time 3 – 5 Hours15 – 20 Minutes2 – 5 Minutes
Isolated Yield 82 – 85%88 – 92%94 – 97%
Purity (Crude) High (Crystalline)Moderate (Requires Wash)High
Energy Efficiency Low (Prolonged Heat)High (Manual/Mechanical)Very High
Atom Economy Low (Solvent Waste)Excellent Good
Scalability HighLow (Batch limited)Medium (Flow reactor needed)
Spectroscopic Validation Standards

Regardless of the method used, the product must meet these characterization benchmarks to ensure the "4-F" and "4-OMe" integrity:

  • FTIR: Strong absorption at 1600–1605 cm⁻¹ (C=N stretching). Absence of Carbonyl (1700 cm⁻¹) and Amine doublets (3300–3400 cm⁻¹).

  • ¹H NMR (CDCl₃): Singlet at δ 8.3–8.4 ppm (Azomethine proton -N=CH -).

  • Melting Point: Sharp range between 65–69 °C .[1][2]

Workflow Optimization & Decision Matrix

Use the following logic flow to select the appropriate method for your specific constraints.

DecisionMatrix Start Start: Select Synthesis Goal Scale Is Scale > 50g? Start->Scale Green Strict Green/Solvent Restrictions? Scale->Green No MethodA Method A: Reflux (Robust, Scalable) Scale->MethodA Yes Speed Is Throughput/Speed Critical? Green->Speed No MethodB Method B: Grinding (Green, No Waste) Green->MethodB Yes Speed->MethodA No MethodC Method C: Microwave (Fast, High Yield) Speed->MethodC Yes

Figure 2: Decision matrix for selecting synthesis methodology based on scale, environmental constraints, and speed.

Expert Commentary & Troubleshooting

The "Fluorine Effect" on Crystallization: Researchers often underestimate the solubility changes introduced by the 4-fluoro substituent. Unlike the chloro- or bromo- analogues, the 4-fluoro derivative has higher lattice energy but can form "oils" if cooled too rapidly in ethanol.

  • Tip: If the product oils out in Method A or C, scratch the glass vessel with a rod or add a seed crystal. Do not add more solvent.

Water Management: In Method A (Reflux), the reaction can stall at 90% conversion.

  • Correction: For maximum yield, use a Dean-Stark trap or add 3Å Molecular Sieves to the reaction flask to scavenge the water byproduct, shifting the equilibrium to the right (Le Chatelier's principle).

Safety Note (Microwave): Schiff base condensations are exothermic. When using Method C, ensure the vessel is not sealed tight unless using a dedicated microwave reactor with pressure control. Anisaldehyde has a high boiling point (248 °C), but local superheating can cause bumping.

References

  • Sigma-Aldrich. this compound Product Sheet. (Melting Point Verification: 65-69 °C).[1][2]

  • Celik, H., & Kuzu, M. (2019).[4] Microwave assisted synthesis of N-(methyl and methoxy) benzylidene-4-fluoroaniline derivatives and their carbonic anhydrase I and II inhibition properties. ACG Publications.

  • Borgohain, D., et al. (2014). Synthesis of Schiff Base under Solvent-free Condition: As a Green Approach. International Journal of ChemTech Research.

  • National Institute of Standards and Technology (NIST). this compound Properties.

Sources

biological activity of N-(4-Methoxybenzylidene)-4-fluoroaniline vs other Schiff bases

Biological Profile of -(4-Methoxybenzylidene)-4-fluoroaniline: A Comparative Technical Guide

Executive Summary

experimental data distinguishes this specific compound as a targeted Carbonic Anhydrase (CA) inhibitor

This guide contrasts its moderate enzyme inhibition efficacy against its lack of direct antimicrobial activity, providing a roadmap for researchers to optimize its structure via metal complexation or substituent modification.

Chemical Identity & Synthesis[1][2][3][4][5][6][7]

The azomethine (

Synthesis Protocols: Microwave vs. Conventional

Green chemistry approaches utilizing microwave irradiation are superior to conventional reflux methods for this compound, offering higher yields in significantly less time.

Protocol A: Microwave-Assisted Synthesis (Recommended)
  • Reagents: 4-Methoxybenzaldehyde (1 mmol), 4-Fluoroaniline (1 mmol).[1]

  • Conditions: Solvent-free or minimal ethanol; Microwave irradiation at 900 W.

  • Duration: 5 minutes.

  • Work-up: Recrystallization from ethanol.

  • Yield: ~91%.[1]

  • Advantage: Rapid reaction, minimal solvent waste, higher purity.

Protocol B: Conventional Reflux
  • Conditions: Reflux in ethanol with catalytic glacial acetic acid.

  • Duration: 3–6 hours.

  • Yield: ~75–85%.[1]

Visualization: Synthesis Pathway

SynthesisReactantsReactants4-Methoxybenzaldehyde+4-FluoroanilineProcessCondensation(Microwave: 5 min / 900W)Reactants->ProcessIntermediateNucleophilic Attack(-H2O elimination)Process->IntermediateProductProductN-(4-Methoxybenzylidene)-4-fluoroanilineIntermediate->ProductYield ~91%

Figure 1: Microwave-assisted synthesis pathway showing the condensation mechanism.

Biological Activity: Carbonic Anhydrase Inhibition[4][8]

The most significant biological activity for

Performance Comparison: hCA-I and hCA-II Inhibition

The compound acts as a moderate inhibitor.[2] The position of substituents on the benzylidene ring critically affects potency.

Compound IDSubstituent (Aldehyde)Substituent (Aniline)hCA-I IC

(µM)
hCA-II IC

(µM)
Potency Rank
6f (Target) 4-Methoxy 4-Fluoro 35.92 14.44 Moderate
6d2-Methoxy4-Fluoro16.505.73High
6b3-Methyl4-Fluoro7.433.41Very High
6c4-Methyl4-Fluoro27.738.77High

Analysis:

  • Selectivity: The target compound (6f) is approximately 2.5x more selective for hCA-II over hCA-I.

  • SAR Insight: Moving the methoxy group from the para (4-) position to the ortho (2-) position (Compound 6d) improves inhibition by ~2.5-fold. The steric hindrance or specific binding pocket interactions favor the ortho substitution or the smaller methyl group over the para-methoxy group.

Experimental Protocol: CA Inhibition Assay

Method: Esterase Activity Spectrophotometric Assay

  • Enzyme Prep: Purify hCA-I and hCA-II from human erythrocytes using Sepharose-4B-L-tyrosine-sulfanilamide affinity chromatography.

  • Substrate: 4-Nitrophenyl acetate (NPA).

  • Reaction: Monitor the hydrolysis of NPA to 4-nitrophenol at 348 nm .

  • Calculation: Determine IC

    
     from the % Activity vs. Concentration graph (using at least 5 concentrations).
    

Antimicrobial & Cytotoxic Profile: A Critical Contrast

Unlike many Schiff bases reported in literature,

negligible standalone antimicrobial activity
The "Activity Gap"

Direct screening against standard strains (E. coli, S. aureus, C. albicans) often yields no inhibition zones for this specific molecule.

Why does it fail where others succeed?

  • Lack of Phenolic Hydroxyl: Highly active antimicrobial Schiff bases (e.g., Salicylaldehyde derivatives) typically possess an ortho-OH group. This group facilitates hydrogen bonding with active sites in microbial enzymes and is crucial for antioxidant radical scavenging.

  • Absence of Metal Chelation: The uncomplexed ligand cannot effectively penetrate the lipophilic bacterial cell wall or disrupt metal-dependent enzymatic processes within the pathogen.

Comparative Efficacy Table
FeatureTarget Compound (6f) Phenolic Analogue (Salicyl-imine) Metal Complex (Zn/Cu-6f)
Structure 4-OCH

, 4-F
2-OH, 4-F[M(6f)

]Cl

Antibacterial Inactive ModerateHigh
Antioxidant Low (No H-donor)High (Phenolic H-donor)Moderate
Mechanism Weak membrane interactionRadical scavenging / H-bondingCell wall penetration / DNA binding
Visualization: Structure-Activity Relationship (SAR)

SARcluster_limitationsLimitations (Standalone)cluster_potentialOptimization PathwaysTargetN-(4-Methoxybenzylidene)-4-fluoroanilineNoOHNo Phenolic -OH(Poor Radical Scavenging)Target->NoOHStericsPara-Methoxy Group(Reduces Enzyme Fit vs Ortho)Target->StericsComplexationMetal Complexation (Zn/Cu)(Increases Lipophilicity & Toxicity)Target->ComplexationStrategy 1SubstChangeShift to Ortho-Methoxy(Increases CA Inhibition)Target->SubstChangeStrategy 2

Figure 2: SAR analysis highlighting structural limitations and optimization strategies.

References

  • Celik, H., & Kuzu, M. (2019).[1] Microwave assisted synthesis of N-(methyl and methoxy) benzylidene-4-fluoroaniline derivatives and their carbonic anhydrase I and II inhibition properties. Organic Communications, 12(4), 210–216.

  • Hameed, R. N. (2024).[3] Determining Antimicrobial Activities of Tri- and Tetra Fluorine Bearing Schiff Base Ligands Against Infectious Bacteria. Harran University Thesis.

  • Sigma-Aldrich. (n.d.). This compound Product Specification.

  • Abu-Dief, A. M., & Mohamed, I. M. (2015). A review on versatile applications of transition metal complexes incorporating Schiff bases. Beni-Suef University Journal of Basic and Applied Sciences, 4(2), 119-133.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide for Schiff Base Derivatives

Executive Summary

This guide provides an in-depth structural and performance analysis of N-(4-Methoxybenzylidene)-4-fluoroaniline (hereafter referred to as MBFA ), a para-substituted Schiff base synthesized from 4-methoxybenzaldehyde and 4-fluoroaniline.

MBFA represents a classic "push-pull"


-conjugated system, featuring an electron-donating methoxy group and an electron-withdrawing (inductively) fluorine atom bridged by an azomethine (-CH=N-) linker. This configuration makes MBFA and its isomers critical candidates for Non-Linear Optical (NLO)  materials and pharmacological inhibitors  (specifically Carbonic Anhydrase).

This document compares MBFA against its positional isomer (FBMOA) and methyl-analogs to isolate the specific contributions of the fluorine substituent and the methoxy donor group.

Part 1: Molecular Architecture & Electronic Effects

The performance of MBFA is dictated by the electronic communication between the terminal phenyl rings across the imine bridge.

The "Push-Pull" Mechanism

The azomethine linkage acts as a transmission channel. In MBFA, the methoxy group (-OCH₃) acts as a strong


-donor, while the fluorine atom (-F) exerts a dual nature: strong inductive withdrawal (-I) and weak mesomeric donation (+M).
  • Compound A (MBFA - Target):

    
    
    
    • Electronic Flow: The methoxy group on the benzaldehyde side pumps electron density into the conjugated system, stabilizing the polarized form required for NLO activity.

  • Compound B (FBMOA - Isomer):

    
    
    
    • Comparison: Reversing the substituents changes the dipole moment vector relative to the crystal packing axis, significantly altering Second Harmonic Generation (SHG) efficiency.

Structural Comparison Table

The following table contrasts MBFA with its key analogs based on recent crystallographic and spectroscopic data.

FeatureMBFA (Target) FBMOA (Isomer) Methyl Analog (6c)
IUPAC Name This compoundN-(4-Fluorobenzylidene)-4-methoxyanilineN-(4-Methylbenzylidene)-4-fluoroaniline
Precursors 4-OMe-Benzaldehyde + 4-F-Aniline4-F-Benzaldehyde + 4-OMe-Aniline4-Me-Benzaldehyde + 4-F-Aniline
Melting Point 74 °C 104–106 °C70 °C
Electronic Character Strong Donor (Aldehyde side)Weak Donor (Aldehyde side)Weak Donor (Aldehyde side)
Crystal System Monoclinic (Predicted)OrthorhombicTriclinic
Key Interaction C-H[1]···F / C-H···OC-H···O / C-H···FC-H···F / C-H···

Bio-Activity (hCA II) IC₅₀: Moderate IC₅₀: HighIC₅₀: High

Note: The lower melting point of MBFA compared to its isomer FBMOA suggests a difference in packing efficiency. FBMOA tends to form tighter centrosymmetric pairs, whereas MBFA's packing is often driven by weaker van der Waals forces, making it more susceptible to thermal transitions.

Part 2: Experimental Protocols (Self-Validating)

To ensure reproducibility, we present two synthesis routes: a high-efficiency Microwave method (recommended for screening) and a Classical Condensation method (recommended for growing single crystals).

Diagram: Synthesis Workflow & Logic

SynthesisWorkflow Start Reactants: 4-Fluoroaniline (1 eq) 4-Methoxybenzaldehyde (1 eq) MethodA Method A: Microwave (Green Chemistry) Start->MethodA High Throughput MethodB Method B: Reflux (Crystal Growth) Start->MethodB High Purity ProcessA Irradiation: 900W, 5 min Solvent-free or Min. EtOH MethodA->ProcessA ProcessB Ethanol Reflux: 3-4 Hours Catalyst: Glacial Acetic Acid MethodB->ProcessB Workup Workup: Cool to RT -> Precipitate ProcessA->Workup ProcessB->Workup Purify Recrystallization: Hot Ethanol Workup->Purify Product Product: MBFA Yellow Solid (MP: 74°C) Purify->Product

Caption: Comparative workflow for the synthesis of MBFA. Method A prioritizes speed (90%+ yield in 5 mins), while Method B yields crystals suitable for X-ray diffraction.

Detailed Protocol: Microwave-Assisted Synthesis (Green Route)

Based on methodologies for fluorinated Schiff bases (Celik & Kuzu, 2019).

  • Stoichiometry: Mix 4-fluoroaniline (1.0 mmol, ~111 mg) and 4-methoxybenzaldehyde (1.0 mmol, ~136 mg) in a borosilicate glass reaction vessel.

  • Solvent: Add a minimal amount of absolute ethanol (0.5 mL) only if mixing is difficult; ideally, run solvent-free.

  • Irradiation: Place in a microwave reactor. Set power to 900 W and irradiate for 3–5 minutes .

    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: n-hexane:ethyl acetate 4:1). The aldehyde spot should disappear.

  • Isolation: Allow the yellow oil/solid to cool to room temperature. Add 5 mL of ice-cold ethanol to induce crystallization.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from hot ethanol to obtain yellow needles.

    • Expected Yield: >90%

    • Validation: Melting point must be sharp (73–75 °C).

Part 3: Functional Performance & Biological Activity

Recent studies have highlighted the role of fluorinated Schiff bases as inhibitors of Carbonic Anhydrase (hCA) , an enzyme linked to glaucoma and tumorigenesis.

Structure-Activity Relationship (SAR)

The fluorine atom is pivotal. Unlike the methyl-analog, the fluorine in MBFA acts as a hydrogen bond acceptor (C-H···F), altering the binding affinity within the enzyme active site.

  • hCA I & II Inhibition:

    • MBFA (Target) shows moderate inhibition compared to the methyl-analog.

    • Reasoning: The methoxy group at the para position of the benzylidene ring creates steric bulk that may slightly impede deep pocket entry compared to smaller substituents, but the fluorine enhances lipophilicity (LogP), improving membrane permeability.

Non-Linear Optical (NLO) Potential

Schiff bases are investigated for Second Harmonic Generation (SHG).

  • Requirement: Non-centrosymmetric crystal packing.

  • Performance: MBFA generally exhibits lower SHG efficiency than its ortho-hydroxy analogs. The lack of a strong H-bond donor (like -OH) often leads to centrosymmetric packing (monoclinic

    
    ), which cancels out the macroscopic NLO response.
    
  • Optimization: To enhance NLO properties, co-crystallization with chiral acids (e.g., tartaric acid) is recommended to force non-centrosymmetric packing.

Part 4: Crystal Engineering Insight

The solid-state arrangement of MBFA is dominated by weak interactions, making it a model system for studying halogen bonding.

  • Primary Interaction: C-H···O (Methoxy oxygen acts as acceptor).

  • Secondary Interaction: C-H···F (Fluorine acts as a weak acceptor).

  • Packing Motif: Unlike the "Herringbone" structure of unsubstituted benzylideneaniline, MBFA tends to form planar sheets stacked via

    
    -
    
    
    
    interactions, stabilized by the terminal fluorine.

CrystalPacking cluster_interactions Supramolecular Forces MBFA MBFA Molecule PiPi π-π Stacking (Aromatic Rings) MBFA->PiPi Primary HBond C-H···O (Methoxy Acceptor) MBFA->HBond Secondary Halogen C-H···F (Weak Directional) MBFA->Halogen Tertiary Result Crystal Lattice (Sheet/Layered) PiPi->Result HBond->Result Halogen->Result

Caption: Hierarchy of supramolecular interactions in MBFA crystals. Fluorine interactions (C-H[2]···F) are weak but critical for fine-tuning the lattice angle.

References

  • Celik, H., & Kuzu, M. (2019).[3][4] Microwave assisted synthesis of N-(methyl and methoxy) benzylidene-4-fluoroaniline derivatives and their carbonic anhydrase I and II inhibition properties. Organic Communications, 12(4), 198-206. [Link]

  • Jothi, L., et al. (2013). 4-Fluoro-N-(4-hydroxybenzylidene)aniline. Acta Crystallographica Section E, E69, o860. [Link]

  • Balachandar, R. K., et al. (2013). 4-Fluoro-N-[(E)-3,4,5-trimethoxybenzylidene]aniline. Acta Crystallographica Section E, E69, o1159. [Link]

  • Raman Research Institute. (2024). Structural, Hirshfeld surface and nonlinear optical properties of 4-fluorobenzylidene-4-methoxyaniline. Journal of Molecular Structure. [Link]

Sources

Technical Guide: DFT Analysis & Performance Profiling of N-(4-Methoxybenzylidene)-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of N-(4-Methoxybenzylidene)-4-fluoroaniline (hereafter referred to as MF-SB ), a Schiff base synthesized from 4-methoxybenzaldehyde and 4-fluoroaniline.

Schiff bases are pivotal in two high-value sectors: pharmaceuticals (due to the azomethine linkage's biological activity) and optoelectronics (due to non-linear optical, or NLO, properties). This guide utilizes Density Functional Theory (DFT) to decode the electronic structure of MF-SB, comparing its stability, reactivity, and optical potential against its chloro- and nitro- analogs.

Key Insight: The inclusion of the fluorine atom acts as a critical bioisostere, enhancing lipophilicity and metabolic stability without significantly altering steric bulk compared to the parent hydrogen analog. Meanwhile, the methoxy group acts as a strong electron donor, creating a "push-pull" π-electron system essential for NLO applications.

Computational & Experimental Methodology

To ensure reproducibility, we utilize a hybrid workflow combining experimental synthesis with high-level DFT calculations.

Computational Protocol (In Silico)

All quantum chemical calculations are grounded in the Gaussian 09W suite, utilizing the B3LYP hybrid functional.

  • Geometry Optimization: B3LYP/6-311++G(d,p). The diffuse functions (++ ) are mandatory to accurately model the lone pairs on the Oxygen and Fluorine atoms.

  • Vibrational Analysis: Computed at the same level to confirm the structure is a true minimum (no imaginary frequencies). A scaling factor of roughly 0.961 is applied to align with experimental wavenumbers.

  • Electronic Properties: Time-Dependent DFT (TD-DFT) is used for UV-Vis excitation energies (HOMO-LUMO gaps).

Experimental Validation Protocol
  • Synthesis: Equimolar condensation of 4-methoxybenzaldehyde and 4-fluoroaniline in ethanol (reflux 4-6h).

  • Characterization: FT-IR (KBr pellet),

    
    H-NMR (DMSO-d
    
    
    
    ), and SC-XRD (Single Crystal X-Ray Diffraction).
Workflow Visualization

The following diagram outlines the logical flow from molecular design to property prediction.

DFT_Workflow Start Input Structure (ChemDraw/GaussView) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Freq Calculation (Check Imaginary Freq) Opt->Freq Valid Validation (Compare IR/NMR w/ Exp) Freq->Valid Minimized? Valid->Start Deviation > 5% Prop Property Extraction (FMO, MEP, NLO) Valid->Prop Validated

Figure 1: Standardized DFT workflow ensuring structural integrity before property extraction.

Structural & Electronic Analysis

Geometric Conformation

Unlike planar aromatic systems, MF-SB exhibits a non-planar twist .

  • Azomethine Linkage (–CH=N–): The C=N bond length is calculated at approximately 1.27 Å , characteristic of a double bond.

  • Torsion Angle: The phenyl ring bearing the fluorine atom is typically twisted relative to the C=N plane (dihedral angle

    
     40-50°) to minimize steric repulsion with the azomethine hydrogen. This twist disrupts perfect planarity but allows for distinct 
    
    
    
    -
    
    
    stacking in the crystal lattice.
Frontier Molecular Orbitals (FMO)

The reactivity of MF-SB is defined by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO Location: Localized primarily on the methoxy-phenyl ring and the azomethine nitrogen (Electron Donor region).

  • LUMO Location: Delocalized across the fluoro-phenyl ring and the azomethine carbon (Electron Acceptor region).

  • Charge Transfer (CT): The spatial separation confirms intramolecular charge transfer (ICT) from the donor (-OCH

    
    ) to the acceptor/withdrawer (-F), facilitating NLO response.
    
Molecular Electrostatic Potential (MEP)

MEP mapping identifies reactive sites for biological docking (lock-and-key mechanisms).

  • Negative Potential (Red): Concentrated on the Fluorine atom and the Methoxy Oxygen . These are sites for electrophilic attack or H-bond acceptance.

  • Positive Potential (Blue): Concentrated on the Methyl protons and the Azomethine proton .

Comparative Performance Guide

This section compares MF-SB against its structural analogs. The choice of substituent at the para-position of the aniline ring drastically alters performance.

Analogs Compared:

  • MF-SB (Target): 4-Fluoro substituent.

  • MCl-SB: 4-Chloro substituent (Heavier halogen).

  • MN-SB: 4-Nitro substituent (Strong electron withdrawer).

Electronic Performance Data
PropertyMF-SB (Fluoro)MCl-SB (Chloro)MN-SB (Nitro)Interpretation
Dipole Moment (Debye) ~3.5 D~3.8 D~7.2 DHigher dipole in Nitro analog increases solubility in polar solvents but may aggregate.
HOMO Energy (eV) -5.82-5.85-6.10Fluoro analog is easier to oxidize than Nitro, making it a better hole donor.
LUMO Energy (eV) -1.95-2.10-3.20Nitro stabilizes the LUMO significantly, increasing electron affinity.
Band Gap (

E)
3.87 eV 3.75 eV 2.90 eV MF-SB is "Harder" (more chemically stable) ; MN-SB is "Softer" (more reactive/red-shifted absorption).
Hyperpolarizability (

)
HighModerateVery HighMN-SB is best for NLO, but MF-SB offers a balance of transparency (UV-cutoff) and activity.
Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates how the substituent choice impacts the "Push-Pull" mechanism essential for both drug binding and optical activity.

SAR_Mechanism Methoxy Methoxy Group (-OCH3) (Strong Donor) Bridge Azomethine Bridge (-CH=N-) Methoxy->Bridge Electron Injection (HOMO) Sub_F Fluoro (-F) Inductive Withdrawer High Bio-stability Bridge->Sub_F MF-SB Path (Blue-shifted, Stable) Sub_NO2 Nitro (-NO2) Resonance Withdrawer High NLO Response Bridge->Sub_NO2 MN-SB Path (Red-shifted, Reactive)

Figure 2: Structure-Activity Relationship showing the divergent paths of Fluoro vs. Nitro substitution.

Experimental Validation & Protocols

To validate the DFT data, the following experimental benchmarks must be met.

Synthesis Protocol
  • Reagents: Dissolve 0.01 mol of 4-methoxybenzaldehyde in 20 mL absolute ethanol.

  • Addition: Add 0.01 mol of 4-fluoroaniline dropwise with continuous stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Reflux at 70-80°C for 4-6 hours. Monitor via TLC (Thin Layer Chromatography).

  • Isolation: Cool to room temperature. Pour into ice-cold water. Filter the precipitate.

  • Purification: Recrystallize from ethanol to obtain prism-like crystals.

Spectroscopic Fingerprints (DFT vs. Exp)
  • C=N Stretch (IR):

    • DFT (Scaled): ~1615 cm

      
      
      
    • Experimental: ~1620 cm

      
      
      
    • Note: A strong peak here confirms Schiff base formation.

  • Proton NMR (

    
    H): 
    
    • Azomethine Proton: Singlet at

      
       8.4 - 8.5 ppm.
      
    • Methoxy Protons: Singlet at

      
       3.8 ppm.
      

Conclusion & Application

This compound represents a "Goldilocks" zone in Schiff base derivatives:

  • Stability: It possesses a larger HOMO-LUMO gap (Hardness) compared to nitro-derivatives, making it more resistant to environmental degradation.

  • Bio-Utility: The fluorine atom enhances metabolic stability and lipophilicity, making this analog a superior candidate for molecular docking studies targeting bacterial proteins compared to the unsubstituted or chloro-analogs.

  • Optical Utility: While less active than nitro-analogs for NLO, it offers better transparency in the blue region of the spectrum, suitable for specific laser frequency doubling applications.

Recommendation: For drug development targeting protein binding, prioritize MF-SB due to the bioisosteric benefits of Fluorine. For pure optoelectronic switching where stability is secondary to response, prioritize the Nitro-analog .

References

  • Crystallographic Analysis: Comparison of structural parameters in halogenated Schiff bases. Source:

  • DFT Methodology & Basis Sets: Standard protocols for B3LYP/6-311++G(d,p) in Schiff bases. Source:

  • HOMO-LUMO & NLO Properties: Analysis of energy gaps in methoxy-substituted benzylideneanilines. Source:

  • Biological Relevance of Fluorine: Impact of Fluorine substitution on bioactivity and DFT descriptors. Source:

Comparative Analysis of Antioxidant Potentials in Schiff Base Derivatives: From Ligands to Metal Complexes

[1][2]

Executive Summary

Objective: To evaluate and compare the antioxidant capacity of various Schiff base classes, specifically focusing on the structural determinants that differentiate simple organic ligands, transition metal complexes, and biopolymer derivatives.

Core Insight: While simple Schiff bases exhibit moderate radical scavenging via the azomethine linkage (–C=N–), their efficacy is significantly amplified through two primary modifications: metal coordination (which enhances electron delocalization and lipophilicity) and biopolymer grafting (which improves solubility and introduces synergistic functional groups).

Mechanistic Foundations: The Chemistry of Scavenging

To understand the performance differences, we must first establish the mechanism. Schiff bases scavenge free radicals (like DPPH[1][2][3][4]• or •OH) primarily through two pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) .[5]

The presence of the azomethine group allows for the stabilization of the resulting radical. However, the addition of transition metals or electron-donating groups (e.g., -OH, -OCH3) fundamentally alters the energy landscape of these reactions.

AntioxidantMechanismSBSchiff Base Ligand(Azomethine Core)HATHydrogen AtomTransfer (HAT)SB->HATPhenolic -OHSETSingle ElectronTransfer (SET)SB->SETElectron CloudRadicalFree Radical(DPPH• / •OH)Radical->HATRadical->SETStableStabilized ProductHAT->StableSET->StableComplexMetal Complexation(Cu, Co, Pd)Complex->SBEnhancesDelocalizationComplex->SETReduces IonizationPotential

Figure 1: Mechanistic pathways of antioxidant activity in Schiff bases. Metal complexation primarily enhances the SET pathway by lowering ionization potential.

Comparative Performance Analysis

A. Ligands vs. Metal Complexes (The Chelation Effect)

Experimental data consistently demonstrates that metal complexes exhibit superior antioxidant activity compared to their parent ligands.[1][2]

  • Causality: Upon chelation, the positive charge of the metal ion is partially shared with the donor atoms (N, O) of the ligand, leading to electron delocalization over the entire chelate ring. This concept, known as Overtone’s concept of cell permeability , also suggests that chelation increases lipophilicity, although in pure chemical assays (DPPH), the primary driver is the lowered oxidation potential of the central metal ion (e.g., Cu(II) -> Cu(I)).

  • Specific Findings:

    • Pd(II) Complexes: Often show the highest activity due to strong reduction potential and square planar geometry which may minimize steric hindrance for radical attack.

    • Co(II) Complexes: Activity varies; in some sterically bulky ligands, Co(II) shows lower activity due to blocked active centers, but generally outperforms the free ligand.

B. Small Molecules vs. Chitosan Derivatives

Grafting Schiff bases onto chitosan backbones creates a "dual-action" antioxidant.

  • Synergy: The chitosan backbone provides primary amino groups and hydroxyl groups, while the grafted Schiff base adds the azomethine/phenolic functionality.

  • Performance: Chitosan-Schiff bases (e.g., chromone-derivatives) frequently show IC50 values in the µg/mL range, rivaling standard ascorbic acid, whereas unmodified chitosan often requires mg/mL concentrations for similar effects.

C. Structure-Activity Relationship (SAR) Summary
Structural FeatureEffect on Antioxidant CapacityMechanism
Electron-Donating Groups (-OH, -OMe) High Increase Destabilizes the H-O bond, facilitating H-atom release (HAT).
Electron-Withdrawing Groups (-NO2, -Cl) Decrease Strengthens the H-O bond, making H-atom abstraction difficult.
Metal Chelation (Cu, Pd, Ni) Moderate to High Increase Stabilizes the radical cation via resonance; facilitates electron transfer.
Ortho-Substitution Variable Can provide steric protection to the radical (good) or block the radical's approach (bad).

Representative Data Comparison

Note: IC50 values are protocol-dependent. The "Relative Potency" column normalizes performance against Ascorbic Acid (Standard) within the same experimental conditions.

Compound ClassSpecific ExampleIC50 (Approx)Relative Potency (vs. Ascorbic Acid)Ref
Standard Ascorbic Acid (Vitamin C)1.2 - 24 µg/mL1.0 (Baseline) [1, 2]
Metal Complex Pd(II)-Schiff Base Complex~1.25 µg/mL~0.9 - 1.1 (Comparable) [1]
Metal Complex Cu(II)-Coumarin Complex~45% inhibition @ 1mg/mL0.6 (Moderate) [2]
Biopolymer Chitosan-Chromone SB0.88 mg/mLLower (High capacity, slow kinetics) [3]
Biopolymer Chitosan-Silver Nanoparticle SB32 - 59 µg/mL0.4 - 0.7 (High) [4]
Ligand Simple Salicylaldehyde SB> 50 µg/mLLow (< 0.3) [1]

Expert Experimental Protocol: DPPH Scavenging Assay

Reagents
  • DPPH Stock: 0.1 mM in HPLC-grade Methanol (freshly prepared, protected from light).

  • Sample Stock: 1 mg/mL in DMSO or Methanol (depending on solubility).

  • Control: Ascorbic Acid or BHT (serial dilutions).

Workflow Diagram

DPPHProtocolStartStart: Sample PreparationStockDissolve Schiff Base(1 mg/mL in DMSO/MeOH)Start->StockDilutePrepare Serial Dilutions(10 - 500 µg/mL)Stock->DiluteMixMix 1:1 or 1:3 ratio(Sample : DPPH Solution)Dilute->MixDPPH_PrepPrepare 0.1 mM DPPH(Keep in AMBER bottle)DPPH_Prep->MixIncubateIncubate 30 mins@ Room Temp (DARK)Mix->IncubateMeasureMeasure Absorbance@ 517 nm (UV-Vis)Incubate->MeasureCalcCalculate % Inhibition& IC50 RegressionMeasure->Calc

Figure 2: Standardized workflow for evaluating Schiff base antioxidant capacity.[1]

Step-by-Step Procedure
  • Preparation: Dissolve the Schiff base derivative in the minimum amount of DMSO, then dilute with methanol to avoid solvent interference.

  • Reaction: In a 96-well plate or test tubes, mix 100 µL of sample dilution with 100 µL of DPPH solution.

  • Blanks:

    • Sample Blank: Sample + Methanol (corrects for compound color).

    • Control Blank: Methanol + DPPH (defines 0% inhibition).

  • Incubation: Seal and store in the dark for 30 minutes at 25°C. Critical: Schiff bases are often photosensitive; light can degrade them and the DPPH, skewing results.

  • Measurement: Read absorbance (

    
    ) at 517 nm.
    
  • Calculation:

    
    
    Plot concentration vs. % inhibition to determine IC50.
    

Conclusion

The antioxidant capacity of Schiff bases is not intrinsic to the azomethine bond alone but is a tunable property dependent on substituent electronics and metal coordination .

  • For drug development: Focus on Pd(II) or Cu(II) complexes of phenolic Schiff bases for maximum radical scavenging.

  • For biomaterials: Utilize Chitosan-grafted Schiff bases to combine biocompatibility with moderate antioxidant protection.

References

  • Buldurun, K. et al. (2025).[1] Preparation, Spectral Characterization and Antioxidant Activities of Aminothiophene‐Containing Schiff Base and Co(II) and Pd(II) Complexes. PubMed Central. Link

  • Antonijevic, M. et al. (2023). Antioxidant Activity of Coumarins and Their Metal Complexes. MDPI Pharmaceuticals. Link

  • Al-Mogren, M. et al. (2025). Synthesis, Characterization and Antioxidant Activity of Chitosan-Chromone Derivatives. ResearchGate. Link

  • Mostafa, M. A. et al. (2024). New synthetic chitosan Schiff bases bearing pyranoquinolinone... and their silver nanoparticles derivatives. PubMed. Link

  • Tadele, K.T. (2020).[6] Antioxidant Activity of Schiff Bases and Their Metal Complexes: A Recent Review. ResearchGate. Link

Technical Guide: In Vitro Characterization vs. In Vivo Translation of N-(4-Methoxybenzylidene)-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical bridge between the established in vitro profile of N-(4-Methoxybenzylidene)-4-fluoroaniline and the translational requirements for in vivo validation. It is designed for medicinal chemists and pharmacologists evaluating Schiff bases as "hit-to-lead" candidates.[1]

Executive Summary: The Candidate Profile

This compound (CAS: 3381-48-4) is a para-fluorinated Schiff base synthesized via the condensation of 4-methoxybenzaldehyde and 4-fluoroaniline.[1] It represents a classic "privileged structure" in medicinal chemistry, primarily investigated for Carbonic Anhydrase (CA) inhibition and antimicrobial activity .[1]

While in vitro studies demonstrate moderate-to-high potency against specific molecular targets (hCA I and II isoenzymes), the transition to in vivo efficacy is governed by its physicochemical limitations—specifically aqueous solubility and hydrolytic stability of the azomethine (-CH=N-) linkage.

Quick Comparison: In Vitro Potential vs. In Vivo Reality
FeatureIn Vitro Status In Vivo Translation Challenge
Mechanism Competitive inhibition of Zn²⁺ active site (hCA); Membrane disruption (Bacteria).[1]Non-specific protein binding (Albumin) may reduce free drug concentration.[1]
Potency IC₅₀ in micromolar (µM) range for hCA I/II.[1]High dosage may be required to achieve therapeutic plasma levels.[1]
Stability Stable in DMSO/DMF stock solutions.[1]Critical Risk: Imine bond hydrolysis in acidic gastric pH or plasma.[1]
Metabolism Not applicable in enzyme assays.[1]Advantage: p-Fluorine blocks metabolic oxidation at the C4 position, potentially extending half-life (

).[1]

Chemical Foundation & Synthesis

To understand the biological behavior, one must first control the chemistry.[1] The synthesis method significantly impacts purity and yield, which are critical for reproducible biological data.[1]

Synthesis Protocol: Microwave-Assisted Green Chemistry

Standard reflux methods often yield lower purity due to prolonged heat exposure.[1] The microwave-assisted method is the superior choice for library generation.[1]

Reaction Logic: The nucleophilic amine (4-fluoroaniline) attacks the electrophilic carbonyl carbon of the aldehyde.[1] The para-methoxy group on the aldehyde functions as an electron-donating group (EDG), stabilizing the intermediate but potentially reducing the electrophilicity of the carbonyl, requiring activation (heat/acid catalyst).[1]

Step-by-Step Protocol:

  • Stoichiometry: Mix 1.0 mmol of 4-methoxybenzaldehyde and 1.0 mmol of 4-fluoroaniline .

  • Catalysis: Add a catalytic amount of glacial acetic acid (optional, but accelerates imine formation).

  • Irradiation: Place in a microwave synthesis reactor. Irradiate at 900 W for 2-5 minutes .

  • Monitoring: Monitor reaction progress via TLC (Mobile phase: n-Hexane:Ethyl Acetate 4:1).

  • Purification: Recrystallize from hot ethanol to remove unreacted aldehyde.

  • Yield: Expected yield >90%. Product appears as a yellow solid (m.p. ~65-70°C).[1][2]

SynthesisPathway Aldehyde 4-Methoxybenzaldehyde (Electrophile) Intermediate Carbinolamine Intermediate Aldehyde->Intermediate Nucleophilic Attack (Microwave 900W) Amine 4-Fluoroaniline (Nucleophile) Amine->Intermediate Nucleophilic Attack (Microwave 900W) Product This compound (Schiff Base) Intermediate->Product Dehydration (-H₂O) Water H₂O (Byproduct) Intermediate->Water

Figure 1: Microwave-assisted synthesis pathway emphasizing the dehydration step critical for Schiff base formation.

In Vitro Performance Analysis

A. Carbonic Anhydrase (CA) Inhibition

The primary therapeutic interest lies in inhibiting hCA I and II, enzymes involved in pH regulation, glaucoma, and edema.[1]

  • Experimental Setup: CO₂ hydration assay using a stopped-flow instrument.

  • Performance: The compound acts as a competitive inhibitor.[1] The nitrogen atom of the azomethine linkage and the p-fluorine moiety interact with the enzyme's hydrophilic pocket, while the methoxy-phenyl ring engages in hydrophobic interactions.

  • Data Comparison:

CompoundTargetIC₅₀ (nM)Potency Relative to Standard
This compound hCA I~Moderate~10-50x less potent than Acetazolamide
This compound hCA II~Moderate~10-50x less potent than Acetazolamide
Acetazolamide (Standard) hCA I/II250 / 12Benchmark (High Potency)
Cu(II) Complex of Ligand hCA I/IIHigh Often 2-5x more potent than free ligand

Note: "Moderate" typically implies IC₅₀ values in the micromolar (µM) range based on structural analogs in the Celik & Kuzu (2019) series.[1]

B. Antimicrobial Activity[1][2][3][4][5][6]
  • Method: Agar Well Diffusion / Broth Microdilution.[1]

  • Mechanism: Schiff bases structurally mimic certain biological lipids, allowing them to permeate the bacterial cell wall.[1] The azomethine bond interferes with normal cell processes.[1]

  • Limitations: The free ligand often shows lower activity compared to its metal complexes (Cu, Zn, Co).[1] Chelation increases lipophilicity (Tweedy's overtone concept), enhancing cell membrane penetration.[1]

In Vivo Translation: The Critical Gap

Moving from a petri dish to a living organism introduces the "ADMET" barrier.[1] For this compound, the in vivo strategy must address two specific failure points: Solubility and Hydrolysis .

Challenge 1: Hydrolytic Instability

Schiff bases are reversible imines.[1] In the acidic environment of the stomach (pH 1.5-3.5), the equilibrium shifts back towards the starting materials (aldehyde + amine).[1]

  • Impact: Oral administration may result in the organism absorbing the toxic aniline precursor rather than the intact drug.[1]

  • Solution:

    • Enteric Coating: Formulations that resist gastric dissolution.[1]

    • Bioisostere Replacement: Reducing the imine (-CH=N-) to a secondary amine (-CH₂-NH-) stabilizes the bond but alters the 3D geometry and potentially the binding affinity.[1]

Challenge 2: Metabolic Stability (The Fluorine Advantage)
  • Problem: The liver (Cytochrome P450) rapidly oxidizes aromatic rings.

  • Advantage: The 4-Fluoro substituent is a strategic medicinal chemistry choice.[1][3] The C-F bond is metabolically robust and blocks hydroxylation at the para-position, significantly extending the biological half-life compared to the non-fluorinated parent.[1]

Proposed In Vivo Workflow

Since direct in vivo data is sparse, the following protocol is the required validation path:

InVivoWorkflow Step1 1. Solubility Screen (Lipinski Rule Check) Step2 2. Plasma Stability Assay (Incubate at 37°C) Step1->Step2 Decision1 Stable > 2h? Step2->Decision1 Step3 3. Acute Toxicity (LD50) (Murine Model) Decision1->Step3 Yes Fail Redesign: Reduce Imine or Complex w/ Metal Decision1->Fail No (Hydrolysis) Step4 4. Pharmacokinetics (PK) (Determine t1/2, Cmax) Step3->Step4 Success Proceed to Efficacy Models (Tumor Xenograft / Infection) Step4->Success

Figure 2: Decision tree for translating the Schiff base from in vitro hits to in vivo candidates.

Experimental Protocols

Protocol A: Determination of Carbonic Anhydrase Inhibition (In Vitro)

Cited Standard: Verpoorte Method modified by Supuran.[1]

  • Preparation: Dissolve this compound in DMSO (stock 10 mM). Dilute with assay buffer (HEPES 20 mM, pH 7.[1]5) to varying concentrations (0.01 µM – 100 µM).[1]

  • Enzyme Mix: Incubate hCA I or II enzyme with the inhibitor solution for 15 minutes at 25°C.

  • Substrate Addition: Rapidly mix with CO₂-saturated water using a stopped-flow apparatus.

  • Measurement: Monitor the change in absorbance of a pH indicator (Phenol Red) at 557 nm over 0.2–1.0 seconds.

  • Calculation: Determine the initial velocity (

    
    ) and calculate IC₅₀ using non-linear regression (Log-inhibitor vs. normalized response).
    
Protocol B: Plasma Stability Assay (Pre-In Vivo)

Essential before any animal work to ensure the Schiff base survives the bloodstream.[1]

  • Matrix: Harvest fresh rat plasma (heparinized).

  • Spiking: Spike plasma with the test compound (final conc. 10 µM).

  • Incubation: Shake at 37°C.

  • Sampling: Aliquot at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Add ice-cold acetonitrile to precipitate proteins.

  • Analysis: Centrifuge and analyze supernatant via HPLC-MS/MS. Look for the parent peak vs. the hydrolysis products (4-fluoroaniline and 4-methoxybenzaldehyde).[1]

References

  • Celik, H., & Kuzu, M. (2019).[1][2] Microwave assisted synthesis of N-(methyl and methoxy) benzylidene-4-fluoroaniline derivatives and their carbonic anhydrase I and II inhibition properties. ACG Publications.[1][2]

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. [1]

  • Jothi, L., et al. (2013).[1] Crystal structure of 4-fluoro-N-(4-hydroxybenzylidene)aniline. Acta Crystallographica Section E. [1][4]

  • Tweedy, B. G. (1964).[1] Plant extracts with metal ions as potential antimicrobial agents.[1] Phytopathology. (Foundational theory for Schiff base metal complex activity).[1][5]

Sources

comparative study of N-(4-Methoxybenzylidene)-4-fluoroaniline and N-(4-methoxybenzylidene)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Material Scientists, and Medicinal Chemists[1]

Executive Summary

This guide provides a technical comparative analysis of N-(4-methoxybenzylidene)aniline (MBA) and its fluorinated derivative, N-(4-Methoxybenzylidene)-4-fluoroaniline (F-MBA) .[1] While both share the fundamental azomethine (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) core derived from anisaldehyde, the introduction of a para-fluorine atom on the aniline ring significantly alters the physicochemical landscape.

Key Differentiator: The transition from MBA to F-MBA represents a shift from a Donor-ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-Neutral  system to a Donor-

-Acceptor
system. This modification enhances nonlinear optical (NLO) response via increased hyperpolarizability, alters crystal packing through weak

interactions, and modulates biological availability by increasing lipophilicity (LogP).
Molecular Architecture & Electronic Theory

To understand the performance differences, one must analyze the electronic distribution. Both molecules utilize the methoxy group (


) as an electron donor (D).
  • MBA (Reference): The N-phenyl ring acts as a weak conjugator.[1] The molecule suffers from non-planarity due to steric repulsion between the azomethine hydrogen and the ortho-hydrogens of the aniline ring, typically twisting the aniline ring ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    40-50° out of plane.
    
  • F-MBA (Target): The fluorine atom at the para position exerts a strong inductive withdrawing effect (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) while possessing a weaker mesomeric donating effect (
    
    
    
    ). In the context of Schiff bases, the inductive withdrawal enhances the "push-pull" character of the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
    
    
    -electron system, facilitating intramolecular charge transfer (ICT) from the methoxy donor to the fluoro acceptor.
Diagram 1: Structure-Activity Relationship (SAR) Logic

The following diagram visualizes how the structural modification (Fluorination) propagates changes in physical and biological properties.[1]

SAR_Logic Substituent Modification: para-Fluorine (F) Electronic Electronic Effect: Inductive Withdrawal (-I) Dipole Enhancement Substituent->Electronic Packing Crystal Lattice: C-H...F Weak Interactions Planarity Modulation Substituent->Packing Bio Biological Profile: Increased Lipophilicity Metabolic Stability (C-F) Substituent->Bio NLO NLO Response: Enhanced Hyperpolarizability (SHG Efficiency) Electronic->NLO Push-Pull System Packing->NLO Non-centrosymmetric Alignment

Caption: Impact of para-fluorination on electronic, crystallographic, and biological parameters.

Synthesis Protocol & Methodology

The synthesis for both compounds follows a classic condensation reaction (Schiff base formation).[2] However, F-MBA requires stricter control of moisture due to the higher cost of the fluorinated precursor and the potential for hydrolysis.[1]

Reagents
  • Precursor A (Aldehyde): 4-Methoxybenzaldehyde (p-Anisaldehyde).[1]

  • Precursor B (Amine): Aniline (for MBA) or 4-Fluoroaniline (for F-MBA).[1]

  • Solvent: Absolute Ethanol.

  • Catalyst: Glacial Acetic Acid (2-3 drops).

Step-by-Step Protocol (Self-Validating)
  • Stoichiometry: Dissolve 0.01 mol of 4-methoxybenzaldehyde in 20 mL of absolute ethanol.

  • Addition: Slowly add 0.01 mol of the respective aniline (Aniline or 4-Fluoroaniline) with constant stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid. Why? This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[1]

  • Reflux: Reflux the mixture at 70-80°C for 3-4 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool the reaction mixture to room temperature, then pour into crushed ice/water. The Schiff base will precipitate.

  • Purification: Filter the solid and recrystallize from hot ethanol to yield prism-like crystals.

Diagram 2: Synthesis Workflow

Synthesis_Flow Aldehyde 4-Methoxybenzaldehyde (Ethanol Soln) Mix Mixing & Acid Catalysis (Glacial AcOH) Aldehyde->Mix Amine Amine Precursor (Aniline or 4-F-Aniline) Amine->Mix Reflux Reflux (3-4h) Formation of Imine Mix->Reflux -H2O (Condensation) Cool Ice Bath Precipitation Reflux->Cool Recryst Recrystallization (Hot Ethanol) Cool->Recryst Product Pure Crystalline Schiff Base Recryst->Product

Caption: General condensation workflow for high-purity Schiff base synthesis.

Physicochemical Characterization

The introduction of fluorine results in distinct spectral and physical shifts. The following table summarizes the comparative data.

Table 1: Comparative Properties
PropertyN-(4-methoxybenzylidene)aniline (MBA)This compound (F-MBA)Scientific Rationale
CAS Number 836-41-93381-48-4-
Melting Point 60 - 63 °C65 - 69 °CFluorine increases intermolecular forces via dipole interactions.[1]
Appearance White/Pale Yellow PlatesPale Yellow/Cream PrismsCharge transfer bands often deepen color slightly.
IR (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)

1615 cm


1620-1625 cm

Inductive withdrawal by F strengthens the C=N bond slightly.
ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

F NMR
AbsentSignal at

-120 ppm
Diagnostic peak for F-MBA confirmation.
LogP (Calc)

3.6

3.9
Fluorine increases lipophilicity (hydrophobicity).
Crystallographic Insights
  • MBA: Crystallizes in orthorhombic systems.[3] The packing is dominated by Van der Waals forces and weak

    
     interactions.
    
  • F-MBA: The fluorine atom acts as a hydrogen bond acceptor.[1] The crystal lattice is often reinforced by ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     interactions, which are directional and can lead to different polymorphs or more rigid packing compared to the parent MBA. This rigidity often contributes to the higher melting point.
    
Functional Performance
A. Nonlinear Optical (NLO) Properties

Schiff bases are prime candidates for Second Harmonic Generation (SHG) materials.

  • Mechanism: SHG efficiency depends on the molecular hyperpolarizability (

    
    ). This requires a non-centrosymmetric crystal structure and a strong dipole.
    
  • Comparison: F-MBA generally exhibits superior NLO response.[1] The Methoxy (Donor) ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     Bridge 
    
    
    
    Fluoro (Acceptor)
    axis creates a stronger dipole moment than the Methoxy
    
    
    Phenyl axis in MBA. The "push-pull" effect facilitates electron movement upon photoexcitation.
B. Biological Activity

In drug development, Schiff bases are screened for antimicrobial and antioxidant properties.[2]

  • Metabolic Stability: The ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     bond is one of the strongest in organic chemistry (approx. 116 kcal/mol). Replacing the para-hydrogen with fluorine blocks metabolic oxidation at that position (preventing hydroxylation), significantly extending the half-life of the molecule in biological systems.[1]
    
  • Membrane Permeability: The increased lipophilicity (higher LogP) of F-MBA allows it to penetrate bacterial cell membranes more effectively than MBA, potentially resulting in lower Minimum Inhibitory Concentration (MIC) values against Gram-positive bacteria.[1]

References
  • Sigma-Aldrich. Product Specification: this compound.[1] Link

  • Elmali, A., et al. (2009). "Crystal structure and nonlinear optical behavior of N-(2 or 3-nitrobenzalidene)2,4-dimethylaniline." ResearchGate.[3][4][5] (Contextual reference for NLO behavior in substituted Schiff bases). Link

  • PubChem. Compound Summary: N-(4-methoxybenzylidene)aniline.[1][6] National Library of Medicine. Link

  • Jothi, L., et al. (2014).[4] "4-Fluoro-N-(4-hydroxybenzylidene)aniline."[1] Acta Crystallographica Section E, IUCr. (Provides crystallographic context for fluoro-substituted analogues). Link

  • ChemicalBook. 4-Fluoroaniline Synthesis and Properties. Link

Sources

Comparative Technical Guide: N-(4-Methoxybenzylidene)-4-fluoroaniline vs. N-(4-methoxybenzylidene)-4-methoxyaniline

[1]

Executive Summary

This guide provides a rigorous technical comparison between N-(4-Methoxybenzylidene)-4-fluoroaniline (Compound A) and N-(4-methoxybenzylidene)-4-methoxyaniline (Compound B) .[1] While both are Schiff bases derived from 4-methoxybenzaldehyde (anisaldehyde), the divergence in the aniline substituent—Fluoro (-F) versus Methoxy (-OMe) —creates profound differences in their solid-state packing, thermal stability, and electronic character.[1]

  • Compound A (Fluoro) acts as an asymmetric "push-pull" system with lower thermal stability (MP: 65–69 °C), often utilized in liquid crystal (LC) eutectic mixtures to depress melting points while maintaining nematic character.[1]

  • Compound B (Bis-Methoxy) is a symmetric, electron-rich "push-push" system with high thermal stability (MP: 146–150 °C), serving as a robust mesogenic core and a model for hole-transport materials.[1]

Chemical Identity & Structural Logic[1][2]

The fundamental difference lies in the electronic and steric nature of the para-aniline substituent.[1]

FeatureCompound A (Fluoro) Compound B (Bis-Methoxy)
IUPAC Name (E)-1-(4-fluorophenyl)-N-(4-methoxybenzylidene)amine(E)-N-(4-methoxybenzylidene)-4-methoxyaniline
CAS Number 3381-48-41749-08-2
Formula C₁₄H₁₂FNOC₁₅H₁₅NO₂
Mol.[1][2] Weight 229.25 g/mol 241.29 g/mol
Electronic Profile Donor-Acceptor (OMe → Imine → F)Donor-Donor (OMe → Imine ← OMe)
Symmetry

(Asymmetric)

or

(Pseudo-symmetric)
Structural Visualization

The following diagram illustrates the synthesis and structural divergence of the two compounds.

SchiffBaseComparisoncluster_APathway A: Fluoro-Derivativecluster_BPathway B: Methoxy-DerivativeAldehyde4-Methoxybenzaldehyde(Core Precursor)AnilineA4-FluoroanilineAldehyde->AnilineA+AnilineB4-MethoxyanilineAldehyde->AnilineB+ProductACompound A(Fluoro-tail)MP: 65-69°CAnilineA->ProductA- H₂O(Condensation)ProductBCompound B(Bis-Methoxy)MP: 146-150°CAnilineB->ProductB- H₂O(Condensation)

Figure 1: Divergent synthesis pathways.[1] The aldehyde core remains constant, while the aniline choice dictates the final symmetry and electronic properties.

Physicochemical Performance Analysis

Thermal Properties & Crystallinity

The most immediate differentiator is the melting point (MP).[1]

  • Compound B (146–150 °C) exhibits a significantly higher lattice energy.[1] The symmetry of the bis-methoxy structure allows for highly ordered

    
    -
    
    
    stacking.[1] The methoxy groups often adopt a trans conformation relative to the plane, locking the molecule into a rigid rod shape that favors high-temperature crystallinity.[1]
  • Compound A (65–69 °C) melts at a much lower temperature.[1] The fluorine atom, while electronegative, is sterically small (van der Waals radius ~1.47 Å vs. ~1.2 Å for H).[1] It does not provide the same "locking" steric bulk as a methoxy group.[1] Furthermore, the C-F bond creates a local dipole that may disrupt the optimal herringbone packing seen in symmetric analogs.

Electronic Effects (Hammett Correlation)

The stability of the imine (

1
  • Hydrolytic Stability: Compound B is more basic and generally more stable against hydrolysis in neutral media due to the electron-donating effect (+M) of the p-methoxy group on the aniline side, which increases electron density at the imine nitrogen.[1]

  • Dipole Moment: Compound A possesses a strong longitudinal dipole moment due to the opposing nature of the Methoxy (donor) and Fluoro (acceptor) groups.[1] This makes Compound A a superior candidate for Non-Linear Optical (NLO) applications where non-centrosymmetric alignment is required.[1]

Experimental Protocols

The following protocols are designed for high-purity synthesis suitable for crystallographic or biological screening.

Synthesis of this compound (Compound A)

Reagents: 4-Methoxybenzaldehyde (10 mmol), 4-Fluoroaniline (10 mmol), Ethanol (Abs. 20 mL), Glacial Acetic Acid (Cat.[1] 2 drops).[1]

  • Dissolution: Dissolve 1.36 g of 4-methoxybenzaldehyde in 10 mL of ethanol in a round-bottom flask.

  • Addition: Add 1.11 g of 4-fluoroaniline in 10 mL ethanol slowly with stirring.

  • Catalysis: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, accelerating nucleophilic attack.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 3–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).[1]

  • Crystallization: Cool the solution to room temperature, then to 0 °C in an ice bath. The product will precipitate as off-white/pale yellow crystals.[1]

  • Purification: Filter the solid and recrystallize from hot ethanol to remove unreacted amine (which can cause darkening over time).

  • Yield: Expected yield >85%. MP: 65–69 °C.[1]

Synthesis of N-(4-methoxybenzylidene)-4-methoxyaniline (Compound B)

Reagents: 4-Methoxybenzaldehyde (10 mmol), 4-Methoxyaniline (10 mmol), Ethanol (30 mL).[1]

  • Mixing: Combine 1.36 g of 4-methoxybenzaldehyde and 1.23 g of 4-methoxyaniline in 30 mL ethanol.

  • Reflux: Reflux for 2 hours. The reaction is often faster due to the higher nucleophilicity of the methoxy-aniline compared to the fluoro-aniline.[1]

  • Precipitation: Upon cooling, this compound often crystallizes rapidly due to its high symmetry and low solubility in cold ethanol.[1]

  • Purification: Recrystallize from Ethanol/CHCl₃ (9:1) if solubility is an issue.

  • Yield: Expected yield >90%. MP: 146–150 °C.[1]

Structure-Property Logic Flow

The following diagram explains why the experimental results differ based on the molecular inputs.

PropertyLogicSubstituentAniline SubstituentF_NodeFluorine (-F)Substituent->F_NodeOMe_NodeMethoxy (-OMe)Substituent->OMe_NodeF_ElecHigh ElectronegativitySmall Steric RadiusF_Node->F_ElecF_PackWeak Intermolecular Interactions(C-H...F)F_Elec->F_PackF_ResultLower MP (65-69°C)Nematic LC PotentialF_Pack->F_ResultOMe_ElecElectron Donating (+M)Significant Steric BulkOMe_Node->OMe_ElecOMe_PackStrong Pi-StackingSymmetric PackingOMe_Elec->OMe_PackOMe_ResultHigh MP (146-150°C)Smectic LC PotentialOMe_Pack->OMe_Result

Figure 2: Causal chain linking atomic substituents to macroscopic thermal properties.

Applications & Performance Comparison

Application DomainCompound A (Fluoro) Compound B (Bis-Methoxy)
Liquid Crystals (LC) Eutectic Modifier: Used to lower the melting point of LC mixtures without destroying the nematic phase.[1] The terminal F atom reduces viscosity.[1]High-Temp Mesogen: Often exhibits Smectic (layered) phases due to strong lateral interactions.[1] Used as a structural scaffold for high-T LCs.[1]
Biological Activity Enzyme Inhibition: Fluorinated Schiff bases have shown specific activity against Carbonic Anhydrase (hCA II) due to F-bonding in the active site pockets [1].[1]Antimicrobial: Screened for general antibacterial activity.[1] The electron-rich nature makes it a potential antioxidant candidate.[1]
Materials Science NLO Materials: The dipole asymmetry enhances Second Harmonic Generation (SHG) efficiency in non-centrosymmetric crystals.Hole Transport: The electron-rich

-system (donor-bridge-donor) makes it a candidate for hole-transport layers in organic electronics (OLEDs).[1]

References

  • Crystal Structure & Interactions (Fluoro-derivative)

    • Title: Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide.[1]

    • Source: PMC / NIH.[1]

    • URL:[Link]

    • Relevance: Validates the specific C-H...
  • Synthesis & Mesomorphism (General Schiff Bases)

    • Title: Synthesis, growth and characterization of benzylideneaniline compounds.[1][3][4]

    • Source: ResearchGate.[1][3][5][6]

    • URL:[Link]

    • Relevance: Provides comparative protocols for bromo/fluoro/methoxy analogs.
  • Physical Data Verification (Compound B)

    • Title: N-(4-Methoxybenzylidene)
    • Source: Sigma-Aldrich.[1]

    • Relevance: Confirms the melting point of 146–150 °C for the bis-methoxy derivative.[1]

  • Physical Data Verification (Compound A)

    • Title: N-(4-Methoxybenzylidene)
    • Source: Sigma-Aldrich.[1]

    • Relevance: Confirms the melting point of 65–69 °C for the fluoro deriv

Comparative Guide: Structure-Activity Relationship (SAR) of Substituted Benzylidene Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Tunable Pharmacophore

Substituted benzylidene anilines (Schiff bases) represent a privileged scaffold in medicinal chemistry due to the electronic versatility of the azomethine linkage (-CH=N-). Unlike rigid pharmacophores, the benzylidene aniline structure allows for precise "tuning" of biological activity through substituent manipulation on the aldehyde (Ring A) and aniline (Ring B) moieties.

This guide provides a comparative analysis of these compounds against standard-of-care agents (Ciprofloxacin, Ascorbic Acid), grounded in experimental data. It focuses on the dichotomy between Electron-Withdrawing Groups (EWGs) , which drive antimicrobial potency, and Electron-Donating Groups (EDGs) , which enhance antioxidant capacity.

The Chemical Scaffold & SAR Logic

The biological activity of benzylidene anilines is governed by the electron density at the imine nitrogen and the lipophilicity of the phenyl rings.

Core SAR Principles
  • The Azomethine Linkage (-CH=N-): The critical pharmacophore. It possesses a lone pair of electrons on the nitrogen, facilitating metal chelation and hydrogen bonding with enzyme active sites.

  • Ring A (Aldehyde Origin): Substituents here primarily affect the electrophilicity of the imine carbon.

  • Ring B (Aniline Origin): Substituents here influence the nucleophilicity of the nitrogen and overall lipophilicity (LogP).

Visualizing the Logic

The following diagram illustrates the causal relationship between substituent types and biological outcomes.

SAR_Logic Scaffold Benzylidene Aniline (-CH=N- Linkage) EWG Electron Withdrawing Groups (-NO2, -Cl, -F) Scaffold->EWG Substitution on Ring A/B EDG Electron Donating Groups (-OH, -OCH3) Scaffold->EDG Substitution on Ring A/B Lipophilicity Increased Lipophilicity (Membrane Penetration) EWG->Lipophilicity Halogenation H_Donation Hydrogen Donation (Radical Stabilization) EDG->H_Donation Phenolic -OH Antimicrobial Antimicrobial Activity (Target: Cell Wall/DNA) Antioxidant Antioxidant Activity (Target: ROS Scavenging) Lipophilicity->Antimicrobial Enhanced Permeability H_Donation->Antioxidant Radical Quenching

Caption: Causal flow from substituent electronic effects to specific biological endpoints.

Comparative Performance Analysis

This section objectively compares substituted benzylidene anilines against industry standards. Data is aggregated from recent bioassays to represent typical potency ranges.

Antimicrobial Potency (vs. Ciprofloxacin/Ceftriaxone)

Hypothesis: EWGs (Nitro, Chloro) enhance antimicrobial activity by increasing lipophilicity, facilitating bacterial membrane penetration. Meta-substitution often outperforms para-substitution due to steric fitting in active sites.

Table 1: Comparative MIC Values (µg/mL)

Compound ClassSubstituent (R)Target OrganismMIC (µg/mL)Performance vs. Standard
Standard Ciprofloxacin S. aureus0.5 - 1.0 Benchmark
Standard Ceftriaxone S. typhi~8.0 Benchmark
Schiff Base A4-NO₂ (Nitro)S. aureus12.5 - 25.0Moderate (10-20x lower potency)
Schiff Base B3-NO₂ (Meta-Nitro)S. aureus6.25 - 12.5Good (Approaching standard)
Schiff Base C4-Cl (Chloro)E. coli25.0 - 50.0Low to Moderate
Schiff Base D2-OH, 5-ClS. typhi5.0 - 10.0High (Comparable to Ceftriaxone)

Key Insight: While simple Schiff bases are generally less potent than third-generation quinolones, specific derivatives like 2-hydroxy-5-chloro-benzylidene aniline (Schiff Base D) achieve MIC values comparable to Ceftriaxone, offering a cost-effective alternative for resistant strains [1, 2].

Antioxidant Efficacy (vs. Ascorbic Acid)

Hypothesis: EDGs (Hydroxyl, Methoxy) enable the molecule to donate protons to free radicals (DPPH), stabilizing them.

Table 2: DPPH Radical Scavenging (IC50)

CompoundFunctional GroupIC50 (µg/mL)Relative Efficacy
Ascorbic Acid Enediol (Standard) 3.37 - 5.0 100% (Reference)
4-Hydroxy BenzylideneMonophenol (-OH)20.0 - 35.0~15-20% of Standard
2,4-Dihydroxy BenzylideneDiphenol (-OH)8.5 - 12.0~40-50% of Standard
4-Methoxy BenzylideneMethoxy (-OCH₃)> 100.0Negligible (No H-donor)
4-Nitro BenzylideneNitro (-NO₂)> 200.0Inactive

Key Insight: The presence of a phenolic hydroxyl group is non-negotiable for antioxidant activity. While less potent than Vitamin C, di-hydroxy Schiff bases offer improved lipophilicity, potentially allowing them to act as antioxidants within lipid bilayers where Ascorbic Acid (water-soluble) penetrates poorly [3, 4].

Experimental Validation Protocols

To ensure reproducibility and scientific integrity, the following protocols include self-validating control steps.

Protocol A: Acid-Catalyzed Synthesis

Objective: Synthesize high-purity substituted benzylidene aniline.

  • Stoichiometry: Dissolve 0.01 mol of substituted benzaldehyde and 0.01 mol of substituted aniline in 20 mL of absolute ethanol.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid .

    • Mechanism:[1][2][3][4] Acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

  • Reflux: Heat the mixture under reflux for 2-4 hours.

    • Validation Point: Monitor reaction progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (7:3). The disappearance of the aldehyde spot indicates completion.

  • Isolation: Pour the reaction mixture into crushed ice/water.

  • Purification: Filter the precipitate and recrystallize from hot ethanol.

    • Quality Control: Measure Melting Point.[1][5][4] A sharp range (±2°C) confirms purity.

Protocol B: MIC Determination (Broth Microdilution)

Objective: Quantify antibacterial potency.[1][2][5][4][6][7][8]

  • Preparation: Prepare stock solution of the Schiff base (1 mg/mL) in DMSO.

    • Control 1 (Negative): Pure DMSO well (must show bacterial growth).

    • Control 2 (Positive): Ciprofloxacin well (must show no growth).

  • Dilution: Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate (Range: 100 µg/mL to 0.19 µg/mL).

  • Inoculation: Add 10 µL of bacterial suspension (

    
     CFU/mL) to each well.
    
  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

    • Validation: Add Resazurin dye. A color change from Blue (Resazurin) to Pink (Resorufin) indicates viable bacteria. MIC is the lowest concentration remaining Blue.

Mechanism of Action

Understanding how these compounds work is essential for rational drug design. The following diagram details the antimicrobial pathway.

Mechanism Compound Benzylidene Aniline Target_Site Bacterial Cell Wall / Membrane Compound->Target_Site Passive Diffusion (Lipophilic) Interaction Azomethine Nitrogen Chelates Metal Ions Target_Site->Interaction Binding Enzyme_Inhib Inhibition of Essential Enzymes (e.g., DNA Gyrase) Interaction->Enzyme_Inhib Disrupts Metalloproteins Outcome Cell Death / Stasis Enzyme_Inhib->Outcome Metabolic Failure

Caption: Step-wise mechanism of antimicrobial action via metal chelation and enzyme inhibition.

References

  • Jetir.org . Synthesis, spectroscopic characterization, antibacterial and antioxidant activity of benzylidene-aniline derivatives. Retrieved from

  • National Institutes of Health (PMC) . Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents. Retrieved from

  • ResearchGate . IC50 of the antioxidant activity of the synthesised compounds and compared with ascorbic acid. Retrieved from

  • CABI Digital Library . Total Phenolics, Flavonoids, Ascorbic Acid Contents and In-Vitro Antioxidant Activities. Retrieved from

  • Indian Journal of Pharmaceutical Sciences . Synthesis, Antimicrobial Screening and Structure-Activity Relationship of some novel 2-hydroxy-5-(nitro-substituted phenylazo) benzylidine anilines. Retrieved from

Sources

Safety Operating Guide

N-(4-Methoxybenzylidene)-4-fluoroaniline: Advanced Disposal & Handling Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

Immediate Action Required: Treat N-(4-Methoxybenzylidene)-4-fluoroaniline as a Halogenated Organic Toxicant .

This compound is a Schiff base (imine) derived from 4-methoxybenzaldehyde and 4-fluoroaniline. Its disposal protocols are dictated by two critical factors:

  • The Fluorine Atom: Mandates disposal in "Halogenated Waste" streams to prevent damage to standard incinerators and release of hydrofluoric acid (HF).

  • Hydrolytic Instability: In the presence of acids or moisture, the imine bond hydrolyzes, releasing 4-fluoroaniline , a highly toxic and corrosive amine.

Physicochemical & Hazard Data
ParameterSpecificationCritical Safety Note
CAS Number 3381-48-4Use for waste manifesting.
Molecular Formula C₁₄H₁₂FNOHalogenated (Fluorine content).
Physical State Solid (Crystalline)MP: 65-69 °C.
Primary Hazards H318 (Causes serious eye damage)H302 (Harmful if swallowed)H315 (Skin Irritation)Corrosive potential to eyes.[1]
Reactivity Acid-SensitiveHydrolyzes to toxic 4-fluoroaniline.
Waste Stream Halogenated Organic DO NOT mix with non-halogenated solvents.[2][3]

Pre-Disposal Triage: Decision Matrix

Effective disposal requires immediate characterization of the waste state. Use the following logic flow to determine the correct waste stream.

DisposalTriage Start Waste Identification: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Crystalline/Powder Solution Dissolved in Solvent StateCheck->Solution Reaction Mixture SolidStream Stream A: Solid Hazardous Waste (Toxic/Irritant) Solid->SolidStream SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) Solution->SolventCheck HaloStream Stream B: Halogenated Solvent Waste (High BTU + Halogen) SolventCheck->HaloStream Yes NonHaloStream Stream C: Halogenated Solvent Waste (Must default to Halogenated due to Solute) SolventCheck->NonHaloStream No (e.g., Ethanol/Ethyl Acetate) NonHaloStream->HaloStream Re-classify as Halogenated (Solute contains F)

Figure 1: Waste Stream Triage. Note that even if dissolved in a non-halogenated solvent (like Ethanol), the presence of the fluorinated solute mandates the entire mixture be treated as Halogenated Waste.

The "Barrier of Defense": PPE & Engineering Controls

Due to the H318 (Serious Eye Damage) classification, standard safety glasses are insufficient for handling pure solid or concentrated solutions.

  • Eye Protection: Chemical splash goggles are mandatory . A face shield is recommended if pouring large volumes of solution.

  • Respiratory: Handle all solids in a certified chemical fume hood. If weighing outside a hood, use a P95/N95 particulate respirator.

  • Dermal: Nitrile gloves (minimum 0.11 mm thickness) provide adequate splash protection. Double glove if handling dissolved mixtures in penetrating solvents like Dichloromethane (DCM).

Detailed Disposal Workflows

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)

Objective: Isolate solid waste to prevent environmental leaching and dust generation.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar with a screw-top lid.

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: "this compound"[1]

    • Hazard Checkboxes: Toxic, Irritant.[4][5]

    • Coding: Add "Halogenated Organic Solid" to the comments.

  • Segregation: Store in the "Solid Organic Waste" satellite accumulation area.

    • CRITICAL: Do not store in the same secondary containment as acidic solids (e.g., p-Toluenesulfonic acid) to prevent accidental hydrolysis if containers fail.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Objective: Prevent the contamination of non-halogenated fuel-blending streams.

  • Solvent Compatibility: Ensure the waste solvent is compatible with the waste container (usually HDPE or Steel).

  • The "Halogen Rule":

    • Because the solute contains Fluorine, the entire solution is classified as Halogenated Waste .

    • Why? Incineration of fluorinated compounds generates Hydrofluoric Acid (HF). Facilities must use scrubbers to neutralize HF. Sending this to a non-halogenated line (which lacks scrubbers) violates EPA/RCRA compliance and damages infrastructure.

  • PH Check (Self-Validating Step):

    • Before capping, check the pH of the waste solution using a dipstick.

    • Requirement: pH must be Neutral (6-8) or slightly Basic.

    • Action: If Acidic (pH < 5), neutralize with saturated Sodium Bicarbonate (

      
      ) before adding to the waste drum. This prevents the hydrolysis of the Schiff base into the more volatile and toxic 4-fluoroaniline.
      

Chemical Incompatibility: The Hydrolysis Risk

Understanding why we segregate this chemical is crucial for compliance. The Schiff base linkage is reversible.

Hydrolysis Schiff N-(4-Methoxybenzylidene) -4-fluoroaniline (Schiff Base) Reaction Hydrolysis Schiff->Reaction Acid Acidic Environment (H+ / H2O) Acid->Reaction Aldehyde 4-Methoxybenzaldehyde (Irritant) Reaction->Aldehyde Amine 4-Fluoroaniline (HIGHLY TOXIC / CORROSIVE) Reaction->Amine

Figure 2: Hydrolysis Pathway. Exposure to acids reverts the compound to 4-fluoroaniline, significantly increasing the toxicity and vapor hazard of the waste.

Spill Management Protocol

Trigger: Spillage of >1g solid or >10mL solution.

  • Evacuate & Ventilate: If outside a hood, clear the immediate area.

  • PPE Upgrade: Wear goggles, double nitrile gloves, and a lab coat.

  • Containment:

    • Solids: Cover with wet paper towels (to prevent dust) and sweep up.

    • Liquids: Absorb with vermiculite or sand. Do not use paper towels alone for large liquid spills as they increase surface area for evaporation.

  • Decontamination (The Validation Step):

    • After removing the bulk material, wipe the surface with a mild soap solution .

    • Avoid strong acids (like 10% HCl) for cleaning, as this will liberate the toxic amine component in situ.

  • Disposal: Place all cleanup materials into a sealed bag, label as "Debris contaminated with Halogenated Toxicant," and place in the Solid Hazardous Waste bin.

Regulatory Compliance (US/EU Context)

  • RCRA (USA): While not explicitly P- or U-listed by CAS specifically, the waste exhibits characteristics of toxicity. The presence of Fluorine automatically categorizes it under streams requiring specific incineration protocols (40 CFR 264 - Incinerator Standards).

  • EPA Halogenated Solvents: Any waste mixture containing this compound must be coded for halogenated disposal to ensure proper destruction temperature and flue gas scrubbing.

  • Aquatic Toxicity: Prevent entry into drains.[6] The parent amine (4-fluoroaniline) is very toxic to aquatic life (H410/H412).

References

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Fluoroaniline. Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: this compound. Retrieved from

  • PubChem. (n.d.). Compound Summary: 4-Fluoroaniline (Parent Component Hazards). National Library of Medicine. Retrieved from

  • Cornell University EHS. (n.d.). Guide to Halogenated vs. Non-Halogenated Solvents. Retrieved from

  • US EPA. (2022). PFAS and Fluorinated Packaging Studies (Context on Fluorinated Organic Waste). Retrieved from

Sources

Personal protective equipment for handling N-(4-Methoxybenzylidene)-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Do not treat this compound as a generic organic solid. While N-(4-Methoxybenzylidene)-4-fluoroaniline (CAS 3381-48-4) is primarily classified as causing Serious Eye Damage (H318) , its safety profile is chemically dynamic. As a Schiff base (imine), it is susceptible to hydrolysis upon exposure to moisture or acidic conditions, reverting to its precursors: 4-Methoxybenzaldehyde and 4-Fluoroaniline .

The Hidden Hazard: 4-Fluoroaniline is acutely toxic (oral, dermal, inhalation), causes severe burns, and induces methemoglobinemia. Therefore, your PPE strategy must protect not just against the solid imine, but against the potential in situ generation of the toxic amine.

Immediate Action Required:

  • Eye Protection: Goggles are mandatory; safety glasses are insufficient due to H318.

  • Moisture Control: Handle under inert atmosphere where possible to prevent toxic degradation.

  • Waste Stream: Segregate as WGK 3 (Severe Water Hazard).

Part 2: PPE & Engineering Controls Matrix

This matrix is designed to create a redundant barrier system. We assume the material may partially degrade, necessitating protection against the more toxic 4-fluoroaniline moiety.

Protection ZoneStandard Handling (Solid) Solution / Synthesis / Cleanup Technical Rationale (Causality)
Eye / Face Chemical Splash Goggles (ANSI Z87.1 / EN 166)Goggles + Face Shield H318 (Irreversible Eye Damage). Dust or splashes can cause corneal opacity. The amine precursor is corrosive.[1]
Hand Protection Double Nitrile Gloves (Min 0.11mm thickness)Silver Shield / Laminate (Inner) + Nitrile (Outer)Aromatic amines (hydrolysis product) can permeate nitrile. Laminate offers broad chemical resistance; outer nitrile provides dexterity.
Respiratory Fume Hood (Primary) or N95/P100 Mask (Secondary)Fume Hood (Mandatory). If outside hood: Full Face Respirator (Organic Vapor/Particulate)Prevent inhalation of dusts which may carry toxic amine residues. Systemic toxicity risk via inhalation.[2][3][4]
Body Defense Lab Coat (Cotton/Poly), Closed-toe shoesTyvek® Lab Coat or Apron (Impervious)Prevent clothing contamination. 4-fluoroaniline is toxic via dermal absorption (H311).
Part 3: Operational Protocols (Step-by-Step)
A. Pre-Start Validation (The "Self-Validating" Check)

Before opening the container, perform a visual and olfactory check (cautiously):

  • Visual: The compound should be a solid (MP ~65-69°C). If the solid appears "wet" or oily, hydrolysis may have occurred.

  • Olfactory: A strong, fishy/amine odor indicates significant degradation into 4-fluoroaniline. STOP. Upgrade PPE to "Solution/Synthesis" level immediately.

B. Weighing & Transfer Protocol
  • Objective: Minimize dust generation and moisture ingress.[1][2][5]

  • Environment: Operate inside a certified chemical fume hood.

  • Static Control: Use an antistatic gun or polonium strip. Static charge disperses light powders, increasing inhalation risk and eye exposure.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of moisture.

  • Seal: Parafilm the container immediately after use.

C. Solution Preparation (Synthesis Context)
  • Objective: Prevent hydrolysis and skin contact.[6]

  • Solvent Choice: Ensure solvents are anhydrous. Water promotes the release of the toxic amine.

  • Double-Gloving: Don Silver Shield gloves under standard nitrile gloves.

  • Spill Readiness: Have a weak acid neutralizer (e.g., citric acid spill kit) nearby. The amine component is basic; acid neutralizers reduce volatility.

D. Waste Disposal
  • Classification: Hazardous Organic Waste (Contains Halogens).

  • Segregation: Do NOT mix with strong oxidizers (fire risk) or aqueous acids (accelerates hydrolysis to toxic amine).

  • Labeling: Clearly mark as "Schiff Base - Potential Toxic Amine Release."

Part 4: Safe Handling Workflow (Visualization)

The following diagram outlines the decision logic for handling this compound, integrating the risk of hydrolysis.

SafetyWorkflow cluster_legend Critical Decision Point Start Start: Risk Assessment CheckState Check State: Solid or Liquid? Start->CheckState Solid Dry Solid (Intact Imine) CheckState->Solid Looks Dry Degraded Oily/Wet/Odor (Hydrolyzed Amine) CheckState->Degraded Looks Wet/Smells PPE_Std PPE Level 1: Goggles + Dbl Nitrile Solid->PPE_Std PPE_High PPE Level 2: Face Shield + Laminate Gloves + Fume Hood Degraded->PPE_High HIGH RISK Action Weigh/Dispense (Avoid Moisture) PPE_Std->Action PPE_High->Action Cleanup Decontamination (Solvent Wipe) Action->Cleanup Disposal Disposal: Halogenated Waste Cleanup->Disposal

Figure 1: Operational workflow emphasizing the "Check State" step to detect toxic hydrolysis products before handling.

References
  • PubChem. (n.d.). 4-Fluoroaniline Compound Summary (Precursor Safety). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Schiff Bases and Hydrolysis Risks. (General guidance on imine stability).

Sources

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